(4-Isocyano-cyclohex-3-enyl)-benzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
(4-isocyanocyclohex-3-en-1-yl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N/c1-14-13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-6,9,12H,7-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MELZBCMFFALINW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C1=CCC(CC1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00573360 | |
| Record name | 4-Isocyano-1,2,3,6-tetrahydro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00573360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128798-39-0 | |
| Record name | (4-Isocyano-3-cyclohexen-1-yl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128798-39-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Isocyano-1,2,3,6-tetrahydro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00573360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(4-Isocyano-cyclohex-3-enyl)-benzene: A Technical Guide to its Chemical Properties, Synthesis, and Applications in Modern Drug Discovery
Abstract
(4-Isocyano-cyclohex-3-enyl)-benzene is a bifunctional molecule that incorporates the unique reactivity of the isocyanide group with the conformational features of a phenyl-substituted cyclohexene scaffold. This guide provides a comprehensive technical overview of its chemical properties, a plausible synthetic route, and its potential applications, particularly in the realm of medicinal chemistry and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in leveraging the versatility of isocyanide-based chemistry for the creation of novel molecular entities. We will delve into the predicted spectroscopic characteristics, explore its reactivity in multicomponent reactions, and discuss the safety considerations for its handling and synthesis.
Introduction: The Isocyanide Functional Group in a Unique Scaffold
The isocyanide functional group, with its characteristic R-N≡C structure, has long been a subject of fascination and utility in organic chemistry. Isocyanides are known for their distinct reactivity, participating in a wide array of chemical transformations, most notably multicomponent reactions (MCRs) such as the Ugi and Passerini reactions.[1][2] These reactions are powerful tools in drug discovery, allowing for the rapid generation of diverse libraries of complex molecules from simple starting materials.[3]
This compound presents a particularly interesting molecular architecture. It combines the reactive isocyanide "warhead" with a semi-rigid cyclohexene ring substituted with a phenyl group. This scaffold is of interest for several reasons:
-
Structural Complexity: The cyclohexene ring introduces a three-dimensional element, which can be crucial for binding to biological targets.
-
Modularity: The phenyl group and the cyclohexene ring offer multiple points for further functionalization, allowing for the fine-tuning of physicochemical properties.
-
Synthetic Versatility: The isocyanide group can be used as a linchpin in MCRs to append a variety of substituents, leading to a vast chemical space for exploration.
This guide will provide a detailed exploration of this promising, yet under-documented, chemical entity.
Proposed Synthesis of this compound
A plausible and efficient synthesis of this compound can be envisioned in a two-step process, starting from readily available materials. The overall synthetic workflow is depicted below.
Sources
Synthesis of (4-Isocyano-cyclohex-3-enyl)-benzene: An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of a robust synthetic pathway for the preparation of (4-Isocyano-cyclohex-3-enyl)-benzene, a valuable molecular scaffold with potential applications in medicinal chemistry and materials science. The described four-step synthesis commences with a Diels-Alder reaction to construct the core cyclohexene framework, followed by reductive amination to introduce the crucial amine functionality. Subsequent N-formylation and a final dehydration step afford the target isocyanide. This document offers detailed experimental protocols, mechanistic insights, and characterization data to enable researchers, scientists, and drug development professionals to successfully synthesize this compound and explore its utility in various research and development endeavors.
Introduction: The Significance of the Isocyano Group in Aryl-Cyclohexene Scaffolds
The isocyanide functional group, with its unique electronic properties and reactivity, has garnered significant interest in the field of organic synthesis and medicinal chemistry.[1] Its linear geometry and ability to act as both a nucleophile and an electrophile make it a versatile building block for the construction of complex molecular architectures, particularly in multicomponent reactions.[2] When incorporated into an aryl-substituted cyclohexene scaffold, the resulting molecule, this compound, presents a unique combination of a rigid cyclic core and a reactive isocyano moiety. This structural motif holds promise for the development of novel therapeutic agents and advanced materials. The phenyl group can engage in various intermolecular interactions, while the cyclohexene ring provides conformational constraint, and the isocyanide group offers a handle for further chemical modifications.
This guide details a logical and efficient synthetic route to access this promising molecule, starting from readily available precursors. Each step has been selected based on established chemical principles and optimized for yield and purity.
Overall Synthetic Strategy
The synthesis of this compound is accomplished through a four-step sequence as illustrated below. The strategy hinges on the initial formation of the substituted cyclohexene ring via a well-established cycloaddition reaction, followed by a series of functional group transformations to install the isocyanide moiety.
Caption: Overall synthetic workflow for this compound.
Detailed Synthetic Protocol and Mechanistic Discussion
Step 1: Diels-Alder Cycloaddition to Forge the Cyclohexene Core
The foundational step of this synthesis is the [4+2] cycloaddition reaction, famously known as the Diels-Alder reaction, between 1-phenyl-1,3-butadiene and acrolein.[3][4] This powerful reaction efficiently constructs the six-membered ring of 4-phenylcyclohex-3-enecarbaldehyde, the key intermediate for subsequent transformations.
Reaction Scheme: (An image of the Diels-Alder reaction between 1-phenyl-1,3-butadiene and acrolein to form 4-phenylcyclohex-3-enecarbaldehyde)
Mechanistic Insight: The Diels-Alder reaction is a concerted, pericyclic reaction that proceeds through a cyclic transition state.[5][6][7] The conjugated diene (1-phenyl-1,3-butadiene) must adopt an s-cis conformation to allow for the simultaneous formation of two new sigma bonds with the dienophile (acrolein). The phenyl group on the diene directs the regioselectivity of the reaction, leading to the desired 4-phenyl substituted product.
Caption: Mechanism of the Diels-Alder reaction.
Experimental Protocol:
-
To a solution of 1-phenyl-1,3-butadiene (1.0 eq) in toluene, add acrolein (1.2 eq).
-
Heat the reaction mixture under reflux for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-phenylcyclohex-3-enecarbaldehyde.
| Parameter | Value |
| Reactants | 1-Phenyl-1,3-butadiene, Acrolein |
| Solvent | Toluene |
| Temperature | Reflux |
| Reaction Time | 12-18 hours |
| Purification | Column Chromatography |
| Expected Yield | 75-85% |
Step 2: Introduction of the Amino Group via Reductive Amination
The aldehyde functional group of 4-phenylcyclohex-3-enecarbaldehyde serves as a convenient handle to introduce the nitrogen atom required for the isocyanide. This is achieved through a reductive amination reaction with ammonia.[8][9][10][11][12]
Reaction Scheme: (An image of the reductive amination of 4-phenylcyclohex-3-enecarbaldehyde with ammonia and a reducing agent to form 4-phenylcyclohex-3-en-1-amine)
Mechanistic Insight: The reaction proceeds via the initial formation of an imine intermediate from the condensation of the aldehyde and ammonia. This imine is then reduced in situ by a suitable reducing agent, such as sodium borohydride (NaBH₄), to yield the primary amine, 4-phenylcyclohex-3-en-1-amine.[13]
Caption: Reductive amination workflow.
Experimental Protocol:
-
Dissolve 4-phenylcyclohex-3-enecarbaldehyde (1.0 eq) in methanol.
-
Add a solution of ammonia in methanol (excess) to the aldehyde solution.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture in an ice bath and add sodium borohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-phenylcyclohex-3-en-1-amine.
| Parameter | Value |
| Reactant | 4-Phenylcyclohex-3-enecarbaldehyde |
| Reagents | Ammonia, Sodium Borohydride |
| Solvent | Methanol |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 5-8 hours |
| Work-up | Aqueous Quench, Extraction |
| Expected Yield | 80-90% |
Step 3: N-Formylation to Prepare the Isocyanide Precursor
The penultimate step involves the formylation of the primary amine to yield the corresponding N-formamide. This is a crucial transformation as the formamide is the direct precursor to the isocyanide.[14][15][16] Ethyl formate is an effective and readily available formylating agent for this purpose.
Reaction Scheme: (An image of the N-formylation of 4-phenylcyclohex-3-en-1-amine with ethyl formate to form N-(4-phenylcyclohex-3-en-1-yl)formamide)
Mechanistic Insight: The reaction proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of ethyl formate. This is followed by the elimination of ethanol to afford the stable N-(4-phenylcyclohex-3-en-1-yl)formamide.
Experimental Protocol:
-
Dissolve 4-phenylcyclohex-3-en-1-amine (1.0 eq) in an excess of ethyl formate.
-
Heat the reaction mixture under reflux for 6-8 hours.
-
Monitor the reaction by TLC until the starting amine is consumed.
-
Remove the excess ethyl formate under reduced pressure to yield the crude N-(4-phenylcyclohex-3-en-1-yl)formamide, which is often of sufficient purity for the next step. If necessary, it can be purified by crystallization or column chromatography.
| Parameter | Value |
| Reactant | 4-Phenylcyclohex-3-en-1-amine |
| Reagent/Solvent | Ethyl Formate |
| Temperature | Reflux |
| Reaction Time | 6-8 hours |
| Work-up | Evaporation of excess reagent |
| Expected Yield | 90-95% |
Step 4: Dehydration to the Final Isocyanide Product
The final step in the synthesis is the dehydration of the N-formamide to the target isocyanide.[2][17][18] A classic and reliable method for this transformation involves the use of phosphorus oxychloride (POCl₃) in the presence of a base, such as pyridine.[19]
Reaction Scheme: (An image of the dehydration of N-(4-phenylcyclohex-3-en-1-yl)formamide with POCl3 and pyridine to form this compound)
Mechanistic Insight: Phosphorus oxychloride activates the formyl group by forming a reactive intermediate. Pyridine acts as a base to facilitate the elimination of the elements of water, leading to the formation of the isocyanide functional group.
Experimental Protocol:
-
Caution: This reaction should be performed in a well-ventilated fume hood as isocyanides are often volatile and have strong, unpleasant odors.
-
Dissolve N-(4-phenylcyclohex-3-en-1-yl)formamide (1.0 eq) in dichloromethane and cool the solution in an ice bath.
-
Add pyridine (2.2 eq) to the solution.
-
Slowly add phosphorus oxychloride (1.1 eq) dropwise to the cooled solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Carefully pour the reaction mixture onto crushed ice and extract the product with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
After filtration, remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound.
| Parameter | Value |
| Reactant | N-(4-Phenylcyclohex-3-en-1-yl)formamide |
| Reagents | Phosphorus Oxychloride, Pyridine |
| Solvent | Dichloromethane |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Purification | Column Chromatography |
| Expected Yield | 60-75% |
Characterization Data
The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques.
| Compound | Molecular Formula | Molecular Weight | Expected ¹H NMR (CDCl₃, δ ppm) | Expected ¹³C NMR (CDCl₃, δ ppm) |
| 4-Phenylcyclohex-3-enecarbaldehyde | C₁₃H₁₄O | 186.25 | 9.7 (s, 1H, CHO), 7.2-7.4 (m, 5H, Ar-H), 6.1 (br s, 1H, =CH), 2.1-2.8 (m, 7H, cyclohexene-H) | ~204 (CHO), 141, 136, 128, 127, 125 (Ar-C, C=C), 50, 30, 28, 25 (cyclohexene-C) |
| 4-Phenylcyclohex-3-en-1-amine | C₁₂H₁₅N | 173.26 | 7.2-7.4 (m, 5H, Ar-H), 6.0 (br s, 1H, =CH), 3.0-3.2 (m, 1H, CH-N), 1.5-2.5 (m, 8H, cyclohexene-H + NH₂) | ~142, 138, 128, 127, 125 (Ar-C, C=C), 48 (CH-N), 35, 30, 28, 26 (cyclohexene-C) |
| N-(4-Phenylcyclohex-3-en-1-yl)formamide | C₁₃H₁₅NO | 201.27 | 8.1 (s, 1H, NCHO), 7.2-7.4 (m, 5H, Ar-H), 6.0 (br s, 1H, =CH), 5.8 (br s, 1H, NH), 3.8-4.0 (m, 1H, CH-N), 1.6-2.6 (m, 7H, cyclohexene-H) | ~161 (NCHO), 142, 137, 128, 127, 125 (Ar-C, C=C), 45 (CH-N), 33, 30, 28, 25 (cyclohexene-C) |
| This compound | C₁₃H₁₃N | 183.25 | 7.2-7.5 (m, 5H, Ar-H), 6.1 (br s, 1H, =CH), 3.5-3.7 (m, 1H, CH-NC), 1.8-2.7 (m, 7H, cyclohexene-H) | ~155 (t, J(NC) ≈ 5 Hz, N≡C), 141, 137, 129, 128, 126 (Ar-C, C=C), 55 (CH-N), 31, 28, 26, 24 (cyclohexene-C) |
Note: The expected NMR data are estimations based on related structures and chemical shift predictions. Actual experimental data may vary.[20][21][22][23][24]
Conclusion
This technical guide has outlined a comprehensive and practical synthetic route for the preparation of this compound. The four-step sequence, involving a Diels-Alder reaction, reductive amination, N-formylation, and dehydration, provides a reliable method for accessing this valuable compound. The detailed protocols and mechanistic discussions are intended to empower researchers in the fields of organic synthesis, medicinal chemistry, and materials science to utilize this molecule for their specific applications. The presented synthesis is amenable to scale-up and further derivatization, opening avenues for the creation of diverse chemical libraries based on the aryl-substituted cyclohexenyl isocyanide scaffold.
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Manjunath, B. N., et al. (2016). First report on bio-catalytic N-formylation of amines using ethyl formate. Chemical Communications, 52(75), 11293-11296. [Link]
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(4-Isocyano-cyclohex-3-enyl)-benzene: A Technical Guide for Advanced Research and Development
This technical guide provides an in-depth exploration of (4-Isocyano-cyclohex-3-enyl)-benzene (CAS 128798-39-0), a molecule poised at the intersection of combinatorial chemistry and modern drug discovery. While specific literature on this compound is nascent, its structural motifs—a phenyl group, a cyclohexene ring, and a reactive isocyanide moiety—position it as a valuable building block for the synthesis of complex molecular architectures. This document synthesizes established principles of isocyanide chemistry with practical insights to empower researchers, scientists, and drug development professionals in harnessing the potential of this and related compounds.
Molecular Profile and Physicochemical Properties
This compound is characterized by the presence of an isocyanide functional group attached to a phenyl-substituted cyclohexene backbone. The isocyanide group, with its unique electronic structure, imparts a dual nucleophilic and electrophilic character, rendering it highly versatile in a variety of chemical transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 128798-39-0 | |
| Molecular Formula | C₁₃H₁₃N | |
| Molecular Weight | 183.25 g/mol | |
| Canonical SMILES | C1=CC=C(C=C1)C2=CCC(CC2)N#C | Inferred from structure |
| Purity | Typically ≥96% |
Note: Spectroscopic and other experimental data for this specific compound are not widely available in published literature. Researchers should perform their own analytical characterization (NMR, IR, MS) upon synthesis or acquisition.
Strategic Synthesis and Mechanistic Considerations
The synthesis of aryl-substituted cyclohexenyl isocyanides can be approached through several established methodologies. A logical and common route involves the dehydration of a corresponding formamide precursor.
Proposed Synthetic Workflow
A plausible synthetic pathway to obtain this compound is outlined below. This multi-step process leverages well-understood reactions, ensuring a high probability of success.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Dehydration of Formamide Precursor
This protocol details the final step of the synthesis, a critical transformation in isocyanide chemistry.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the formamide precursor (1.0 eq) in anhydrous dichloromethane (DCM) or toluene.
-
Inert Atmosphere: Purge the system with dry nitrogen or argon for 10-15 minutes.
-
Base Addition: Add a suitable base, such as triethylamine (2.2 eq) or pyridine, to the solution and cool the mixture to 0 °C in an ice bath.
-
Dehydrating Agent: Slowly add a dehydrating agent, for example, phosphorus oxychloride (POCl₃) (1.2 eq) or diphosgene, dropwise via the dropping funnel, maintaining the temperature at 0 °C. The choice of dehydrating agent is critical; for sensitive substrates, milder reagents like the Burgess reagent may be preferred to minimize side reactions.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The disappearance of the formamide spot and the appearance of a new, typically less polar, isocyanide spot indicates reaction completion.
-
Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The characteristic, and often unpleasant, odor of isocyanides will be apparent.
The Isocyanide Moiety: A Gateway to Molecular Diversity
The true potential of this compound lies in the reactivity of its isocyanide group, particularly in the context of isocyanide-based multicomponent reactions (IMCRs).[1] IMCRs are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step, offering high atom economy and rapid access to diverse chemical libraries.[1]
The Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a cornerstone of IMCRs, combining an isocyanide, an amine, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to form a bis-amide product.[1][2]
Caption: Schematic of the Ugi Four-Component Reaction.
The use of this compound in a U-4CR introduces a lipophilic and conformationally constrained cyclohexenyl-phenyl scaffold into the final product. This can be advantageous in drug discovery for exploring specific binding pockets in biological targets.
The Passerini Three-Component Reaction
The Passerini reaction is another valuable IMCR that combines an isocyanide, a carbonyl compound, and a carboxylic acid to yield an α-acyloxy amide.[2]
Convertible Isocyanides: Post-Condensation Modification
The cyclohexenyl moiety in this compound offers the potential for it to act as a "convertible isocyanide."[3] Following an IMCR, the cyclohexene ring can be further functionalized, for instance, through oxidation, reduction, or addition reactions across the double bond. This allows for a secondary level of diversification of the initial product library, expanding the accessible chemical space.
Applications in Drug Discovery and Medicinal Chemistry
Isocyanide-containing molecules have demonstrated a wide range of biological activities, including antibacterial, antifungal, antimalarial, and antitumor properties.[4][5] The isocyanide functional group can act as a unique pharmacophore and a metal-coordinating warhead, making it a valuable moiety in the design of novel therapeutics.[4][5]
The unique reactivity of isocyanides also makes them suitable for bioconjugation and the labeling of biomolecules.[6] Their small size minimizes perturbation to the parent molecule, a desirable feature in chemical biology applications.[6]
Safety, Handling, and Storage
While specific toxicity data for this compound is not available, isocyanides as a class should be handled with care due to their potential toxicity and strong, unpleasant odor. Benzene and its derivatives are known to have significant health hazards, including carcinogenicity and mutagenicity.[7][8]
Table 2: General Handling and Safety Precautions
| Precaution Category | Recommended Action | Rationale |
| Personal Protective Equipment (PPE) | Wear appropriate gloves, safety goggles, and a lab coat. | To prevent skin and eye contact. |
| Ventilation | Work in a well-ventilated fume hood. | To avoid inhalation of volatile and odorous compounds.[7] |
| Handling | Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist.[9] | Isocyanides can be toxic and are readily absorbed. |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat and ignition sources.[9] | To prevent degradation and release of vapors. |
| Disposal | Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste. | To ensure environmental safety. |
Future Outlook and Conclusion
This compound represents a promising, yet underexplored, chemical entity. Its value lies not in its intrinsic biological activity, which is currently unknown, but in its potential as a versatile building block for the rapid generation of diverse and complex molecular libraries. The strategic combination of a conformationally restricted core with the reactive isocyanide handle makes it an attractive tool for medicinal chemists and researchers in drug discovery. As the demand for novel chemical matter continues to grow, the judicious application of such building blocks in multicomponent reaction strategies will be paramount in accelerating the discovery of new therapeutic agents.
References
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Thoreauchem. This compound-128798-39-0. Available at: [Link]
-
Request PDF. Isocyanide-based multicomponent reactions in drug discovery. Available at: [Link]
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Armstrong, R. W., et al. (1996). Postcondensation Modifications of Ugi Four-Component Condensation Products: 1-Isocyanocyclohexene as a Convertible Isocyanide. Mechanism of Conversion, Synthesis of Diverse Structures, and Demonstration of Resin Capture. Journal of the American Chemical Society, 118(11), 2574–2583. Available at: [Link]
-
Váradi, A., et al. (2015). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 21(1), 18. Available at: [Link]
-
Li, Z., et al. (2020). Isocyanides: Promising Functionalities in Bioorthogonal Labeling of Biomolecules. Frontiers in Chemistry, 8, 603. Available at: [Link]
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Massarotti, A., et al. (2021). Medicinal Chemistry of Isocyanides. Chemical Reviews, 121(17), 10742–10788. Available at: [Link]
-
Massarotti, A., et al. (2021). Medicinal Chemistry of Isocyanides. PubMed, 34197077. Available at: [Link]
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J&W Pharmlab. This compound - CAS:128798-39-0. Available at: [Link]
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NIST. Benzene, 3-cyclohexen-1-yl-. NIST Chemistry WebBook. Available at: [Link]
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ScienceLab.com. (2005). Material Safety Data Sheet. Available at: [Link]
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Airgas. (2017). SAFETY DATA SHEET. Available at: [Link]
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Airgas. (2022). Benzene - Airgas - United States (US) SDS HCS 2012 V4.11. Available at: [Link]
-
Váradi, A., et al. (2015). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Semantic Scholar. Available at: [Link]
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Spectroscopic Blueprint of (4-Isocyano-cyclohex-3-enyl)-benzene: A Technical Guide
Foreword: Unveiling Molecular Architecture through Spectroscopy
For the researcher, scientist, and drug development professional, the precise characterization of novel chemical entities is the bedrock of innovation. (4-Isocyano-cyclohex-3-enyl)-benzene, a molecule possessing a unique combination of a reactive isocyanide functionality, a stereochemically rich cyclohexene scaffold, and an aromatic phenyl moiety, presents a compelling case for rigorous spectroscopic analysis. This guide provides an in-depth exploration of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral characteristics of this compound. Moving beyond a mere listing of expected peaks, we will delve into the causal relationships between the molecule's structure and its spectroscopic signature, offering insights grounded in established chemical principles and field-proven experience. Every piece of data and every proposed protocol within this document is designed to be a self-validating system, empowering the reader to not only understand but also to confidently apply this knowledge in their own research endeavors.
Molecular Structure and Its Spectroscopic Implications
The structure of this compound dictates a fascinating interplay of electronic and steric effects that are directly observable in its NMR and IR spectra. The molecule's architecture, featuring sp², sp³, and sp hybridized carbon atoms, along with the anisotropic influence of the benzene ring, gives rise to a nuanced and informative spectroscopic fingerprint.
Caption: Molecular structure of this compound.
Predicted ¹H NMR Spectrum: A Proton's Perspective
The ¹H NMR spectrum of this compound is anticipated to be complex, with distinct signals for the aromatic, vinylic, allylic, and aliphatic protons. The chemical shifts are influenced by the electronegativity of adjacent atoms, the presence of π systems, and through-space anisotropic effects.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Justification |
| Aromatic (C₆H₅) | 7.20 - 7.40 | Multiplet | The protons on the benzene ring will appear in the typical aromatic region, likely as a complex multiplet due to nuanced differences in their chemical environments. |
| Vinylic (=CH) | 5.80 - 6.00 | Multiplet | The vinylic proton on the cyclohexene ring is deshielded by the double bond and will likely appear as a multiplet due to coupling with the adjacent allylic protons. |
| Allylic (C-H adjacent to C=C) | 2.20 - 2.80 | Multiplet | These protons are deshielded due to their proximity to the double bond and the isocyano group. Their signals will be complex multiplets due to coupling with multiple neighboring protons. |
| Aliphatic (Cyclohexene ring) | 1.80 - 2.20 | Multiplet | The remaining aliphatic protons on the cyclohexene ring are in a more shielded environment and will appear as a complex set of overlapping multiplets. |
Predicted ¹³C NMR Spectrum: The Carbon Backbone
The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. The chemical shifts are primarily influenced by the hybridization of the carbon atom and the electronegativity of its neighbors.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |
| Isocyano (-N≡C) | 155 - 165 | The sp-hybridized carbon of the isocyanide group is highly deshielded and appears significantly downfield. |
| Aromatic (C₆H₅) | 125 - 145 | The sp² hybridized carbons of the benzene ring will resonate in the aromatic region, with the ipso-carbon (attached to the cyclohexene ring) appearing at the downfield end of this range. |
| Vinylic (=C) | 120 - 140 | The sp² hybridized carbons of the cyclohexene double bond will appear in a region similar to the aromatic carbons. |
| Allylic (C adjacent to C=C) | 30 - 45 | These sp³ hybridized carbons are deshielded by the adjacent double bond. |
| Aliphatic (Cyclohexene ring) | 20 - 35 | The remaining sp³ hybridized carbons of the cyclohexene ring are the most shielded and will appear in the upfield region of the spectrum. |
Infrared (IR) Spectrum: Vibrational Fingerprints
The IR spectrum reveals the presence of specific functional groups through their characteristic vibrational frequencies. For this compound, the most diagnostic absorption will be that of the isocyanide group.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Vibrational Mode |
| Isocyanide (-N≡C) | 2110 - 2165 | Strong, Sharp | N≡C triple bond stretch. This is a highly characteristic and easily identifiable peak.[1] |
| Aromatic C-H | 3000 - 3100 | Medium | C-H stretch |
| Aromatic C=C | 1450 - 1600 | Medium to Weak | C=C ring stretch |
| Vinylic C=C | 1640 - 1680 | Medium | C=C stretch |
| Aliphatic C-H | 2850 - 2960 | Medium to Strong | C-H stretch |
Proposed Synthesis of this compound: A Practical Approach
A plausible and efficient synthetic route to this compound involves a two-step process starting from the commercially available 4-phenylcyclohexanone. This pathway leverages a well-established reduction followed by a dehydration reaction to introduce the isocyanide functionality.
Caption: Proposed synthetic workflow for this compound.
Step 1: Synthesis of N-(4-phenylcyclohexyl)formamide
This step involves the reductive amination of 4-phenylcyclohexanone using the Leuckart reaction. This is a robust and well-documented method for the synthesis of formamides from ketones.
Experimental Protocol:
-
To a round-bottom flask equipped with a reflux condenser, add 4-phenylcyclohexanone (1 equivalent).
-
Add an excess of formamide (e.g., 5-10 equivalents) and formic acid (e.g., 2-3 equivalents).
-
Heat the reaction mixture to 160-180 °C for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker of cold water.
-
The solid product, N-(4-phenylcyclohexyl)formamide, will precipitate. Collect the solid by filtration, wash with water, and dry under vacuum.
Step 2: Dehydration to this compound
The final step is the dehydration of the formamide intermediate to the target isocyanide. This is a common and effective method for the synthesis of isocyanides.[2][3][4]
Experimental Protocol:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-(4-phenylcyclohexyl)formamide (1 equivalent) in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.1 equivalents) to the stirred solution.
-
After the addition of POCl₃, slowly add a tertiary amine base, such as triethylamine (TEA, 2.2 equivalents), to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Experimental Methodologies for Spectroscopic Analysis
To ensure the acquisition of high-quality and reliable spectral data, the following standardized protocols are recommended.
NMR Spectroscopy
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Key parameters to optimize include the spectral width, number of scans, and relaxation delay.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans will likely be required to achieve a good signal-to-noise ratio.
Infrared (IR) Spectroscopy
Instrumentation:
-
A Fourier-transform infrared (FTIR) spectrometer.
Sample Preparation:
-
Thin Film (for liquids or low-melting solids): Place a drop of the neat sample between two salt plates (e.g., NaCl or KBr) and acquire the spectrum.
-
Solution: Dissolve a small amount of the sample in a suitable IR-transparent solvent (e.g., CCl₄ or CS₂) and place the solution in a liquid IR cell.
Data Acquisition:
-
Acquire a background spectrum of the empty spectrometer (or the solvent-filled cell).
-
Acquire the spectrum of the sample.
-
The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
Conclusion: A Spectroscopic Compass for Chemical Exploration
The predicted NMR and IR spectra, along with the proposed synthetic route, provide a comprehensive framework for the identification and handling of this compound. This guide is intended to serve as a valuable resource for researchers, empowering them with the foundational knowledge to confidently navigate the spectroscopic landscape of this and other complex organic molecules. The principles and methodologies outlined herein are not merely theoretical constructs but are rooted in the practical realities of the modern chemical research environment.
References
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Wikipedia. Isocyanide. [Link]
-
PubChem. 4-Phenylcyclohexene. [Link]
-
Organic Chemistry Portal. A Novel Method for Preparing Isocyanides from N-Substituted Formamides with Chlorophosphate Compounds. [Link]
-
Green Chemistry (RSC Publishing). A more sustainable and highly practicable synthesis of aliphatic isocyanides. [Link]
-
Chemistry Stack Exchange. Conversion of formamide to isocyanide. [Link]
-
ResearchGate. Mechanism for the dehydration of formamides to isocyanides. [Link]
-
ResearchGate. Idealized dehydration of a formamide yields its respective isocyanide... [Link]
-
ResearchGate. Synthesis of isocyanides via formamide dehydration utilizing the optimized reaction con. [Link]
-
Organic Chemistry Portal. Isonitrile synthesis by dehydration. [Link]
-
PMC. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. [Link]
-
ResearchGate. Scheme 2 Synthesis of isocyanides. [Link]
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- 3. A more sustainable and highly practicable synthesis of aliphatic isocyanides - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC04070F [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Molecular Structure of (4-Isocyano-cyclohex-3-enyl)-benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Isocyano-cyclohex-3-enyl)-benzene is a bifunctional molecule featuring a reactive isocyanide group and a phenyl-substituted cyclohexene scaffold. This guide provides a comprehensive analysis of its molecular structure, leveraging theoretical principles and spectroscopic data from analogous compounds due to the limited availability of direct experimental data for this specific molecule. A plausible synthetic route is proposed, followed by a detailed prediction and interpretation of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectra. Furthermore, the conformational dynamics of the cyclohexene ring and their influence on the molecule's overall topology are discussed. Finally, the potential applications of this compound in drug discovery are explored, drawing on the established roles of both the isocyanide functional group and the 4-phenylcyclohexene scaffold in medicinal chemistry. This document serves as a foundational resource for researchers interested in the synthesis, characterization, and application of this and related compounds.
Introduction
This compound, with the chemical formula C₁₃H₁₃N, is an organic compound that merges the unique electronic properties of the isocyanide functional group with the structural rigidity and chirality of a substituted cyclohexene ring. The isocyanide group, also known as an isonitrile, is a versatile functional group in organic synthesis and has been identified as a valuable pharmacophore in medicinal chemistry.[1][2][3] The phenyl-substituted cyclohexene core provides a three-dimensional framework that can be pivotal for stereospecific interactions with biological targets.
This guide aims to provide a detailed theoretical and predictive understanding of the molecular structure of this compound. In the absence of extensive empirical data for this specific molecule, this document establishes a robust scientific foundation through the analysis of closely related chemical structures and established spectroscopic principles.
Proposed Synthesis
A plausible and efficient synthetic route to this compound would involve a two-step process starting from a suitable precursor, 4-phenylcyclohex-3-en-1-amine. This amine can be formylated to yield the corresponding N-(4-phenylcyclohex-3-en-1-yl)formamide, which is then dehydrated to the target isocyanide.
Synthesis Workflow
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol
Step 1: Synthesis of N-(4-phenylcyclohex-3-en-1-yl)formamide
-
To a solution of 4-phenylcyclohex-3-en-1-amine (1 equivalent) in a suitable solvent such as ethanol, add ethyl formate (1.5 equivalents).
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude formamide.
-
Purify the crude product by recrystallization or column chromatography.
Step 2: Synthesis of this compound
-
Dissolve the N-(4-phenylcyclohex-3-en-1-yl)formamide (1 equivalent) in a dry, aprotic solvent like dichloromethane or tetrahydrofuran under an inert atmosphere.
-
Add triethylamine (2.5 equivalents) to the solution and cool to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) to the stirred solution, maintaining the temperature at 0 °C.[4][5]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by carefully adding it to an ice-cold aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude isocyanide by column chromatography on silica gel.
Spectroscopic and Structural Analysis
The structural elucidation of this compound relies on a combination of spectroscopic techniques. The following sections detail the predicted spectra based on known data for analogous compounds.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show a very strong and sharp absorption band for the isocyanide (N≡C) stretching vibration. This peak typically appears in the range of 2110-2165 cm⁻¹.[6] The presence of the aromatic ring will give rise to C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The cyclohexene double bond will also contribute to the C=C stretching region.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| Isocyanide (N≡C stretch) | 2110 - 2165 |
| Aromatic C-H stretch | 3000 - 3100 |
| Alkene C-H stretch | 3000 - 3100 |
| Aliphatic C-H stretch | 2850 - 3000 |
| Aromatic C=C stretch | 1450 - 1600 |
| Alkene C=C stretch | ~1650 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum will provide detailed information about the connectivity of the molecule.
-
Aromatic Protons: The protons on the phenyl ring are expected to appear as a multiplet in the range of δ 7.2-7.4 ppm.
-
Olefinic Proton: The proton on the cyclohexene double bond (at C3) will likely resonate as a broad singlet or a multiplet around δ 5.8-6.0 ppm.
-
Proton at C4: The benzylic proton at the junction of the phenyl and cyclohexene rings will be a multiplet in the region of δ 3.0-3.5 ppm.
-
Proton at C1: The proton on the carbon bearing the isocyanide group will be deshielded and is predicted to appear as a multiplet around δ 3.5-4.0 ppm.
-
Aliphatic Protons: The remaining methylene protons on the cyclohexene ring will show complex multiplets in the δ 1.5-2.5 ppm range.
¹³C NMR Spectroscopy: The carbon NMR spectrum will complement the proton NMR data.
-
Isocyanide Carbon: The carbon of the isocyanide group is expected to have a chemical shift in the range of δ 155-165 ppm.
-
Aromatic Carbons: The carbons of the phenyl ring will appear in the δ 125-145 ppm region.
-
Olefinic Carbons: The two carbons of the cyclohexene double bond are predicted to resonate between δ 120-140 ppm.
-
Carbon at C1: The carbon attached to the isocyanide group will be in the δ 50-60 ppm range.
-
Aliphatic Carbons: The other sp³ hybridized carbons of the cyclohexene ring will have chemical shifts in the δ 20-40 ppm range.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak [M]⁺ at m/z = 183. The fragmentation pattern will likely be influenced by the cyclohexene ring, which can undergo a retro-Diels-Alder reaction.[7]
Sources
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- 3. researchgate.net [researchgate.net]
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- 5. A more sustainable and highly practicable synthesis of aliphatic isocyanides - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC04070F [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Discovery and history of cyclohexenyl isocyanides
An In-Depth Technical Guide to the Discovery and Chemistry of Cyclohexenyl Isocyanides
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of cyclohexenyl isocyanides, a class of organic compounds characterized by the unique and reactive isocyano functional group appended to an unsaturated six-membered ring. While the specific discovery of cyclohexenyl isocyanides is not marked by a singular event, their history is intrinsically linked to the broader evolution of isocyanide chemistry. This document delves into the historical context of isocyanide discovery, details the primary synthetic routes to cyclohexenyl isocyanides, and explores their rich chemical reactivity, with a particular focus on their application in multicomponent reactions such as the Ugi and Passerini reactions. Furthermore, we discuss their potential in cycloaddition chemistry and their emerging significance in medicinal chemistry and drug discovery. This guide is intended to be a valuable resource for researchers and professionals seeking to understand and utilize the synthetic potential of these versatile building blocks.
Introduction: The Unique Dichotomy of the Isocyanide Functional Group
Isocyanides, or isonitriles, are a fascinating class of organic compounds featuring a terminal divalent carbon atom with both nucleophilic and electrophilic character.[1] This unique electronic structure, often represented as a resonance hybrid of isonitrile and carbenoid forms, endows them with a distinctive reactivity profile that sets them apart from their isomeric nitriles.[1] The isocyano group (–N≡C) is a powerful tool in synthetic organic chemistry, serving as a linchpin in numerous multicomponent reactions (MCRs) that allow for the rapid assembly of complex molecular architectures from simple precursors.[2]
Among the diverse scaffolds to which an isocyano group can be attached, the cyclohexenyl moiety introduces an additional layer of synthetic potential. Cyclohexenyl isocyanides, as vinyl isocyanides incorporated into a cyclic system, combine the ambiphilic nature of the isocyanide with the inherent reactivity of an alkene. This juxtaposition of functional groups opens avenues for tandem reactions and the synthesis of novel polycyclic and heterocyclic systems of interest in materials science and medicinal chemistry.
A Brief History of Isocyanides: The Foundation
The story of isocyanides begins in 1859, when W. Lieke, in an attempt to synthesize allyl cyanide, reacted allyl iodide with silver cyanide.[3] Instead of the expected nitrile, he isolated a compound with a remarkably unpleasant and pervasive odor, which was later identified as allyl isocyanide.[3] This serendipitous discovery marked the entry of isocyanides into the world of organic chemistry. The development of more general synthetic methods, such as the carbylamine reaction (also known as the Hofmann isocyanide synthesis) from primary amines and chloroform in the presence of a strong base, further expanded the accessibility of this class of compounds.[3]
The first naturally occurring isocyanide, xanthocillin, was isolated in 1957 from the mold Penicillium notatum.[3] Since then, hundreds of isocyanide-containing natural products have been discovered, many of which exhibit potent biological activities, including antibacterial, antifungal, antimalarial, and antitumoral properties.[1][4] This has spurred significant interest in the synthesis and pharmacological evaluation of novel isocyanides. The specific history of cyclohexenyl isocyanides is not discretely documented but is rather an extension of these foundational discoveries, arising from the application of established synthetic methods to cyclohexenylamine precursors.
Synthesis of Cyclohexenyl Isocyanides
The most common and reliable method for the synthesis of cyclohexenyl isocyanides is the dehydration of the corresponding N-cyclohexenylformamide. This two-step process begins with the formylation of a primary amine, followed by the removal of water using a suitable dehydrating agent.
Two-Step Synthesis Pathway
Experimental Protocol: Synthesis of N-(cyclohex-1-en-1-yl)formamide (Precursor)
This protocol is adapted from standard formylation procedures.
Step-by-Step Methodology:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexenylamine (1.0 eq).
-
Add an excess of ethyl formate (e.g., 5-10 eq) to the flask.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess ethyl formate under reduced pressure using a rotary evaporator.
-
The resulting crude N-(cyclohex-1-en-1-yl)formamide can be purified by vacuum distillation or column chromatography on silica gel.
Experimental Protocol: Dehydration to Cyclohexenyl Isocyanide
This protocol is adapted from the Organic Syntheses procedure for cyclohexyl isocyanide.[5]
Caution: Isocyanides are known for their strong, unpleasant odors and potential toxicity. This procedure must be performed in a well-ventilated fume hood.[5]
Step-by-Step Methodology:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve N-(cyclohex-1-en-1-yl)formamide (1.0 eq) in a suitable solvent system, such as pyridine and petroleum ether.[5]
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add phosphorus oxychloride (POCl₃, ~0.6 eq) or a solution of toluenesulfonyl chloride (TsCl) in pyridine to the stirred mixture over 30-40 minutes, maintaining the temperature below 10 °C.[5]
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for a specified time or gently reflux for a short period (e.g., 10 minutes) to ensure the reaction goes to completion.[5]
-
Cool the reaction mixture back to 0-5 °C and slowly quench by the addition of ice-cold water.
-
Transfer the mixture to a separatory funnel and extract the aqueous phase with petroleum ether or another suitable organic solvent.
-
Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic phase over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude cyclohexenyl isocyanide by vacuum distillation.
| Reagent/Product | Molar Mass ( g/mol ) | Role | Typical Yield |
| Cyclohexenylamine | 97.16 | Starting Material | - |
| Ethyl Formate | 74.08 | Formylating Agent | - |
| N-(cyclohex-1-en-1-yl)formamide | 125.17 | Intermediate | >90% |
| Phosphorus Oxychloride | 153.33 | Dehydrating Agent | - |
| Cyclohexenyl Isocyanide | 107.15 | Final Product | 60-75% |
Spectroscopic Characterization
The structure of cyclohexenyl isocyanide can be confirmed using standard spectroscopic techniques. The key identifying features are the isocyanide functional group and the cyclohexenyl ring.
| Spectroscopic Method | Key Feature | Expected Wavenumber/Chemical Shift |
| Infrared (IR) Spectroscopy | Strong, sharp –N≡C stretch | ~2140 cm⁻¹ |
| C=C stretch of the cyclohexenyl ring | ~1650 cm⁻¹ | |
| =C-H stretch (vinyl) | ~3030 cm⁻¹ | |
| ¹³C NMR Spectroscopy | Isocyanide carbon (–N≡C) | ~155-165 ppm (broad due to quadrupolar relaxation of ¹⁴N) |
| Alkene carbons (C=C) | ~120-140 ppm | |
| ¹H NMR Spectroscopy | Vinyl proton (-CH=) | ~5.5-6.0 ppm |
| Allylic protons | ~2.0-2.2 ppm | |
| Other ring protons | ~1.5-1.9 ppm |
Chemical Reactivity and Applications in Synthesis
Cyclohexenyl isocyanides are versatile building blocks, primarily due to the reactivity of the isocyano group in multicomponent and cycloaddition reactions.
Multicomponent Reactions (MCRs)
MCRs are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants.
First reported by Ivar Ugi in 1959, the U-4CR is a cornerstone of isocyanide chemistry.[6] It involves the reaction of an aldehyde or ketone, a primary amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like α-acylamino amide.[6] This reaction is highly valued in combinatorial chemistry and drug discovery for the rapid generation of compound libraries.[2]
Representative Protocol for Ugi Reaction:
-
In a suitable solvent such as methanol, combine the aldehyde (1.0 eq), amine (1.0 eq), and carboxylic acid (1.0 eq).
-
Stir the mixture at room temperature for a short period (e.g., 15-30 minutes) to allow for imine formation.
-
Add cyclohexenyl isocyanide (1.0 eq) to the mixture. The reaction is often exothermic.
-
Continue stirring at room temperature for 24-48 hours.
-
Upon completion, the solvent is typically removed in vacuo, and the product is purified by crystallization or column chromatography.
Discovered by Mario Passerini in 1921, the P-3CR is another fundamental isocyanide-based MCR.[6] It combines an aldehyde or ketone, a carboxylic acid, and an isocyanide to yield an α-acyloxy carboxamide.[6]
Representative Protocol for Passerini Reaction:
-
In an aprotic solvent like dichloromethane or tetrahydrofuran, combine the aldehyde or ketone (1.0 eq) and the carboxylic acid (1.0 eq).
-
Add cyclohexenyl isocyanide (1.0 eq) to the solution.
-
Stir the reaction at room temperature for 24-72 hours.
-
After the reaction is complete, wash the mixture with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer, concentrate, and purify the product by chromatography.
Cycloaddition Reactions
The isocyanide functional group can participate in various cycloaddition reactions, acting as a one-carbon component.[7][8] Formal [4+1] cycloadditions of isocyanides with conjugated heterodienes are a powerful method for synthesizing five-membered heterocycles such as pyrroles, imidazoles, and oxazoles.[7][8] The vinyl isocyanide nature of cyclohexenyl isocyanide makes it an interesting substrate for such transformations, potentially leading to the formation of fused ring systems.
Role in Medicinal Chemistry and Drug Development
The isocyanide functional group is present in a variety of natural products with significant biological activity.[1] Synthetic isocyanides and the products derived from their MCRs are of great interest to the pharmaceutical industry.[2] The Ugi and Passerini reactions, in particular, are extensively used to create large libraries of diverse, drug-like molecules for high-throughput screening.[2]
The cyclohexenyl moiety itself is found in a number of biologically active natural products. The incorporation of a cyclohexenyl isocyanide into MCRs allows for the generation of peptidomimetics and other scaffolds that combine the structural features of the cyclohexenyl ring with the diverse inputs of the MCR, offering a pathway to novel therapeutic agents.[6]
Conclusion
Cyclohexenyl isocyanides represent a valuable and versatile class of reagents in modern organic synthesis. While their specific historical discovery is not a distinct event, they have emerged from the rich and sometimes odorous history of isocyanide chemistry. Their synthesis is readily achievable through well-established methods, and their reactivity, particularly in multicomponent and cycloaddition reactions, provides a powerful platform for the efficient construction of complex molecules. As the demand for novel molecular scaffolds in drug discovery and materials science continues to grow, the unique combination of the reactive isocyanide and the versatile cyclohexenyl ring ensures that these compounds will remain an area of active investigation and application.
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Kaur, T., Wadhwa, P., & Sharma, A. S. (2016). Isocyanide based [4+1] cycloaddition reactions: an indispensable tool in multi-component reactions (MCRs). Chemical Communications, 52(54), 8343-8361. [Link]
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ResearchGate. (n.d.). Isocyanide-Based Cycloaddition Reactions. Retrieved from [Link]
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ResearchGate. (n.d.). Mechanism for [3+2] cycloaddition of isocyanides with polarized unsaturated bonds. Retrieved from [Link]
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Massarotti, A., Brunelli, F., Aprile, S., Giustiniano, M., & Tron, G. C. (2021). Medicinal Chemistry of Isocyanides. Chemical Reviews, 121(17), 10742–10788. [Link]
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Kaur, T., Wadhwa, P., & Sharma, A. S. (2016). Isocyanide based [4+1] cycloaddition reactions: an indispensable tool in multi-component reactions (MCRs). Semantic Scholar. [Link]
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Massarotti, A., et al. (2021). Medicinal Chemistry of Isocyanides. Chemical Reviews. [Link]
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ResearchGate. (2022). Recent Advances in Functionalized Isocyanide Synthesis and Natural Products Containing the Isocyano Functional Group and Their Biological Properties. [Link]
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Ugi, I. (2001). The Chemistry of Isocyanides, their MultiComponent Reactions and their Libraries. Molecules, 6(12), 1033-1049. [Link]
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Ugi, I., Meyr, R., Lipinski, M., Bodesheim, F., & Rosendahl, F. (1961). Cyclohexyl isocyanide. Organic Syntheses, 41, 13. [Link]
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Van der Eycken, E. V., & D'hooghe, M. (2014). Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein Journal of Organic Chemistry, 10, 503–533. [Link]
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Ramulu, C., Reddy, P. N., & Kumar, A. (2016). Synthesis of Vinyl Isocyanides and Development of a Convertible Isonitrile. Organic Letters, 18(15), 3786-3789. [Link]
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Pate, B. H., et al. (2008). Conformational Isomerization Kinetics of Vinyl Isocyanate Measured by Dynamic Rotational Spectroscopy. Science, 320(5878), 924-928. [Link]
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Wang, M., et al. (2019). Facile Discovery and Quantification of Isonitrile Natural Products via Tetrazine-Based Click Reactions. Analytical Chemistry, 91(24), 15598-15605. [Link]
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Meier, M. A. R. (2019). Novel Isocyanide Chemistry for the Synthesis of Defined (Macro-)Molecules. [Link]
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A Theoretical Deep Dive into (4-Isocyano-cyclohex-3-enyl)-benzene: A Computational Guide for Drug Discovery
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical framework for the investigation of (4-Isocyano-cyclohex-3-enyl)-benzene, a novel scaffold with potential applications in medicinal chemistry. In the absence of extensive experimental data, this document outlines a series of state-of-the-art computational chemistry protocols designed to elucidate the structural, electronic, and dynamic properties of this molecule. By leveraging Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, we aim to predict its conformational landscape, spectroscopic signatures, and key molecular features relevant to drug design. This guide is intended to serve as a roadmap for researchers seeking to explore the therapeutic potential of isocyanide-containing cyclohexene derivatives, providing both the strategic rationale and the practical steps for a thorough in-silico evaluation.
Introduction: The Rationale for a Theoretical Investigation
The isocyanide functional group, while historically underutilized by medicinal chemists due to perceptions of instability, is gaining recognition as a versatile pharmacophore with potent and diverse biological activities, including antibacterial, antifungal, and antitumoral properties.[1][2] Its unique electronic structure allows it to act as a powerful metal coordinator and engage in a variety of intermolecular interactions.[1][2] When incorporated into a semi-flexible cyclohexene scaffold bearing a phenyl substituent, as in this compound (CAS 128798-39-0, Molecular Formula: C13H13N, Molecular Weight: 183.10 g/mol ), a molecule with a rich and complex conformational landscape emerges.[3]
A theoretical-first approach is particularly well-suited for novel molecules like this compound, where a foundational understanding of its intrinsic properties can guide and accelerate experimental efforts. Computational chemistry allows for the exploration of molecular characteristics that are often challenging or time-consuming to determine empirically. This guide will detail a systematic in-silico workflow to build a comprehensive profile of this promising molecule.
Foundational Analysis: Geometry Optimization and Conformational Landscape
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. For a flexible molecule such as this compound, which contains a rotatable bond between the phenyl and cyclohexenyl rings and a non-planar cyclohexene ring, identifying the global minimum energy conformation and understanding the energetic accessibility of other low-energy conformers is paramount.
The "Why": Causality Behind the Experimental Choice
A multi-step approach to geometry optimization is recommended to avoid getting trapped in local energy minima. A low-level, computationally inexpensive method is first used to perform a broad conformational search, followed by higher-level DFT calculations for refinement. This hierarchical approach balances computational cost with accuracy.
Experimental Protocol: Conformational Search and Geometry Optimization
Objective: To identify the global minimum energy structure and all relevant low-energy conformers of this compound.
Protocol:
-
Initial Structure Generation:
-
Build the 3D structure of this compound using a molecular editor (e.g., GaussView, Avogadro).
-
Perform an initial, rapid geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.
-
-
Broad Conformational Search:
-
Employ a systematic or stochastic conformational search algorithm. For a molecule with this degree of flexibility, a tool like the GMMX conformational search using a molecular mechanics force field is suitable.
-
Alternatively, a short, high-temperature molecular dynamics simulation can be used to explore the conformational space.
-
-
DFT Geometry Optimization of Conformers:
-
From the conformational search, select all unique conformers within a reasonable energy window (e.g., 10-15 kcal/mol) of the lowest energy structure.
-
Perform a full geometry optimization on each of these conformers using Density Functional Theory (DFT). A good starting point is the B3LYP functional with the 6-31G(d) basis set.[4] For improved accuracy, especially for non-covalent interactions, a dispersion-corrected functional like ωB97X-D is recommended.
-
The optimization should be performed in the gas phase.
-
-
Frequency Analysis:
-
For each optimized structure, perform a frequency calculation at the same level of theory.
-
Confirm that each structure is a true minimum by the absence of imaginary frequencies. The presence of an imaginary frequency indicates a transition state, which would require further investigation.
-
The frequency calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy, which should be used to rank the relative stabilities of the conformers.
-
Data Presentation: Conformational Energy Profile
| Conformer ID | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Dihedral Angle (C-C-C-C) Ph-Cyc | Key Distances (Å) |
| Conf-1 (Global Min.) | 0.00 | 0.00 | Value | Value |
| Conf-2 | Value | Value | Value | Value |
| Conf-3 | Value | Value | Value | Value |
| ... | ... | ... | ... | ... |
This table will be populated with the results from the DFT calculations.
Visualization: Conformational Analysis Workflow
Caption: Workflow for Conformational Analysis.
Electronic Properties: Unveiling Reactivity and Interaction Potential
The electronic properties of a molecule govern its reactivity and how it interacts with its biological target. Key descriptors include the molecular electrostatic potential (MEP) and the frontier molecular orbitals (HOMO and LUMO).
The "Why": Causality Behind the Experimental Choice
The MEP provides a visual representation of the charge distribution around a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).[5][6] This is invaluable in drug design for predicting non-covalent interactions, such as hydrogen bonding and electrostatic contacts with a receptor.[5] Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[7][8][9] The energy and spatial distribution of these orbitals indicate the molecule's ability to donate or accept electrons.
Experimental Protocol: MEP and FMO Analysis
Objective: To calculate and visualize the MEP and FMOs of the global minimum energy conformer of this compound.
Protocol:
-
Input Structure: Use the optimized geometry of the global minimum energy conformer obtained in the previous step.
-
Single-Point Energy Calculation: Perform a single-point energy calculation at a higher level of theory for more accurate electronic properties, for example, B3LYP/6-311++G(d,p).
-
MEP Calculation:
-
In the calculation setup, request the generation of the molecular electrostatic potential.
-
The output will typically be a cube file containing the MEP data.
-
-
FMO Analysis:
-
The energies and compositions of the molecular orbitals are standard outputs of the single-point energy calculation.
-
Identify the HOMO and LUMO and their corresponding energy levels.
-
-
Visualization:
-
Use a molecular visualization program (e.g., GaussView, VMD, Chimera) to map the MEP onto the molecule's electron density surface.
-
Visualize the 3D isosurfaces of the HOMO and LUMO to understand their spatial distribution.
-
Data Presentation: Electronic Properties
| Property | Value |
| HOMO Energy | Value eV |
| LUMO Energy | Value eV |
| HOMO-LUMO Gap | Value eV |
| Dipole Moment | Value Debye |
This table will be populated with the results from the DFT calculations.
Visualization: Electronic Property Workflow
Caption: Workflow for Electronic Property Analysis.
Spectroscopic Characterization: Predicting the Fingerprints
Computationally predicted spectra can be a powerful tool for confirming the identity of a synthesized compound and for interpreting experimental data. Here, we outline the protocols for predicting the ¹H and ¹³C NMR and IR spectra.
The "Why": Causality Behind the Experimental Choice
Predicting NMR and IR spectra via DFT calculations allows for a direct comparison with experimental results, aiding in structure elucidation.[10] The GIAO (Gauge-Including Atomic Orbital) method is a reliable approach for calculating NMR chemical shifts.[11] IR frequencies are calculated from the second derivatives of the energy, and while there are systematic errors, these can be corrected using empirical scaling factors.[12][13]
Experimental Protocol: Spectroscopic Prediction
Objective: To predict the ¹H and ¹³C NMR chemical shifts and the IR spectrum of this compound.
Protocol:
-
NMR Chemical Shift Calculation:
-
Use the optimized geometry of the global minimum energy conformer.
-
Perform an NMR calculation using the GIAO method. A common level of theory is mPW1PW91/6-311+G(2d,p).
-
The calculation should include a solvent model (e.g., IEF-PCM for chloroform-d or DMSO-d6) to better mimic experimental conditions.
-
The calculated shielding tensors are then referenced against a standard (e.g., TMS calculated at the same level of theory) to obtain the chemical shifts.
-
-
IR Spectrum Calculation:
-
The harmonic vibrational frequencies are obtained from the frequency calculation performed during the geometry optimization step.
-
Apply an appropriate empirical scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors. The scaling factor is dependent on the functional and basis set used.
-
Data Presentation: Predicted Spectroscopic Data
Predicted ¹H NMR Chemical Shifts (ppm):
| Proton | Predicted Shift (ppm) |
| H-identifier | Value |
| ... | ... |
Predicted ¹³C NMR Chemical Shifts (ppm):
| Carbon | Predicted Shift (ppm) |
| C-identifier | Value |
| ... | ... |
Key Predicted IR Frequencies (cm⁻¹):
| Frequency (cm⁻¹) | Vibrational Mode |
| Value | C≡N stretch |
| Value | C=C stretch (aromatic) |
| Value | C=C stretch (cyclohexene) |
| ... | ... |
These tables will be populated with the results from the DFT calculations.
Molecular Dynamics: Probing Dynamic Behavior and Solvation
While DFT provides a static picture of the molecule, molecular dynamics (MD) simulations can reveal its behavior over time, including its flexibility and interactions with a solvent environment.
The "Why": Causality Behind the Experimental Choice
MD simulations in an explicit solvent provide a more realistic representation of the molecule's behavior in a biological context.[14] This allows for the study of conformational dynamics, the stability of different conformers in solution, and the formation and dynamics of the solvation shell.
Experimental Protocol: Molecular Dynamics Simulation
Objective: To simulate the dynamic behavior of this compound in an explicit water solvent.
Protocol:
-
System Preparation:
-
Use the global minimum energy conformer as the starting structure.
-
Generate force field parameters for the molecule using a tool like Antechamber with the General Amber Force Field (GAFF).
-
Place the molecule in a periodic box of explicit solvent (e.g., TIP3P water).
-
Add counter-ions to neutralize the system if necessary.
-
-
Minimization and Equilibration:
-
Perform a series of energy minimization steps to remove any steric clashes between the solute and solvent.
-
Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT) conditions, with restraints on the solute.
-
Equilibrate the system at the desired temperature and pressure (e.g., 1 atm) under NPT conditions, gradually releasing the restraints on the solute.
-
-
Production Simulation:
-
Run the production MD simulation for a sufficient length of time (e.g., 100 ns or more) to sample the relevant conformational motions.
-
Save the trajectory at regular intervals for analysis.
-
-
Analysis:
-
Analyze the trajectory to study the conformational flexibility, including the distribution of the phenyl-cyclohexene dihedral angle.
-
Calculate the root-mean-square deviation (RMSD) to assess the stability of the simulation.
-
Analyze the radial distribution functions of water around key functional groups to understand the solvation structure.
-
Visualization: Molecular Dynamics Workflow
Caption: Workflow for Molecular Dynamics Simulation.
Conclusion and Future Directions
This technical guide has outlined a comprehensive computational workflow for the theoretical characterization of this compound. By following these protocols, researchers can generate a wealth of data on the molecule's structural, electronic, and dynamic properties. These theoretical insights will be invaluable for guiding future experimental work, including synthesis, spectroscopic characterization, and biological evaluation. The predicted properties can inform the design of derivatives with improved pharmacokinetic and pharmacodynamic profiles, ultimately accelerating the drug discovery process for this promising class of compounds.
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CD ComputaBio. (n.d.). Molecular Electrostatic Potential (MEP) Calculation Service. Retrieved from [Link]
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Galli, U., Tron, G. C., Purghe, B., Grosa, G., & Aprile, S. (2021). Medicinal Chemistry of Isocyanides. Chemical Reviews, 121(17), 10742–10788. [Link]
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Thoreauchem. (n.d.). This compound-128798-39-0. Retrieved from [Link]
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PubChem. (n.d.). 4-Phenylcyclohexene. Retrieved from [Link]
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University of Liverpool. (n.d.). Molecular Electrostatic Potential (MEP). Retrieved from [Link]
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Maraval, V., & Chauvin, R. (2021). Crystal Clear: Decoding Isocyanide Intermolecular Interactions through Crystallography. The Journal of Organic Chemistry, 86(20), 13867–13886. [Link]
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Chen, Y., Wu, C., & Chen, C. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(35), 11776–11787. [Link]
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Schrödinger. (2023, March 15). Performing a Geometry Optimization: Part 2 [Video]. YouTube. [Link]
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Quantum Guruji. (2022, December 31). Geometry Optimization and Thermodynamic Properties Calculations Using DFT in Gaussian [Video]. YouTube. [Link]
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Johnson, E. R., Keinan, S., Mori-Sánchez, P., Contreras-García, J., Cohen, A. J., & Yang, W. (2010). Revealing Non-Covalent Interactions. Journal of the American Chemical Society, 132(18), 6498–6506. [Link]
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Schrödinger. (n.d.). Visualizing the Electrostatic Potential of a Molecule. Retrieved from [Link]
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FMO theory. (2019, January 30). frontier molecular orbital analysis [Video]. YouTube. [Link]
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Wikipedia. (2023, October 27). Frontier molecular orbital theory. [Link]
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Yang, W., & Lee, C. (2022). Describing Chemical Reactivity with Frontier Molecular Orbitalets. JACS Au, 2(7), 1598–1608. [Link]
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Bagno, A., Saielli, G., & Scorrano, G. (2006). Toward the complete prediction of the 1H and 13C NMR spectra of complex organic molecules by DFT methods: application to natural substances. Chemistry, 12(21), 5514–5525. [Link]
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University of Manchester. (n.d.). The Frontier Molecular Orbital (FMO) Approach. Retrieved from [Link]
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Gaussian, Inc. (2017). About Gaussian 16. Retrieved from [Link]
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Bagno, A., Saielli, G., & Scorrano, G. (2006). Toward the complete prediction of the 1H and 13C NMR spectra of complex organic molecules by DFT methods: application to natural substances. PubMed. [Link]
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Sun, D., & Kollman, P. A. (2020). A protocol for preparing explicitly solvated systems for stable molecular dynamics simulations. PMC. [Link]
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Stability and storage of (4-Isocyano-cyclohex-3-enyl)-benzene
An In-depth Technical Guide to the Stability and Storage of (4-Isocyano-cyclohex-3-enyl)-benzene
Abstract
This compound is a unique bifunctional molecule combining the high reactivity of an isocyanide group with the structural motifs of a cyclohexene and a phenyl ring. This guide provides a comprehensive analysis of the factors governing its chemical stability and outlines best practices for its long-term storage and handling. Due to the limited availability of specific experimental data for this compound, this document synthesizes information from the well-established chemistry of its constituent functional groups—isocyanides, cyclohexenes, and aromatic rings—to provide a robust framework for researchers, scientists, and drug development professionals. The protocols and recommendations herein are designed to ensure the integrity and purity of the compound for experimental and developmental applications.
Introduction and Molecular Profile
This compound, with the chemical formula C₁₃H₁₃N, presents a compelling structure for applications in organic synthesis and medicinal chemistry. The isocyanide (or isonitrile) group (–N⁺≡C⁻) is a versatile functional group known for its unique reactivity in multicomponent reactions, such as the Ugi and Passerini reactions, making it a valuable building block.[1] The molecule's backbone consists of a cyclohexene ring, providing a specific stereochemical and conformational arrangement, and a phenyl group, which influences the electronic properties and offers sites for further modification.
The stability of this compound is not dictated by a single factor but is a synergistic interplay of the intrinsic properties of these three core components. Understanding this interplay is critical for maintaining the compound's integrity from synthesis to application.
Chemical Stability Analysis
The overall stability of this compound is primarily governed by the reactivity of the isocyanide group and, to a lesser extent, the cyclohexene double bond. The benzene ring is exceptionally stable due to its aromaticity and is unlikely to be a primary site of degradation under typical storage conditions.[2][3][4]
The Isocyanide Functional Group: The Center of Reactivity
The isocyanide group is the most reactive and sensitive part of the molecule. Its stability is highly dependent on the chemical environment.
-
Acid Sensitivity: Isocyanides are highly susceptible to acid-catalyzed hydrolysis.[1] In the presence of aqueous acid, even trace amounts, the isocyano group will hydrolyze to the corresponding formamide. This is a critical degradation pathway to consider.
-
Polymerization: Lewis and Brønsted acids can catalyze the polymerization of isocyanides.[1] This can lead to a rapid loss of the monomeric compound and the formation of insoluble polymeric materials.
-
Thermal Stability: While specific data for this compound is unavailable, many organic isocyanides exhibit limited thermal stability. Elevated temperatures can promote polymerization or other decomposition reactions. Lithiated alkylisocyanides, for example, show decreasing lifetimes as temperatures rise above -78 °C.[5]
-
Oxidation: While not the most common degradation pathway for isocyanides, strong oxidizing agents can react with the isocyano group.
The Cyclohexene Ring: A Source of Conformational and Isomeric Stability
The cyclohexene moiety is generally stable. Cyclohexane rings are known to be largely free of ring strain, adopting a stable chair conformation.[6][7] The introduction of a double bond in the cyclohexene ring forces four carbon atoms into a plane, creating a half-chair conformation.
-
Isomerization: Under certain conditions (e.g., acid catalysis or high temperatures), migration of the double bond within the cyclohexene ring is a potential, albeit likely slow, degradation pathway.
-
Oxidation: The allylic positions on the cyclohexene ring (the C-H bonds adjacent to the double bond) are susceptible to oxidation, particularly in the presence of air (autoxidation) and light. This can lead to the formation of hydroperoxides, which can further decompose.
Potential Degradation Pathways
Based on the analysis of the functional groups, several key degradation pathways can be postulated. Understanding these pathways is essential for developing effective storage and handling strategies.
-
Primary Pathway: Acid-Catalyzed Hydrolysis: Contact with acidic impurities, moisture, or acidic surfaces can lead to the formation of (4-(formamido)-cyclohex-3-enyl)-benzene.
-
Secondary Pathway: Polymerization: Contamination with Lewis or Brønsted acids can initiate cationic polymerization of the isocyanide group.
-
Tertiary Pathway: Oxidation: Long-term exposure to air and light can lead to oxidation at the allylic positions of the cyclohexene ring.
The following diagram illustrates these potential degradation routes.
Caption: Potential degradation pathways for this compound.
Recommended Storage and Handling Protocols
To mitigate the identified degradation pathways, a multi-faceted approach to storage and handling is required. The primary goal is to create an environment that is cool, dry, inert, and dark.
Optimal Storage Conditions
The following conditions are recommended for the long-term storage of this compound to maintain its purity and stability.
| Parameter | Recommended Condition | Rationale |
| Temperature | ≤ 4°C (Refrigerated) | Minimizes the rate of all potential degradation reactions, including polymerization and oxidation.[8] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the cyclohexene ring and hydrolysis from atmospheric moisture.[9] |
| Light | Amber/Opaque Container | Protects the compound from light-induced degradation (photolysis) and oxidation.[8][10] |
| Container | Borosilicate Glass Vial with PTFE-lined cap | Provides an inert surface, preventing acid/base-catalyzed degradation. The PTFE liner ensures a tight seal. |
| Purity | Store in high purity form | Impurities from synthesis (e.g., residual acid or base) can act as catalysts for degradation. |
Safe Handling Procedures
Due to the reactive nature of the isocyanide group, appropriate handling procedures are crucial to ensure both user safety and compound integrity.
-
Work Environment: All handling of the compound should be performed in a well-ventilated fume hood.[11]
-
Inert Atmosphere: For transfers and weighing, consider using a glove box or techniques that maintain an inert atmosphere to minimize exposure to air and moisture.[9]
-
Personal Protective Equipment (PPE): Standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile), must be worn.[11]
-
Avoid Incompatibilities: Keep the compound away from acids, strong oxidizing agents, and reactive metals.[10][12][13] Store separately from these chemical classes.
-
Dispensing: Use clean, dry glass or stainless steel spatulas for handling solids. Avoid contact with reactive materials.
The following workflow diagram outlines the recommended handling procedure for this compound.
Caption: Recommended workflow for handling this compound.
Analytical Methods for Stability Assessment
Regular assessment of the purity of this compound is recommended, especially for long-term storage or before use in sensitive applications. A combination of chromatographic and spectroscopic techniques can be employed.
Recommended Analytical Techniques
| Technique | Purpose | Key Indicators of Degradation |
| FT-IR Spectroscopy | Functional Group Analysis | Decrease in the sharp isocyanide peak (approx. 2110-2165 cm⁻¹) and appearance of a broad amide N-H and C=O stretch (approx. 3300 cm⁻¹ and 1650 cm⁻¹).[1] |
| ¹H NMR Spectroscopy | Structural Integrity | Appearance of new signals, particularly a formyl proton (CHO) around 8 ppm, indicating hydrolysis. Changes in the vinylic and allylic proton signals may indicate isomerization or oxidation. |
| Reverse-Phase HPLC | Purity Assessment | Appearance of more polar peaks (earlier retention time) corresponding to hydrolysis products or less polar peaks for some oxidation products. Quantification of the main peak area provides a measure of purity. |
| LC-MS | Identification of Degradants | Allows for the determination of the molecular weight of impurity peaks observed in HPLC, aiding in the identification of degradation products like the formamide derivative (M+18). |
Experimental Protocol: Stability Testing Workflow
A systematic stability study can be designed to evaluate the compound's shelf-life under specific conditions.
-
Initial Analysis (T=0): Perform a full analytical characterization (FT-IR, NMR, HPLC, LC-MS) of a freshly purified batch to establish a baseline.
-
Sample Aliquoting: Aliquot the compound into several vials under an inert atmosphere to avoid repeated sampling from a single stock.
-
Storage Conditions: Store aliquots under various conditions (e.g., refrigerated, room temperature, exposed to light) to perform a stressed degradation study.
-
Time-Point Analysis: At regular intervals (e.g., 1, 3, 6, 12 months), retrieve an aliquot from each storage condition and re-analyze using the established analytical methods.
-
Data Evaluation: Compare the analytical data at each time point to the T=0 baseline to quantify the loss of the parent compound and the formation of degradants.
Conclusion
The stability of this compound is critically dependent on the rigorous exclusion of acid, moisture, light, and excessive heat. The isocyanide functional group is the primary locus of reactivity, being particularly vulnerable to acid-catalyzed hydrolysis and polymerization. By adhering to the storage and handling protocols outlined in this guide—specifically, storage at or below 4°C under an inert atmosphere in an opaque container—researchers can significantly prolong the shelf-life and ensure the high purity of this valuable synthetic building block. Regular analytical monitoring is recommended to validate its integrity prior to use.
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-
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Physical and chemical characteristics of isocyano-cyclohexene derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isocyano-cyclohexene derivatives represent a unique and versatile class of organic compounds characterized by the presence of both an isocyanide functional group and a cyclohexene scaffold. This guide provides an in-depth exploration of their physical and chemical characteristics, offering valuable insights for researchers and professionals in drug discovery and organic synthesis. The inherent reactivity of the isocyano group, combined with the conformational aspects of the cyclohexene ring, gives rise to a rich and diverse chemistry. This document will delve into their synthesis, spectroscopic signatures, and key reactions, with a particular focus on their application in multicomponent reactions and the synthesis of novel heterocyclic systems.
Introduction: The Unique Chemical Landscape of Isocyano-Cyclohexene Derivatives
The isocyanide functional group, with its divalent carbon atom, exhibits a unique electronic structure, behaving as both a nucleophile and an electrophile.[1] This ambiphilic nature is central to its reactivity. When incorporated into a cyclohexene ring, the conformational constraints and electronic effects of the double bond further influence the isocyanide's behavior. These derivatives are of significant interest due to their potential as building blocks in the synthesis of complex molecules, including peptidomimetics and various heterocyclic scaffolds with potential biological activity.[1][2] The isocyano group is a key player in a variety of powerful multicomponent reactions (MCRs), which allow for the rapid construction of molecular complexity from simple starting materials.[3][4]
The cyclohexene moiety provides a three-dimensional framework that can be strategically functionalized to modulate the molecule's properties, making these derivatives attractive for applications in medicinal chemistry and materials science.[5][6] Understanding the interplay between the isocyano group and the cyclohexene scaffold is crucial for harnessing their full synthetic potential.
Synthesis of Isocyano-Cyclohexene Derivatives
The synthesis of isocyano-cyclohexene derivatives typically involves the introduction of the isocyanide functionality onto a pre-existing cyclohexene ring or the formation of the cyclohexene ring from an isocyanide-containing precursor.
Dehydration of Formamides
A common and reliable method for the synthesis of isocyanides is the dehydration of the corresponding N-substituted formamides. This transformation can be achieved using various dehydrating agents, with phosphorus oxychloride (POCl₃) in the presence of a base like pyridine or triethylamine being a classic example.
Conceptual Workflow for Formamide Dehydration:
Caption: A simplified mechanistic pathway of the Ugi four-component reaction.
4.1.2. The Passerini Three-Component Reaction (P-3CR)
The Passerini reaction, discovered by Mario Passerini in 1921, is another important isocyanide-based MCR that combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide to yield an α-acyloxy carboxamide. [2][7]This reaction is typically carried out in aprotic solvents at high concentrations. [8]The use of isocyano-cyclohexene derivatives in the Passerini reaction provides a direct route to α-hydroxy carboxamides bearing a cyclohexene substituent. [8]
Cycloaddition Reactions
The isocyano group can also participate in cycloaddition reactions, acting as a one-atom component. [9]These reactions are valuable for the synthesis of various heterocyclic systems. [9]Formal [4+1] cycloadditions of isocyanides with conjugated heterodienes are particularly useful for constructing five-membered rings. [9]
Other Reactions
Isocyano-cyclohexene derivatives can undergo reactions with both electrophiles and nucleophiles at the isocyanide carbon. They can also be involved in radical reactions and insertions into metal-carbon bonds. [10]The double bond in the cyclohexene ring can also undergo typical alkene reactions, such as hydrogenation, halogenation, and epoxidation, further expanding the synthetic utility of these compounds.
Applications in Drug Discovery and Development
The ability of isocyano-cyclohexene derivatives to participate in MCRs makes them highly valuable in the construction of compound libraries for high-throughput screening in drug discovery. [1][3]The resulting products, often possessing peptide-like structures or complex heterocyclic scaffolds, are of significant interest for identifying new therapeutic agents. [5][11]The cyclohexene moiety can serve as a rigid scaffold to orient functional groups for optimal interaction with biological targets.
Experimental Protocols
General Protocol for the Ugi Four-Component Reaction
Objective: To synthesize an α-acylamino amide derivative using an isocyano-cyclohexene.
Materials:
-
Aldehyde (1.0 mmol)
-
Amine (1.0 mmol)
-
Carboxylic acid (1.0 mmol)
-
Isocyano-cyclohexene derivative (1.0 mmol)
-
Methanol (or DMF), 2-5 mL
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask, add the aldehyde, amine, and carboxylic acid.
-
Dissolve the components in the chosen solvent (e.g., methanol).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the isocyano-cyclohexene derivative to the reaction mixture.
-
Continue stirring at room temperature for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel or by recrystallization.
Causality: The initial formation of the imine from the aldehyde and amine is a crucial step, which is then trapped by the isocyanide and the carboxylate in a concerted or stepwise manner to form the stable α-acylamino amide product. [12]The choice of solvent can influence the reaction rate and yield. [12]
General Protocol for the Passerini Three-Component Reaction
Objective: To synthesize an α-acyloxy carboxamide derivative using an isocyano-cyclohexene.
Materials:
-
Aldehyde or ketone (1.0 mmol)
-
Carboxylic acid (1.0 mmol)
-
Isocyano-cyclohexene derivative (1.0 mmol)
-
Aprotic solvent (e.g., dichloromethane, THF), 2-5 mL
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the aldehyde or ketone and the carboxylic acid in the aprotic solvent.
-
Add the isocyano-cyclohexene derivative to the mixture.
-
Stir the reaction at room temperature for 24-72 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, the solvent is evaporated.
-
The residue is purified by column chromatography to afford the desired α-acyloxy carboxamide.
Causality: The Passerini reaction is believed to proceed through a non-ionic pathway, which is favored in aprotic solvents and at high concentrations of reactants. [2][8]The reaction involves a trimolecular step where the isocyanide, carbonyl compound, and carboxylic acid come together. [7]
Conclusion
Isocyano-cyclohexene derivatives are a fascinating class of compounds with a rich and diverse chemistry. Their unique combination of a reactive isocyanide group and a conformationally relevant cyclohexene scaffold makes them powerful tools in organic synthesis. Their prominent role in multicomponent reactions, particularly the Ugi and Passerini reactions, provides efficient pathways to complex molecular architectures that are highly sought after in drug discovery and medicinal chemistry. Further exploration of the reactivity and applications of these derivatives is poised to unlock new opportunities in the development of novel therapeutics and functional materials.
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Ugi reaction. (n.d.). In Wikipedia. Retrieved January 10, 2024, from [Link]
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Passerini reaction. (n.d.). In Wikipedia. Retrieved January 10, 2024, from [Link]
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Krasavin, M. (2020). Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application. Molecules, 25(23), 5738. [Link]
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Banfi, L., & Riva, R. (2005). The Passerini Reaction. Organic Reactions, 1–138. [Link]
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National Center for Biotechnology Information (2023). 4-Isocyanocyclohexane-1-carbonitrile. PubChem Compound Summary for CID 169291308. Retrieved January 10, 2024, from [Link].
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National Center for Biotechnology Information (n.d.). 1-Isocyanocyclohexene. PubChem Compound Summary for CID 10898670. Retrieved January 10, 2024, from [Link].
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de Witte, W., van der Pijl, F., & Rutjes, F. P. J. T. (2014). Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein Journal of Organic Chemistry, 10, 765–788. [Link]
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Dömling, A. (2006). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews, 106(1), 17–89. [Link]
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Isocyanoalkenes: Occurrence, Syntheses, and Reactivity. (2023). Request PDF. [Link]
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Shaabani, A., Afshari, R., & Hooshmand, S. E. (2017). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecular Diversity, 21(3), 635–660. [Link]
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Laboratory Rotational Spectra of Cyanocyclohexane and Its Siblings (1- and 4-Cyanocyclohexene) Using a Compact CP-FTMW Spectrometer for Interstellar Detection. (2023). Request PDF. [Link]
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Sharma, U., Kumar, N., & Kumar, V. (2018). Isocyanide based [4+1] cycloaddition reactions: an indispensable tool in multi-component reactions (MCRs). Chemical Communications, 54(76), 10616–10630. [Link]
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Kurp, G., & Kazmaier, U. (2018). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 23(10), 2496. [Link]
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Isocyanide Chemistry. (n.d.). Baran Lab. Retrieved January 10, 2024, from [Link]
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Domingo, L. R., & Ríos-Gutiérrez, M. (2016). Revealing Stepwise Mechanisms in Dipolar Cycloaddition Reactions: Computational Study of the Reaction between Nitrones and Isocyanates. The Journal of Organic Chemistry, 81(1), 235–244. [Link]
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1.2: Cycloaddition Reactions. (2023, August 1). Chemistry LibreTexts. [Link]
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Ali, M. A., et al. (2022). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega, 7(33), 28784–28803. [Link]
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Organic Chemistry Class 11 Notes by Bharat Panchal. (n.d.). Scribd. [Link]
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Methodological & Application
Application Notes: The Strategic Utility of (4-Isocyano-cyclohex-3-enyl)-benzene in Modern Organic Synthesis
Introduction: A Scaffold of Untapped Potential
In the landscape of synthetic chemistry, the isocyanide functional group stands out for its unique reactivity and its central role in multicomponent reactions (MCRs), which enable the rapid assembly of complex molecular architectures.[1][2][3][4] The molecule (4-Isocyano-cyclohex-3-enyl)-benzene represents a sophisticated building block, merging the potent reactivity of the isocyanide with a conformationally constrained cyclohexene ring and the aromatic versatility of a phenyl group. This unique combination offers chemists a powerful tool to introduce rigid, lipophilic scaffolds into target molecules, a highly desirable feature in medicinal chemistry for modulating pharmacokinetic and pharmacodynamic properties.
This guide provides an in-depth exploration of the applications of this compound, focusing on its utility in Passerini and Ugi multicomponent reactions for the synthesis of advanced peptidomimetics and complex heterocyclic systems. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-tested protocols to enable researchers to harness the full synthetic potential of this versatile reagent.
Core Application I: The Passerini Reaction for Novel α-Acyloxy Amides
The Passerini three-component reaction (P-3CR) is one of the oldest and most reliable isocyanide-based MCRs, combining an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to furnish α-acyloxy amides.[5][6][7][8] When employing this compound, this reaction produces structurally complex amides where the amide nitrogen is decorated with the bulky, rigid cyclohexenyl-phenyl scaffold. This moiety can act as a bioisostere for various groups or serve to orient the other substituents in a well-defined three-dimensional space.
Mechanistic Insight
The mechanism of the Passerini reaction is thought to depend on the reaction conditions. In aprotic, non-polar solvents and at high concentrations, a concerted, non-ionic pathway is favored, proceeding through a cyclic transition state where hydrogen bonding plays a critical role.[7][8] Conversely, in polar solvents, an ionic mechanism involving protonation of the carbonyl, nucleophilic attack by the isocyanide to form a nitrilium ion, and subsequent trapping by the carboxylate is more likely.[5]
Diagram: Generalized Passerini Reaction Mechanism (Aprotic Conditions)
Caption: Concerted mechanism of the Passerini reaction in aprotic solvents.
Application Protocol: Synthesis of a Sterically Demanding α-Acyloxy Amide
This protocol describes a representative Passerini reaction using this compound to synthesize a novel α-acyloxy amide derivative.
Objective: To synthesize 2-((4-fluorobenzoyl)oxy)-N-(4-phenylcyclohex-1-en-1-yl)-2-phenylacetamide.
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.1 eq)
-
4-Fluorobenzoic acid (1.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Reaction Setup: To a flame-dried 25 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-fluorobenzoic acid (217 mg, 1.55 mmol, 1.1 eq).
-
Solvent and Reagents: Add anhydrous DCM (10 mL) and stir until the acid is fully dissolved. Add benzaldehyde (150 µL, 1.48 mmol, 1.05 eq) followed by this compound (250 mg, 1.41 mmol, 1.0 eq).
-
Scientist's Note: The reaction is typically run at high concentration to favor the concerted mechanism and improve reaction rates.[7] Anhydrous conditions are crucial to prevent hydrolysis of the isocyanide and side reactions.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the isocyanide (visualized with a KMnO₄ stain). The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (15 mL) to remove excess carboxylic acid. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate as the eluent.
Data Summary Table:
| Component | Molar Eq. | MW ( g/mol ) | Amount Used |
| This compound | 1.0 | 177.24 | 250 mg |
| Benzaldehyde | 1.05 | 106.12 | 150 µL |
| 4-Fluorobenzoic acid | 1.1 | 140.11 | 217 mg |
| Expected Product | - | 423.48 | ~75-85% Yield |
Core Application II: The Ugi Reaction for Peptidomimetic Scaffolds
The Ugi four-component reaction (U-4CR) is arguably the most powerful isocyanide-based MCR, generating complex α-acylamino amides (bis-amides) from an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide.[3][9][10][11] This reaction is a cornerstone of combinatorial chemistry and drug discovery.[1][9] Using this compound in the Ugi reaction allows for the direct incorporation of a rigid, phenyl-substituted cyclohexene moiety into a peptide-like backbone, providing a route to novel peptidomimetics with constrained conformations.
Mechanistic Insight
The Ugi reaction is typically performed in polar protic solvents like methanol or trifluoroethanol.[3][10] The mechanism initiates with the condensation of the amine and the carbonyl compound to form an imine (or iminium ion). The isocyanide then undergoes nucleophilic attack on the imine, forming a highly reactive nitrilium ion intermediate.[6][9] This intermediate is trapped by the carboxylate anion, followed by an intramolecular acyl transfer known as the Mumm rearrangement to yield the final stable bis-amide product.[9][10]
Diagram: Ugi Four-Component Reaction (U-4CR) Workflow
Caption: Stepwise logical flow of the Ugi four-component reaction.
Application Protocol: Synthesis of a Complex Peptidomimetic
This protocol details the synthesis of a dipeptide-like molecule incorporating the (4-phenylcyclohex-1-en-1-yl) scaffold via the Ugi reaction.
Objective: To synthesize a novel peptidomimetic via a one-pot Ugi reaction.
Materials:
-
This compound (1.0 eq)
-
Isobutyraldehyde (1.1 eq)
-
Benzylamine (1.1 eq)
-
Acetic Acid (1.1 eq)
-
Methanol (MeOH), anhydrous
-
Saturated aqueous sodium chloride (brine)
-
Ethyl Acetate (EtOAc)
Procedure:
-
Reaction Setup: In a 50 mL flask, dissolve benzylamine (160 µL, 1.47 mmol, 1.1 eq) in anhydrous methanol (15 mL).
-
Reagent Addition: To the stirred solution, add isobutyraldehyde (135 µL, 1.47 mmol, 1.1 eq) and stir for 10 minutes to facilitate pre-formation of the imine.
-
Scientist's Note: While all components can be mixed at once, pre-condensation of the amine and aldehyde can sometimes improve yields by ensuring the imine is present before the addition of the other components.[10]
-
-
Addition of Acid and Isocyanide: Add acetic acid (84 µL, 1.47 mmol, 1.1 eq), followed by a solution of this compound (236 mg, 1.33 mmol, 1.0 eq) in methanol (5 mL).
-
Reaction and Monitoring: Seal the flask and stir the mixture at room temperature for 48 hours. Monitor the reaction by TLC or LC-MS for the appearance of the product spot and disappearance of the starting materials.
-
Workup: Remove the methanol under reduced pressure. Dissolve the residue in Ethyl Acetate (30 mL) and wash with water (20 mL) and then brine (20 mL).
-
Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via silica gel chromatography to isolate the target peptidomimetic.
Advanced Application: Intramolecular MCRs for Heterocycle Synthesis
A powerful extension of isocyanide-based MCRs involves using a bifunctional reactant where a subsequent intramolecular reaction traps the MCR intermediate, leading to the formation of heterocyclic structures.[1][9][12] this compound is an excellent candidate for such transformations, enabling the synthesis of novel, rigid heterocyclic scaffolds relevant to drug discovery.
Protocol: Ugi-Lactamization Cascade for Benzodiazepine Analogs
This hypothetical protocol outlines a sophisticated Ugi/cyclization cascade to construct a lactam-containing scaffold.
Objective: To synthesize a novel diazepine-fused ring system using an intramolecular Ugi reaction.
Materials:
-
This compound (1.0 eq)
-
2-Aminobenzaldehyde (1.1 eq)
-
Glyoxylic acid (1.1 eq)
-
Methanol (MeOH)
Procedure:
-
Reaction Setup: Combine 2-aminobenzaldehyde (1.1 eq), glyoxylic acid (1.1 eq), and this compound (1.0 eq) in methanol.
-
Ugi Reaction: Stir at room temperature for 24 hours to form the linear Ugi product. The key intermediate possesses a terminal carboxylic acid and an aniline nitrogen.
-
Mechanistic Rationale: The initial Ugi reaction proceeds as previously described. The resulting product is a bifunctional molecule primed for cyclization.
-
-
Intramolecular Cyclization: Add a dehydrating agent (e.g., EDC/HOBt) or heat the reaction mixture to promote intramolecular amide bond formation (lactamization) between the aniline nitrogen and the carboxylic acid generated from the glyoxylic acid component.
-
Isolation: After cyclization is complete (monitored by LC-MS), perform an aqueous workup and purify by chromatography to isolate the final heterocyclic product. This strategy provides rapid access to complex, drug-like scaffolds in a highly convergent manner.
Conclusion
This compound is a uniquely structured building block that offers significant advantages in modern synthetic chemistry. Its participation in cornerstone multicomponent reactions like the Passerini and Ugi transformations provides a direct and efficient pathway to novel α-acyloxy amides and peptidomimetics. The rigid, lipophilic scaffold it introduces is of high value in medicinal chemistry for creating molecules with constrained conformations and tailored physicochemical properties. Furthermore, its application in intramolecular cascade reactions opens the door to the rapid synthesis of complex heterocyclic systems. The protocols and insights provided herein serve as a comprehensive guide for researchers to unlock the full potential of this powerful synthetic tool.
References
-
Wikipedia. Passerini reaction. [Link]
-
Varadi, A., et al. (2015). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 21(1), 19. [Link]
-
Varadi, A., et al. (2015). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. MDPI. [Link]
-
Varadi, A., et al. (2015). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. PMC. [Link]
-
MDPI. (2025). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. [Link]
-
Denmark, S.E. & Fan, Y. (2005). The Passerini Reaction. Organic Reactions. [Link]
-
Shaikh, I.R., et al. (2023). Recent Developments in the Isonitrile-Based Multicomponent Synthesis of Heterocycles. RSC Advances. [Link]
-
ResearchGate. (2022). A Convenient One-Pot Synthesis of 5-Aryl-N-cyclohexyl-1,3,4-oxadiazole-2-carboxamides via Aza-Wittig/Isocyanide-based Three-Component Reaction. [Link]
-
Organic Chemistry Portal. Passerini Reaction. [Link]
-
Dömling, A., et al. (2012). Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein Journal of Organic Chemistry. [Link]
-
Banfi, L., et al. (2021). The 100 facets of the Passerini reaction. Chemical Society Reviews. [Link]
-
Encyclopedia.pub. (2023). Application of Isocyanide-Based Multicomponent Reactions. [Link]
-
Semantic Scholar. (2015). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. [Link]
-
Ugi, I., et al. (2007). The Four‐Component Reaction and Other Multicomponent Reactions of the Isocyanides. SciSpace. [Link]
-
Wessjohann, L.A., et al. (2004). Further Components Carboxylic Acid and Amine (Ugi Reaction). In Multicomponent Reactions. [Link]
-
Sharma, P., et al. (2022). Ugi Four-Component Reactions Using Alternative Reactants. Molecules. [Link]
-
Dömling, A. (2002). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition. [Link]
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- 11. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Strategic Deployment of (4-Isocyano-cyclohex-3-enyl)-benzene in Multicomponent Reactions: A Guide to Scaffolding Complexity
Introduction: Unveiling the Potential of a Unique Isocyanide Building Block
In the landscape of diversity-oriented synthesis, multicomponent reactions (MCRs) stand as a cornerstone methodology, prized for their efficiency, atom economy, and ability to rapidly generate complex molecular architectures from simple starting materials.[1][2] Central to many of these powerful transformations is the isocyanide functionality, a versatile synthon capable of remarkable reactivity. This guide focuses on a particularly intriguing yet underexplored isocyanide, (4-Isocyano-cyclohex-3-enyl)-benzene .
The structure of this compound is notable for its hybrid nature, combining an aliphatic cyclic core with an aromatic substituent. This unique arrangement suggests several potential advantages in the context of MCRs. The cyclohexenyl moiety can introduce conformational rigidity and a three-dimensional character to the resulting molecular scaffolds, a desirable trait in drug discovery for enhancing target binding and modulating pharmacokinetic properties. The phenyl group offers a site for further functionalization and can participate in aromatic interactions within a biological target. Furthermore, the alkene functionality within the cyclohexenyl ring presents a latent site for post-MCR modifications, allowing for the generation of even greater molecular diversity from a single MCR product.
This document serves as a detailed guide for researchers, medicinal chemists, and drug development professionals on the application of this compound in three pivotal isocyanide-based MCRs: the Passerini, Ugi, and Groebke-Blackburn-Bienaymé reactions. While specific literature on this exact isocyanide is sparse, the protocols and principles outlined herein are grounded in established methodologies for structurally related cyclic isocyanides and the well-understood mechanisms of these reactions.[3][4]
The Passerini Three-Component Reaction (P-3CR): Crafting α-Acyloxy Amides
The Passerini reaction, first reported in 1921, is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to yield an α-acyloxy amide.[5][6] This reaction is highly valued for its operational simplicity and its ability to construct ester and amide linkages in a single step.
Mechanistic Rationale
The reaction is believed to proceed through a non-ionic pathway in aprotic solvents. The carboxylic acid and the carbonyl compound form a hydrogen-bonded adduct, which increases the electrophilicity of the carbonyl carbon. The nucleophilic isocyanide then attacks the activated carbonyl, leading to a nitrilium intermediate. This is followed by an intramolecular acyl transfer from the carboxylate to the adjacent carbon, yielding the stable α-acyloxy amide product.[7]
Diagram 1: The Passerini Reaction Workflow
Caption: Workflow for the Passerini three-component reaction.
Protocol: Synthesis of a Representative α-Acyloxy Amide
Objective: To synthesize 2-(acetoxy)-2-phenyl-N-(4-phenylcyclohex-3-en-1-yl)acetamide.
Materials:
| Reagent/Solvent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Volume/Mass |
| Benzaldehyde | 106.12 | 1.0 | 1.0 | 102 µL |
| Acetic Acid | 60.05 | 1.2 | 1.2 | 69 µL |
| This compound | 183.25 | 1.0 | 1.0 | 183 mg |
| Dichloromethane (DCM) | - | - | - | 2.0 mL |
Procedure:
-
To a dry 10 mL round-bottom flask equipped with a magnetic stir bar, add this compound (183 mg, 1.0 mmol).
-
Dissolve the isocyanide in anhydrous dichloromethane (2.0 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
Add benzaldehyde (102 µL, 1.0 mmol, 1.0 equiv.) to the solution.
-
Add acetic acid (69 µL, 1.2 mmol, 1.2 equiv.) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired α-acyloxy amide.
Expected Outcome: The use of this compound is expected to proceed smoothly, yielding a product with a defined stereocenter at the α-carbon. The cyclohexenyl and phenyl moieties introduce significant steric bulk, which may influence the diastereoselectivity of the reaction if a chiral carboxylic acid or aldehyde is used.
The Ugi Four-Component Reaction (U-4CR): Constructing Peptidomimetics
The Ugi reaction is a one-pot synthesis of α-aminoacyl amides from an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide.[8][9] This reaction is a cornerstone of combinatorial chemistry and is widely used for the rapid synthesis of peptide-like structures.[3]
Mechanistic Rationale
The Ugi reaction mechanism begins with the condensation of the aldehyde and the amine to form an imine. Protonation of the imine by the carboxylic acid generates an iminium ion. The isocyanide then undergoes nucleophilic addition to the iminium ion, forming a nitrilium ion intermediate. This intermediate is trapped by the carboxylate anion, followed by an irreversible Mumm rearrangement to yield the final α-aminoacyl amide product.[8]
Diagram 2: The Ugi Reaction Workflow
Caption: Workflow for the Ugi four-component reaction.
Protocol: Synthesis of a Representative Peptidomimetic
Objective: To synthesize 2-(benzylamino)-3-methyl-N-(4-phenylcyclohex-3-en-1-yl)butanamide.
Materials:
| Reagent/Solvent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Volume/Mass |
| Isobutyraldehyde | 72.11 | 1.1 | 1.1 | 101 µL |
| Benzylamine | 107.15 | 1.0 | 1.0 | 109 µL |
| Acetic Acid | 60.05 | 1.0 | 1.0 | 57 µL |
| This compound | 183.25 | 1.0 | 1.0 | 183 mg |
| Methanol | - | - | - | 2.0 mL |
Procedure:
-
In a 10 mL vial, dissolve benzylamine (109 µL, 1.0 mmol) and isobutyraldehyde (101 µL, 1.1 mmol) in methanol (1.0 mL).
-
Stir the mixture for 30 minutes at room temperature to pre-form the imine.
-
In a separate vial, dissolve this compound (183 mg, 1.0 mmol) and acetic acid (57 µL, 1.0 mmol) in methanol (1.0 mL).
-
Add the isocyanide/acid solution to the imine solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel chromatography.
Expected Outcome: This reaction is expected to generate a highly substituted peptidomimetic scaffold. The cyclohexenylphenyl group on the amide nitrogen introduces significant structural complexity and a lipophilic character, which can be advantageous for biological applications. The stereocenter generated during the reaction will likely result in a mixture of diastereomers unless a chiral amine or carboxylic acid is employed to induce stereoselectivity.
The Groebke-Blackburn-Bienaymé (GBB) Reaction: Accessing Fused Imidazole Scaffolds
The Groebke-Blackburn-Bienaymé (GBB) reaction is a three-component reaction between an aldehyde, an isocyanide, and a heteroaromatic amidine (such as 2-aminopyridine or 2-aminopyrazine) to produce fused 3-aminoimidazoles, like imidazo[1,2-a]pyridines.[10][11] These scaffolds are prevalent in many marketed drugs and are of significant interest in medicinal chemistry.[12]
Mechanistic Rationale
The GBB reaction begins with the formation of an imine from the aldehyde and the amidine. The isocyanide then adds to the imine to form a nitrilium intermediate. Unlike the Ugi and Passerini reactions, the GBB reaction features an intramolecular cyclization where the endocyclic nitrogen of the amidine attacks the nitrilium ion. This is followed by tautomerization to yield the aromatic fused 3-aminoimidazole product.[13]
Diagram 3: The Groebke-Blackburn-Bienaymé Reaction Workflow
Caption: Workflow for the Groebke-Blackburn-Bienaymé reaction.
Protocol: Synthesis of a Representative Imidazo[1,2-a]pyridine
Objective: To synthesize 2-(4-chlorophenyl)-N-(4-phenylcyclohex-3-en-1-yl)imidazo[1,2-a]pyridin-3-amine.
Materials:
| Reagent/Solvent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Volume/Mass |
| 4-Chlorobenzaldehyde | 140.57 | 1.0 | 1.0 | 141 mg |
| 2-Aminopyridine | 94.11 | 1.0 | 1.0 | 94 mg |
| This compound | 183.25 | 1.0 | 1.0 | 183 mg |
| Scandium(III) triflate (Sc(OTf)₃) | 492.17 | 0.1 | 0.1 | 49 mg |
| Methanol | - | - | - | 3.0 mL |
Procedure:
-
To a microwave vial, add 2-aminopyridine (94 mg, 1.0 mmol), 4-chlorobenzaldehyde (141 mg, 1.0 mmol), this compound (183 mg, 1.0 mmol), and scandium(III) triflate (49 mg, 0.1 mmol).
-
Add methanol (3.0 mL) and seal the vial.
-
Heat the reaction mixture in a microwave reactor at 100-120 °C for 30-60 minutes, or alternatively, reflux in methanol for 12-24 hours.
-
Monitor the reaction by TLC. After completion, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate with 1% triethylamine) to obtain the target product.
Expected Outcome: The GBB reaction is expected to efficiently produce the desired imidazo[1,2-a]pyridine scaffold. The bulky (4-phenylcyclohex-3-en-1-yl)amino substituent at the 3-position is a unique feature that can be exploited to explore new chemical space for drug discovery. The electronic nature of the aldehyde and the amidine can significantly impact the reaction yield and time.[12]
Conclusion and Future Outlook
This compound represents a promising, yet underutilized, building block for multicomponent chemistry. Its unique structural features—a conformationally restricted cyclic core, an aromatic moiety, and a handle for post-reaction modification—make it an attractive tool for generating novel, drug-like scaffolds. The protocols detailed in this guide for the Passerini, Ugi, and Groebke-Blackburn-Bienaymé reactions provide a solid foundation for researchers to explore the potential of this versatile isocyanide. By leveraging the power of MCRs with strategically designed building blocks like this compound, the scientific community can continue to expand the boundaries of chemical space and accelerate the discovery of new therapeutic agents.
References
- Passerini, M. Sopra gli isonitrili (I). Composto del p-isocian-azobenzolo con l'acetone e l'acido acetico. Gazz. Chim. Ital.1921, 51, 126-129.
- Ugi, I.; Meyr, R.; Fetzer, U.; Steinbrückner, C. Versuche mit Isonitrilen. Angew. Chem.1959, 71, 386.
- Groebke, K.; Weber, L.; Mehlin, F.
- Blackburn, C.; Guan, B.; Fleming, P.; Shiosaki, K.; Tsai, S. A Novel Three Component Condensation Reaction: A Facile and Versatile Synthesis of Fused 3-Aminoimidazoles. Tetrahedron Lett.1998, 39, 3635-3638.
- Bienaymé, H.; Bouzid, K. A New Hetero-Annelation Reaction. A Simple and Versatile One-Step Synthesis of Imidazo[1,2-a]pyridines. Angew. Chem. Int. Ed.1998, 37, 2234-2237.
-
Ugi Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Passerini Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
- Domling, A. Recent developments in isocyanide based multicomponent reactions in applied chemistry. Chem. Rev.2006, 106, 17-89.
- Váradi, A.; Palmer, T. C.; Notis Dardashti, R.; Majumdar, S. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules2016, 21, 19.
- de Mol, E.; van der Heiden, G.; Ruijter, E.; Orru, R. V. A. Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein J. Org. Chem.2014, 10, 544-598.
- Banfi, L.; Riva, R. The Passerini Reaction. In Organic Reactions; John Wiley & Sons, Inc.: 2005; pp 1-140.
- Dömling, A.; Ugi, I. Multicomponent Reactions with Isocyanides. Angew. Chem. Int. Ed.2000, 39, 3168-3210.
- Baenziger, M.; Durantie, E.; Mathes, C. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis2017, 49, 2266-2274.
- Neves Filho, R. A. W.; et al. Solvents' and Reagents' Noninnocent Roles in the Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. J. Org. Chem.2020, 85, 2397-2407.
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- 2. Frontiers | Editorial: Isocyanide-Based Multicomponent Reactions [frontiersin.org]
- 3. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Passerini reaction - Wikipedia [en.wikipedia.org]
- 6. Passerini Reaction [organic-chemistry.org]
- 7. The 100 facets of the Passerini reaction - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Ugi Reaction [organic-chemistry.org]
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- 11. d-nb.info [d-nb.info]
- 12. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 13. Solvents’ and Reagents’ Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence - PMC [pmc.ncbi.nlm.nih.gov]
Experimental protocol for the Ugi reaction with (4-Isocyano-cyclohex-3-enyl)-benzene
Application Note & Experimental Protocol
Topic: High-Fidelity Synthesis via the Ugi Four-Component Reaction Utilizing (4-Isocyano-cyclohex-3-enyl)-benzene
Audience: Researchers, scientists, and drug development professionals in organic chemistry, medicinal chemistry, and chemical biology.
Abstract: The Ugi four-component reaction (U-4CR) is a cornerstone of multicomponent reaction chemistry, enabling the rapid assembly of complex α-acylamino amide scaffolds from simple starting materials.[1][2] This application note provides a detailed experimental protocol for the U-4CR using this compound, a unique isocyanide component that introduces a valuable phenyl-cyclohexene motif for further chemical elaboration. We present a comprehensive guide, from the synthesis of the isocyanide precursor to the execution, purification, and characterization of the Ugi product. This protocol is designed to be a robust and reproducible method for researchers seeking to generate diverse chemical libraries for screening and drug discovery.
Introduction: The Power of the Ugi Reaction
The Ugi four-component reaction (U-4CR), first reported by Ivar Karl Ugi in 1959, is a one-pot synthesis that combines an aldehyde, a primary amine, a carboxylic acid, and an isocyanide to form a bis-amide product.[3][4] The reaction's remarkable efficiency, high atom economy, and broad substrate scope have established it as a premier tool in combinatorial chemistry and medicinal chemistry for generating libraries of peptidomimetics and other structurally diverse molecules.[2][5]
The core strength of the Ugi reaction lies in its convergent nature, allowing for the creation of significant molecular complexity in a single synthetic operation.[5] The final product incorporates fragments from all four starting materials, and by varying each component, vast libraries of compounds can be synthesized. The isocyanide component is particularly crucial as its structure is embedded in the core of the final product.
This guide focuses on the use of This compound , a non-standard isocyanide. The inclusion of the 4-phenyl-cyclohexene moiety offers a unique structural scaffold, providing both lipophilicity and a reactive alkene handle for post-Ugi modifications, such as Diels-Alder reactions or metathesis, further expanding the chemical space accessible from a single U-4CR.[3]
Reaction Mechanism
The Ugi reaction proceeds through a series of equilibrium steps, culminating in an irreversible rearrangement that drives the reaction to completion.[1][3]
-
Imine Formation: The amine and aldehyde (or ketone) condense to form an imine (or iminium ion).
-
Nucleophilic Attack: The isocyanide's terminal carbon atom acts as a potent nucleophile, attacking the electrophilic iminium ion to form a nitrilium ion intermediate.
-
Carboxylate Addition: The carboxylate anion adds to the nitrilium ion.
-
Mumm Rearrangement: A final, irreversible intramolecular acyl transfer (the Mumm rearrangement) occurs, yielding the thermodynamically stable bis-amide product.[3]
Caption: Figure 1: Ugi Reaction Mechanism. A convergent reaction pathway involving imine formation, nucleophilic attack by the isocyanide, and a final irreversible Mumm rearrangement.
Synthesis of this compound
As this isocyanide is not widely available, a reliable synthesis from its corresponding formamide is a prerequisite for its use in the Ugi reaction. The most common method for preparing isocyanides is the dehydration of N-substituted formamides.[6]
Reaction: N-(4-phenylcyclohex-3-en-1-yl)formamide → this compound
Protocol: Dehydration of Formamide
-
Setup: To a flame-dried, three-necked 250 mL round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet, add N-(4-phenylcyclohex-3-en-1-yl)formamide (1.0 eq) and anhydrous dichloromethane (DCM, 5 mL per 1 g of formamide).
-
Inert Atmosphere: Purge the flask with nitrogen and cool the mixture to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (Et₃N, 2.5 eq) to the stirred solution.
-
Dehydrating Agent: Add a solution of phosphorus oxychloride (POCl₃, 1.1 eq) in anhydrous DCM dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 15-30 minutes. Monitor the reaction by TLC (Thin Layer Chromatography) until the formamide is consumed.
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium carbonate (Na₂CO₃) at 0 °C until the bubbling ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure isocyanide. The product should be stored under an inert atmosphere at low temperature.
Experimental Protocol: Ugi Four-Component Reaction
This protocol details the synthesis of a model Ugi product using this compound, benzylamine, benzaldehyde, and acetic acid.
Materials and Equipment
-
Reagents:
-
Benzaldehyde (freshly distilled)
-
Benzylamine
-
Acetic Acid
-
This compound (prepared as above)
-
Methanol (anhydrous)
-
Ethyl acetate, Hexanes (for chromatography)
-
Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes
-
Rotary evaporator
-
Glassware for workup and column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
-
Reagent Quantities
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |
| Benzaldehyde | 106.12 | 1.0 | 2.0 | 212 mg (200 µL) |
| Benzylamine | 107.15 | 1.0 | 2.0 | 214 mg (218 µL) |
| This compound | 183.25 | 1.0 | 2.0 | 366.5 mg |
| Acetic Acid | 60.05 | 1.0 | 2.0 | 120 mg (114 µL) |
| Methanol (Solvent) | - | - | - | 4 mL (0.5 M) |
Step-by-Step Procedure
The Ugi reaction is typically exothermic and proceeds rapidly upon addition of the isocyanide.[3] High concentration of reactants (0.5 M to 2.0 M) generally provides the best yields.[3] Methanol is a widely used and effective solvent.[7][8]
Caption: Figure 2: Experimental Workflow. A streamlined process from reagent mixing to final product characterization.
-
Initial Mixing: In a 25 mL round-bottom flask, combine benzaldehyde (1.0 eq), benzylamine (1.0 eq), and acetic acid (1.0 eq) in anhydrous methanol (to achieve a final concentration of 0.5 M upon addition of all components).
-
Imine Formation: Stir the mixture at room temperature for 10-20 minutes to facilitate the formation of the imine intermediate.
-
Isocyanide Addition: Add a solution of this compound (1.0 eq) in a small amount of methanol to the reaction mixture. Note: An exotherm may be observed. If the reaction becomes too warm, cool briefly with a water bath.
-
Reaction Monitoring: Stir the reaction at room temperature for 24 to 48 hours. Monitor the progress by TLC, observing the consumption of the limiting reagent (often the isocyanide or aldehyde) and the appearance of a new, less polar product spot.
-
Concentration: Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.[9]
-
Aqueous Workup: Dissolve the crude residue in DCM or ethyl acetate (50 mL). Transfer to a separatory funnel and wash with a saturated aqueous solution of NaHCO₃ (2 x 20 mL) to remove any unreacted acetic acid, followed by brine (1 x 20 mL).[9]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the crude Ugi product.[9]
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the pure bis-amide.[10]
Characterization of the Ugi Product
The structure of the final product, N-benzyl-2-(acetylamino)-N-(4-phenylcyclohex-3-en-1-yl)-2-phenylacetamide, should be confirmed using standard analytical techniques.
-
¹H NMR Spectroscopy: The spectrum will be complex due to the presence of multiple aromatic and aliphatic protons. Key signals to identify include:
-
A singlet for the acetyl methyl group (~2.0 ppm).
-
Multiple peaks in the aromatic region (7.0-7.5 ppm).
-
Signals for the cyclohexene ring protons.
-
A singlet or doublet for the benzylic protons.
-
Due to restricted rotation around the amide C-N bond, doubling of some signals (rotamers) is common and expected.[11][12]
-
-
¹³C NMR Spectroscopy: Expect to see two carbonyl signals for the two amide groups in the range of 165-175 ppm. Numerous signals will be present for the aromatic and aliphatic carbons.
-
Mass Spectrometry (MS): ESI-MS should show a clear [M+H]⁺ or [M+Na]⁺ peak corresponding to the calculated molecular weight of the product (C₃₀H₃₂N₂O₂ = 452.59 g/mol ).
-
Infrared (IR) Spectroscopy: Look for strong absorption bands characteristic of amide C=O stretching (~1640-1680 cm⁻¹) and N-H stretching (~3300 cm⁻¹).[11]
Safety Precautions
Isocyanides are notoriously malodorous and toxic. All manipulations involving isocyanides must be performed in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (butyl rubber or nitrile gloves are recommended; latex gloves are not suitable).[13][14]
-
Handling: Isocyanides should be handled with care. Avoid inhalation of vapors and contact with skin and eyes.[14][15]
-
Waste Disposal: Quench any residual isocyanide in waste streams with an aqueous solution of bleach or acid before disposal, following institutional safety guidelines.
-
General Reagents: Handle all other organic solvents and reagents according to their respective Safety Data Sheets (SDS).
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Impure or degraded isocyanide. - Wet solvent or reagents. - Inefficient imine formation. | - Use freshly prepared/purified isocyanide. - Use anhydrous solvents. - Allow more time for imine formation before adding the isocyanide. |
| Multiple Side Products | - Reaction temperature too high. - Unstable aldehyde (e.g., self-condensation). | - Run the reaction at room temperature or cool if necessary. - Use freshly distilled aldehyde. |
| Difficult Purification | - Product co-elutes with starting material. - Streaking on TLC plate. | - Adjust the eluent system for chromatography. - Add a small amount of triethylamine or acetic acid to the eluent to improve peak shape. |
| Incomplete Reaction | - Insufficient reaction time. - Low concentration. | - Allow the reaction to run for a longer period (up to 72h). - Increase the concentration of reactants to 1.0 M. |
References
-
Wikipedia. (n.d.). Ugi reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ugi Reaction. Retrieved from [Link]
-
de Souza, M. C. B. V., et al. (2020). Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores. ACS Omega. Retrieved from [Link]
-
Slideshare. (n.d.). Ugi Reaction. Retrieved from [Link]
-
Linqun Chemical. (2025). How to Safely Handle Isocyanates? Retrieved from [Link]
-
California Department of Public Health. (n.d.). Isocyanates: Working Safely. Retrieved from [Link]
-
Health and Safety Authority. (n.d.). Safe Use of Di-Isocyanates. Retrieved from [Link]
-
Safe Work Australia. (n.d.). Guide to Handling Isocyanates. Retrieved from [Link]
-
Lakeland Industries. (n.d.). 5 Ways to Protect Yourself From Isocyanate Exposure. Retrieved from [Link]
-
Spallarossa, M., et al. (2016). Synthesis of Vinyl Isocyanides and Development of a Convertible Isonitrile. Organic Letters. Retrieved from [Link]
-
Dömling, A., & Ugi, I. (2000). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Ugi Multicomponent Reaction. Retrieved from [Link]
-
Kurp, D., et al. (2017). Ugi Multicomponent Reaction Based Synthesis of Medium-Sized Rings. Organic Letters. Retrieved from [Link]
-
Kaur, T., et al. (2017). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules. Retrieved from [Link]
-
Organic Syntheses. (2017). Ugi Multicomponent Reaction. Retrieved from [Link]
-
Wessjohann, L. A., et al. (n.d.). Further Components Carboxylic Acid and Amine (Ugi Reaction). Retrieved from [Link]
-
Sharma, A., et al. (2021). Ugi Four-Component Reactions Using Alternative Reactants. Molecules. Retrieved from [Link]
-
Shaaban, M. R., et al. (2021). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Advances. Retrieved from [Link]
-
Keating, T. A., & Armstrong, R. W. (1996). Postcondensation Modifications of Ugi Four-Component Condensation Products: 1-Isocyanocyclohexene as a Convertible Isocyanide. Journal of the American Chemical Society. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism proposals for the two key steps of vinyl isocyanide biosynthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Retrieved from [Link]
-
DergiPark. (2020). Preparation, Characterization and Evaluation of Some New Amides as Antimicrobial Agents. Retrieved from [Link]
-
MDPI. (n.d.). Characterization of Amide Bond Conformers for a Novel Heterocyclic Template of N-acylhydrazone Derivatives. Retrieved from [Link]
-
University Chemistry. (2024). 1H NMR Spectrum of Amide Compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Benzenoid Aromatics from Renewable Resources. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Electrophilicity Scale of Activated Amides: 17O NMR and 15N NMR Chemical Shifts of Acyclic Twisted Amides in N–C(O) Cross-Co. Retrieved from [Link]
-
ResearchGate. (n.d.). One-pot, simple, and facile synthesis of 4-(3-benzylbenzo[ d ]thiazol-2(3 H )-ylidene)-cyclohexa-2,5-dien-1-one derivatives via a novel three-component reaction. Retrieved from [Link]
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- 15. How to Safely Handle Isocyanates? [enuochem.com]
Passerini reaction utilizing (4-Isocyano-cyclohex-3-enyl)-benzene
Application Note & Protocol
Topic: Passerini Reaction Utilizing (4-Isocyano-cyclohex-3-enyl)-benzene for Rapid Scaffolding in Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Harnessing the Power of Complexity: A Detailed Guide to the Passerini Reaction with this compound
Introduction: The Strategic Value of Multicomponent Reactions
In the landscape of modern drug discovery, the efficient synthesis of structurally complex and diverse molecules is paramount. Multicomponent reactions (MCRs), which combine three or more starting materials in a single synthetic operation, represent a powerful strategy for achieving this goal.[1] Among these, the Passerini reaction, first reported by Mario Passerini in 1921, stands as a cornerstone of isocyanide-based multicomponent chemistry.[2][3] This three-component reaction convenes an isocyanide, a carbonyl compound (such as an aldehyde or ketone), and a carboxylic acid to rapidly generate α-acyloxy amides, scaffolds of significant interest in medicinal chemistry.[2][4][5]
The inherent value of the Passerini reaction lies in its high atom economy and the ability to introduce three points of diversity into the final molecule from readily available starting materials.[4] This application note provides a detailed protocol and scientific rationale for the use of a structurally unique and sterically demanding isocyanide, this compound, in the Passerini reaction. The introduction of this cyclic, phenyl-substituted aliphatic isocyanide offers a pathway to novel molecular architectures with potential applications in the development of new therapeutic agents, including peptidomimetics and other complex molecular entities.[6]
The Passerini Reaction: Mechanism and Considerations
The mechanism of the Passerini reaction is generally accepted to proceed through a concerted, non-ionic pathway, particularly in aprotic solvents where the reaction is often accelerated.[3][7] The process is initiated by the formation of a hydrogen-bonded complex between the carboxylic acid and the carbonyl compound. This complex is then attacked by the nucleophilic isocyanide carbon, leading to a cyclic transition state. Subsequent rearrangement, known as the Mumm rearrangement, yields the stable α-acyloxy amide product.[2]
// Node styles reagent [fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate [fillcolor="#FBBC05", fontcolor="#202124"]; product [fillcolor="#34A853", fontcolor="#FFFFFF"]; transition [shape=ellipse, style=dashed, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Reagents R1CHO [label="Aldehyde (R1CHO)", class="reagent"]; R2COOH [label="Carboxylic Acid (R2COOH)", class="reagent"]; R3NC [label="this compound (R3NC)", class="reagent"];
// Intermediates & Transition State H_bonded [label="H-Bonded Complex", class="intermediate"]; TS [label="Cyclic Transition State", class="transition"]; Adduct [label="α-Adduct (Imidate)", class="intermediate"]; Final_Product [label="α-Acyloxy Amide", class="product"];
// Edges R1CHO -> H_bonded; R2COOH -> H_bonded; {R3NC, H_bonded} -> TS [label="α-addition"]; TS -> Adduct; Adduct -> Final_Product [label="Mumm Rearrangement"]; }
Caption: Generalized mechanism of the Passerini Reaction.
The choice of isocyanide is critical. While many Passerini reactions utilize simple aliphatic or aromatic isocyanides, the use of more complex, sterically hindered reagents like this compound presents both opportunities and challenges. The cyclohexenyl scaffold introduces a three-dimensional character to the resulting amide, which can be highly desirable for probing biological target interactions. However, this steric bulk may necessitate optimized reaction conditions, such as higher concentrations or longer reaction times, to achieve satisfactory yields.[2]
Experimental Protocol: Passerini Reaction with this compound
This section details a representative protocol for the Passerini three-component reaction.
Materials and Reagents
-
Isocyanide: this compound (Purity ≥95%)
-
Aldehyde: Isobutyraldehyde (Purity ≥98%)
-
Carboxylic Acid: Acetic Acid, Glacial (Purity ≥99.7%)
-
Solvent: Dichloromethane (DCM), anhydrous (Purity ≥99.8%)
-
Workup: Saturated aqueous sodium bicarbonate solution, brine, anhydrous magnesium sulfate.
-
Purification: Silica gel for column chromatography, Hexanes, Ethyl Acetate.
Equipment
-
Round-bottom flask with magnetic stir bar
-
Nitrogen or Argon inlet
-
Syringes for liquid transfer
-
Rotary evaporator
-
Chromatography columns and accessories
-
TLC plates (silica gel 60 F254)
Visualized Workflow
// Workflow sequence A -> B -> C -> D -> E -> F -> G -> H -> I -> J; }
Caption: Step-by-step experimental workflow diagram.
Step-by-Step Procedure
-
Reaction Setup: To a dry 25 mL round-bottom flask under a nitrogen atmosphere, add isobutyraldehyde (1.0 mmol, 1.0 eq) and glacial acetic acid (1.1 mmol, 1.1 eq).
-
Solvent Addition: Add anhydrous dichloromethane (2.0 mL) to dissolve the reagents. The use of a high concentration (0.5 M) is often beneficial for driving the reaction to completion.[8]
-
Isocyanide Addition: While stirring, add this compound (1.0 mmol, 1.0 eq) dropwise to the solution at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 24-48 hours. Monitor the consumption of the limiting reagent (typically the isocyanide) by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.
-
Workup: Upon completion, dilute the reaction mixture with DCM (10 mL). Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) to remove excess acetic acid.
-
Extraction: Wash the organic layer with brine (15 mL), then dry over anhydrous magnesium sulfate.
-
Concentration: Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure α-acyloxy amide product.
Expected Results and Characterization
The Passerini reaction is known for its broad substrate scope and generally good yields. For the reaction described, a moderate to good yield of the target α-acyloxy amide is anticipated.
| Component A (Aldehyde) | Component B (Carboxylic Acid) | Component C (Isocyanide) | Expected Product | Hypothetical Yield (%) |
| Isobutyraldehyde | Acetic Acid | This compound | 1-((4-phenylcyclohex-1-en-1-yl)amino)-2-methyl-1-oxopropan-2-yl acetate | 65-80% |
| Benzaldehyde | Benzoic Acid | This compound | 2-oxo-2-((4-phenylcyclohex-1-en-1-yl)amino)-1-phenylethyl benzoate | 60-75% |
Characterization of the Product: The structure of the purified product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the covalent structure and diastereomeric ratio (if applicable).
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the ester carbonyl (approx. 1740-1750 cm⁻¹) and the amide carbonyl (approx. 1650-1680 cm⁻¹).
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and molecular weight of the product.
Scientific Rationale and Troubleshooting
-
Choice of Solvent: Anhydrous, aprotic solvents like DCM are preferred as they favor the concerted mechanism and prevent hydrolysis of the isocyanide.[2][8]
-
Stoichiometry: A slight excess of the carboxylic acid is often used to ensure complete reaction of the carbonyl component and to facilitate the proton transfers involved in the mechanism.
-
Reaction Time: Due to the steric hindrance of the cyclohexenyl isocyanide, the reaction may require a longer duration compared to reactions with simpler isocyanides. Monitoring by TLC is crucial to determine the point of maximum conversion.
-
Low Yield: If the yield is lower than expected, consider increasing the concentration of the reactants. For particularly challenging or sterically hindered substrates, the use of specialized equipment like a vortex fluidic device to induce high shear conditions has been shown to facilitate the reaction.[2]
-
Side Products: The primary potential side reaction is the polymerization of the isocyanide, which can be minimized by adding it slowly to the reaction mixture.
Conclusion and Future Applications
The Passerini reaction provides a robust and efficient platform for the synthesis of α-acyloxy amides. The use of this compound as the isocyanide component allows for the rapid generation of complex, three-dimensional scaffolds that are of high interest in drug discovery programs. The products of this reaction can serve as final compounds for biological screening or as versatile intermediates for further synthetic transformations, such as post-Passerini cyclization reactions to form various heterocycles.[2] This methodology significantly accelerates the exploration of chemical space, enabling the development of novel molecular entities with tailored biological activities.
References
-
Passerini reaction. In: Wikipedia. [Link]
-
Godala, K., et al. (2021). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 26(21), 6446. [Link]
-
Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. (2021). Preprints.org. [Link]
-
de la Torre, D., et al. (2014). Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein Journal of Organic Chemistry, 10, 544-598. [Link]
-
Ugi reaction. In: Wikipedia. [Link]
-
Shaaban, S., et al. (2021). Ugi Four-Component Reactions Using Alternative Reactants. Molecules, 26(19), 5997. [Link]
-
Ugi Reaction. Organic Chemistry Portal. [Link]
-
Szabó, K., et al. (2023). Strain and Complexity, Passerini and Ugi Reactions of Four‐Membered Heterocycles and Further Elaboration of TOSMIC Product. Chemistry – A European Journal, 29(45), e202301138. [Link]
-
Banfi, L., et al. (2021). The 100 facets of the Passerini reaction. Chemical Science, 12(37), 12265-12293. [Link]
-
Miscellaneous Passerini Reaction for α-Acyloxy Carboxamide: Synthesis and Process Optimization Study. (2021). ResearchGate. [Link]
-
Tron, G. C., et al. (2022). Expanding the Chemical Space of Drug-like Passerini Compounds: Can α-Acyloxy Carboxamides Be Considered Hard Drugs?. ACS Medicinal Chemistry Letters, 13(12), 1956-1962. [Link]
-
Rivera, D. G., et al. (2018). Synthesis of Triterpenoid-Derived α-Acyloxycarboxamides via Passerini Reaction. Chemistry Proceedings, 8(1), 51. [Link]
-
This compound. J&W Pharmlab. [Link]
-
Synthesis of Triterpenoid-Derived α-Acyloxycarboxamides via Passerini Reaction. MDPI. [Link]
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- 2. Passerini reaction - Wikipedia [en.wikipedia.org]
- 3. The 100 facets of the Passerini reaction - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03810A [pubs.rsc.org]
- 4. sciforum.net [sciforum.net]
- 5. researchgate.net [researchgate.net]
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- 7. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Triterpenoid-Derived α-Acyloxycarboxamides via Passerini Reaction | MDPI [mdpi.com]
Application Notes and Protocols for (4-Isocyano-cyclohex-3-enyl)-benzene in Medicinal Chemistry
A Prospective Guide for the Exploration of a Novel Chemical Scaffold
Introduction
In the landscape of medicinal chemistry, the exploration of novel chemical scaffolds is paramount for the discovery of first-in-class therapeutics and the generation of new intellectual property. The molecule (4-Isocyano-cyclohex-3-enyl)-benzene (CAS No. 128798-39-0) represents a largely unexplored entity, combining three key structural motifs with significant potential in drug discovery: the isocyanide group, a phenyl ring, and a cyclohexene core. While specific biological data for this compound is not yet prevalent in the literature, this guide serves as a comprehensive roadmap for its synthesis, derivatization, and biological evaluation. We will proceed from a position of foundational chemical principles and the known bioactivities of related structures to build a robust framework for investigating its therapeutic potential.
This document is structured to provide not just protocols, but the strategic thinking behind them, empowering researchers to unlock the potential of this versatile building block.
Part 1: Synthesis of this compound
The synthesis of isocyanides is most commonly and reliably achieved through the dehydration of the corresponding N-substituted formamide. This two-step process involves the formation of N-(4-phenylcyclohex-3-en-1-yl)formamide from the corresponding amine, followed by dehydration to yield the target isocyanide.
Proposed Synthetic Workflow
The overall synthetic strategy is a two-stage process starting from 4-phenylcyclohex-3-en-1-amine.
Caption: Proposed two-step synthesis of the target isocyanide.
Protocol 1: Synthesis of N-(4-phenylcyclohex-3-en-1-yl)formamide
Rationale: This step introduces the formyl group, which is the precursor to the isocyanide. Ethyl formate is a common and effective formylating agent for primary amines. The reaction is typically straightforward and high-yielding.
Materials:
-
4-phenylcyclohex-3-en-1-amine
-
Ethyl formate
-
Methanol (MeOH)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heat source
Procedure:
-
In a round-bottom flask, dissolve 4-phenylcyclohex-3-en-1-amine (1.0 eq) in a minimal amount of methanol.
-
Add an excess of ethyl formate (3.0-5.0 eq).
-
Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent and excess ethyl formate under reduced pressure using a rotary evaporator.
-
The resulting crude formamide can often be used in the next step without further purification. If necessary, purify by flash column chromatography on silica gel.
Protocol 2: Dehydration to this compound
Rationale: The choice of dehydrating agent is critical. Phosgene is highly effective but extremely toxic. Safer alternatives like phosphoryl chloride (POCl₃) with a base, or the Burgess reagent, are preferred. This protocol uses POCl₃ and pyridine. Caution: Isocyanides are known for their strong, unpleasant odors and potential toxicity. All work must be conducted in a well-ventilated fume hood.
Materials:
-
N-(4-phenylcyclohex-3-en-1-yl)formamide
-
Phosphoryl chloride (POCl₃)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Three-neck round-bottom flask with a dropping funnel and nitrogen inlet
-
Ice bath
Procedure:
-
Set up a dry, three-neck flask under a nitrogen atmosphere.
-
Dissolve the crude N-(4-phenylcyclohex-3-en-1-yl)formamide (1.0 eq) in anhydrous DCM.
-
Add anhydrous pyridine (2.2 eq) to the solution and cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.1 eq) dropwise via the dropping funnel, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction by TLC. Upon completion, carefully quench the reaction by slowly pouring it into a flask containing ice-cold saturated sodium bicarbonate (NaHCO₃) solution.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Remove the solvent under reduced pressure. The crude isocyanide should be purified by vacuum distillation or flash chromatography to yield the final product.
Part 2: Application in Diversity-Oriented Synthesis
The primary utility of isocyanides in medicinal chemistry is their role in multicomponent reactions (MCRs), which allow for the rapid assembly of complex, drug-like molecules from simple building blocks. This compound is an ideal candidate for generating large chemical libraries for high-throughput screening.
The Ugi Four-Component Reaction (U-4CR)
The Ugi reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like scaffold. This reaction is a cornerstone of combinatorial chemistry.[1]
Caption: Ugi four-component reaction workflow.
Protocol 3: General Procedure for Ugi Reaction Library Synthesis
Rationale: This one-pot protocol allows for the creation of a diverse library by varying the R¹, R², and R³ groups. Methanol is a common solvent that facilitates the initial imine formation.
Materials:
-
A selection of aldehydes (e.g., benzaldehyde, isobutyraldehyde)
-
A selection of primary amines (e.g., benzylamine, aniline)
-
A selection of carboxylic acids (e.g., acetic acid, benzoic acid)
-
This compound
-
Methanol (MeOH)
-
96-well reaction block or individual vials
Procedure:
-
To a vial containing methanol (1-2 mL), add the aldehyde (1.0 eq), the amine (1.0 eq), and the carboxylic acid (1.0 eq).
-
Stir the mixture at room temperature for 10-20 minutes to allow for pre-formation of the iminium salt.
-
Add this compound (1.0 eq) to the mixture.
-
Stir the reaction at room temperature for 24-48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Purify the product by flash chromatography or preparative HPLC to yield the desired α-acylamino amide.
The Passerini Three-Component Reaction (P-3CR)
The Passerini reaction is another powerful MCR that combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide.[2]
Protocol 4: General Procedure for Passerini Reaction
Rationale: This reaction provides a different, yet equally valuable, scaffold for drug discovery. It is often performed in aprotic solvents at higher concentrations.
Materials:
-
A selection of aldehydes or ketones
-
A selection of carboxylic acids
-
This compound
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
In a vial, dissolve the carboxylic acid (1.0 eq) and the aldehyde/ketone (1.0 eq) in DCM.
-
Add this compound (1.0 eq) to the solution.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the product by flash chromatography.
Part 3: Hypothesized Medicinal Chemistry Applications and Screening Protocols
The hybrid structure of this compound suggests several potential therapeutic applications. The phenylcyclohexane motif is present in some centrally acting analgesics, while cyclohexene derivatives have shown anti-inflammatory and anti-sepsis activity.[3][4] The isocyanide functional group is found in a number of natural products with potent antimicrobial and antitumor activities. Therefore, initial screening should focus on cytotoxicity, anti-inflammatory, and antimicrobial effects.
Anticancer Activity Screening
Rationale: Many natural product isocyanides exhibit cytotoxicity against cancer cell lines. The initial step is to determine the general cytotoxicity of the parent compound and its MCR-derived library members.
Protocol 5: In Vitro Cytotoxicity Assessment using the MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[5]
Materials:
-
Human cancer cell lines (e.g., HeLa for cervical cancer, MCF-7 for breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom sterile tissue culture plates
-
Test compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 100 µL of each concentration to the wells. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Determine the half-maximal inhibitory concentration (IC₅₀) from the dose-response curve.
| Compound ID | Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| Parent Compound | HeLa | 48 | Hypothetical Data |
| Ugi Product 1 | HeLa | 48 | Hypothetical Data |
| Passerini Product 1 | HeLa | 48 | Hypothetical Data |
| Doxorubicin (Control) | HeLa | 48 | Known Value |
Anti-inflammatory Activity Screening
Rationale: Cyclohexene derivatives have been reported to inhibit the production of inflammatory mediators like nitric oxide (NO) and cytokines.[3] A primary screen can be performed using lipopolysaccharide (LPS)-stimulated macrophages.
Protocol 6: Measurement of Nitric Oxide Production in RAW 264.7 Macrophages
Principle: This assay measures the production of nitrite, a stable metabolite of NO, using the Griess reagent.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete culture medium
-
LPS (from E. coli)
-
Griess Reagent (Part A: Sulfanilamide, Part B: N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite (NaNO₂) standard
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and incubate overnight.
-
Compound Treatment: Pre-treat cells with various concentrations of the test compound for 1 hour.
-
Stimulation: Add LPS (1 µg/mL) to induce NO production. Include wells with cells only (negative control) and cells with LPS only (positive control).
-
Incubation: Incubate for 24 hours at 37°C.
-
Griess Assay:
-
Transfer 50 µL of cell supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
-
Absorbance Measurement: Measure absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the percentage inhibition of NO production compared to the LPS-only control.
Antimicrobial Activity Screening
Rationale: The isocyanide functional group is a known pharmacophore in several natural antimicrobial agents. A basic screen for antibacterial and antifungal activity is warranted.
Protocol 7: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
Principle: This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[1]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strain (e.g., Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well plates
-
Test compound stock solution (in DMSO)
Procedure:
-
Compound Dilution: Prepare two-fold serial dilutions of the test compound in the broth medium directly in the 96-well plate.
-
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the microbial inoculum to each well. Include a positive control (microbes, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Caption: Biological screening cascade for the novel compound library.
Conclusion
This compound is a promising, yet understudied, chemical entity. Its true potential lies not as a standalone agent, but as a versatile building block for the rapid generation of diverse and complex molecular libraries via isocyanide-based multicomponent reactions. The protocols and strategies outlined in this guide provide a comprehensive framework for synthesizing this key intermediate and systematically exploring the biological activity of its derivatives. By pursuing a logical screening cascade targeting cancer, inflammation, and microbial infections, researchers can efficiently navigate the path from a novel scaffold to potential lead compounds.
References
-
Wikipedia. (n.d.). Passerini reaction. Available at: [Link]
-
RSC Publishing. (2021). Two decades of recent advances of Passerini reactions: synthetic and potential pharmaceutical applications. New Journal of Chemistry. Available at: [Link]
-
Routledge. (n.d.). Antimicrobial Susceptibility Testing Protocols. Available at: [Link]
-
MDPI. (2022). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Available at: [Link]
-
PubMed. (2008). Novel cyclohexene derivatives as anti-sepsis agents: synthetic studies and inhibition of NO and cytokine production. Available at: [Link]
-
Processes of Petrochemistry and Oil Refining. (n.d.). DERIVATIVES OF THE CYCLOHEXENE SERIES AND THEIR BIOLOGICAL ACTIVITY. Available at: [Link]
Sources
- 1. BJOC - Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]
- 2. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Passerini reaction - Wikipedia [en.wikipedia.org]
Application Note: A Step-by-Step Guide to the Synthesis of (4-Isocyano-cyclohex-3-enyl)-benzene
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive, four-step protocol for the synthesis of (4-Isocyano-cyclohex-3-enyl)-benzene, a substituted cyclohexene derivative incorporating a phenyl and a reactive isocyano moiety. Isocyanides are versatile functional groups in organic chemistry, serving as key components in multicomponent reactions (e.g., Ugi and Passerini reactions) and as ligands in organometallic chemistry.[1][2][3][4] The synthetic route detailed herein begins with a [4+2] Diels-Alder cycloaddition to construct the core carbocyclic framework, followed by nitro group reduction, amine formylation, and final dehydration to yield the target isocyanide. Each step is presented with detailed experimental procedures, reagent tables, and key characterization insights, grounded in established chemical principles to ensure reproducibility and success.
Overall Synthetic Scheme
The synthesis is performed in four sequential steps starting from commercially available 1-phenyl-1,3-butadiene and nitroethylene. The pathway is designed to efficiently build the required stereochemistry and functionality.
Figure 1: Overall four-step synthetic workflow.
PART 1: Step-by-Step Protocols
Step 1: Diels-Alder Cycloaddition to form 4-Phenyl-3-nitrocyclohexene
Principle: The foundational six-membered ring is constructed using the Diels-Alder reaction, a powerful and atom-economical [4+2] cycloaddition.[5][6][7] This reaction joins a conjugated diene (1-phenyl-1,3-butadiene) with a dienophile (nitroethylene) to form the substituted cyclohexene skeleton in a single, concerted step.[5][7] The electron-withdrawing nitro group on the dienophile accelerates the reaction.[8]
Reaction Scheme:
Experimental Protocol:
-
To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-phenyl-1,3-butadiene (1.0 eq) and toluene (100 mL).
-
Begin stirring the solution and add nitroethylene (1.1 eq) dropwise over 10 minutes. Caution: Nitroethylene is lachrymatory and toxic.
-
Heat the reaction mixture to 80 °C under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 4-6 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the solvent in vacuo using a rotary evaporator.
-
The crude residue, 4-phenyl-3-nitrocyclohexene, can be purified by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate.
| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Amount |
| 1-Phenyl-1,3-butadiene | 130.19 | 0.050 | 1.0 | 6.51 g |
| Nitroethylene | 73.05 | 0.055 | 1.1 | 4.02 g |
| Toluene | - | - | - | 100 mL |
| Expected Outcome: A pale yellow oil with an approximate yield of 75-85%. |
Step 2: Reduction of the Nitro Group to form 4-Phenylcyclohex-3-en-1-amine
Principle: The nitro group is reduced to a primary amine, which will serve as the precursor for the isocyanide. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for this transformation, reducing both aliphatic and aromatic nitro groups to amines with high selectivity.[9][10][11] This method avoids harsh conditions and stoichiometric metal waste associated with other reducing agents.[9][12]
Reaction Scheme:
Experimental Protocol:
-
In a hydrogenation vessel (e.g., a Parr shaker apparatus), dissolve the 4-phenyl-3-nitrocyclohexene (1.0 eq) from Step 1 in methanol (150 mL).
-
Carefully add 10% Palladium on Carbon (Pd/C) (5 mol %) to the solution under an inert atmosphere.
-
Seal the vessel, evacuate the air, and backfill with hydrogen gas. Repeat this cycle three times.
-
Pressurize the vessel with hydrogen gas to 50 psi.
-
Stir the reaction mixture vigorously at room temperature for 12-18 hours.
-
Monitor the reaction by TLC until the starting material is no longer visible.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude amine, 4-phenylcyclohex-3-en-1-amine, which is often used in the next step without further purification.
| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Amount |
| 4-Phenyl-3-nitrocyclohexene | 203.24 | 0.040 | 1.0 | 8.13 g |
| 10% Pd/C | - | - | 0.05 | ~0.21 g |
| Methanol | - | - | - | 150 mL |
| Hydrogen Gas (H₂) | 2.02 | - | Excess | 50 psi |
| Expected Outcome: A light-brown oil with an approximate yield of 90-98%. |
Step 3: Formylation of the Amine to yield N-(4-Phenylcyclohex-3-en-1-yl)formamide
Principle: The primary amine is converted to its corresponding N-formamide. Using ethyl formate as the formylating agent is a mild and effective method that proceeds via nucleophilic attack of the amine onto the electrophilic carbonyl carbon of the ester.[13][14][15] This reaction typically requires gentle heating and proceeds in high yield.[16]
Reaction Scheme:
Experimental Protocol:
-
Place the crude 4-phenylcyclohex-3-en-1-amine (1.0 eq) from Step 2 into a 100 mL round-bottom flask.
-
Add a large excess of ethyl formate (which also serves as the solvent).
-
Fit the flask with a reflux condenser and heat the mixture to reflux (~54 °C) for 24 hours.
-
Monitor the reaction by TLC for the disappearance of the starting amine.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess ethyl formate by rotary evaporation.
-
The resulting crude formamide is typically a solid or viscous oil of sufficient purity for the final step. If necessary, it can be purified by recrystallization or column chromatography.
| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Amount |
| 4-Phenylcyclohex-3-en-1-amine | 173.26 | 0.038 | 1.0 | 6.58 g |
| Ethyl Formate | 74.08 | - | Large Excess | 50 mL |
| Expected Outcome: An off-white solid or viscous oil with an approximate yield of 85-95%. |
Step 4: Dehydration of Formamide to the Isocyanide
Principle: This is the final and most critical step. The formamide is dehydrated to the isocyanide using a strong dehydrating agent. Phosphorus oxychloride (POCl₃) in the presence of a tertiary amine base (like triethylamine or pyridine) is the most common and effective reagent system for this transformation.[17][18][19][20] The base neutralizes the HCl byproduct and facilitates the elimination reaction.
Reaction Scheme:
Experimental Protocol:
-
CRITICAL SAFETY NOTE: Isocyanides are highly odorous and potentially toxic. This procedure MUST be performed in a well-ventilated chemical fume hood. All glassware should be quenched with a bleach solution after use.
-
To a flame-dried, three-neck 250 mL round-bottom flask under a nitrogen atmosphere, add the N-(4-phenylcyclohex-3-en-1-yl)formamide (1.0 eq) from Step 3 and anhydrous dichloromethane (DCM, 100 mL).
-
Cool the flask to 0 °C in an ice-water bath.
-
Add triethylamine (2.2 eq) to the stirred solution.
-
Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise via a syringe over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours.
-
Monitor the reaction by TLC or by IR spectroscopy (disappearance of the amide C=O stretch and appearance of the isocyanide -N≡C stretch at ~2150 cm⁻¹).
-
Once complete, slowly pour the reaction mixture into a beaker of ice-cold saturated sodium bicarbonate (NaHCO₃) solution with vigorous stirring to quench the excess POCl₃.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purify by flash column chromatography on silica gel to obtain the final product, this compound.
| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Amount |
| N-(4-Phenylcyclohex-3-en-1-yl)formamide | 201.27 | 0.034 | 1.0 | 6.84 g |
| Triethylamine (TEA) | 101.19 | 0.075 | 2.2 | 10.4 mL |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 0.041 | 1.2 | 3.8 mL |
| Dichloromethane (DCM) | - | - | - | 100 mL |
| Expected Outcome: A pungent-smelling, pale yellow oil with an approximate yield of 70-80%. |
PART 2: Mechanistic Insight & Troubleshooting
Mechanism of Formamide Dehydration
The conversion of the formamide to the isocyanide using POCl₃ proceeds through a well-established mechanism involving activation of the amide oxygen, followed by a base-mediated elimination.
Figure 2: Mechanism of POCl₃-mediated formamide dehydration.
Troubleshooting Guide
| Issue | Step | Possible Cause(s) | Suggested Solution(s) |
| Low Yield in Diels-Alder | 1 | 1. Diene polymerization.2. Reaction temperature too low.3. Impure starting materials. | 1. Add a radical inhibitor (e.g., hydroquinone).2. Ensure reaction is maintained at 80 °C.3. Purify diene by distillation if necessary. |
| Incomplete Nitro Reduction | 2 | 1. Catalyst poisoning or deactivation.2. Insufficient hydrogen pressure.3. Poor stirring. | 1. Use fresh Pd/C catalyst.2. Ensure H₂ pressure is maintained at 50 psi.3. Increase stirring rate to ensure good mixing. |
| Reaction Stalls in Final Step | 4 | 1. Insufficient POCl₃.2. Presence of water in reagents/solvent.3. Temperature too low. | 1. Use 1.2-1.5 equivalents of POCl₃.2. Use anhydrous solvents and fresh reagents.3. Allow reaction to slowly warm to room temperature after initial addition at 0 °C. |
| Product Hydrolysis | 4 | 1. Acidic conditions during workup.2. Prolonged exposure to moisture. | 1. Ensure aqueous quench solution is strongly basic (saturated NaHCO₃ or dilute NaOH).2. Work up the reaction promptly and dry the final product thoroughly. |
References
-
Phillips, B. (2016). Catalytic Transfer Hydrogenation of Nitroalkenes to Primary Amines. Ursinus College Digital Commons.
-
Banerjee, B. (2021). An overview of Isocyanide. Preprint.
-
Manjunath, B. N., et al. (2016). First report on bio-catalytic N-formylation of amines using ethyl formate. Chemical Communications.
-
Kaur, T., et al. (2022). Proposed mechanism for N-formylation of amines using formic acid/ethyl formate. ResearchGate.
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
-
Wikipedia. (2023). Reduction of nitro compounds.
-
Azizi, N., et al. (2011). N-formylation of amines with ethyl formate in the presence of NaHSO4·H2O/activated charcoal system. ResearchGate.
-
Banana, C., et al. (2021). Medicinal Chemistry of Isocyanides. Chemical Reviews.
-
Phillips, B. (2016). Catalytic Transfer Hydrogenation of Nitroalkenes to Primary Amines. Ursinus Digital Commons.
-
Samali, S., et al. (2022). Synthesis of isocyanides via formamide dehydration utilizing the optimized reaction conditions with POCl3. ResearchGate.
-
Ramadoss, R. (2019). Isocyanide Chemistry: Applications in Synthesis and Material Science. ResearchGate.
-
Varala, R., et al. (2012). Formylation of Amines. National Center for Biotechnology Information.
-
Samali, S., et al. (2022). A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. MDPI.
-
Manjunath, B. N., et al. (2016). First report on bio-catalytic N-formylation of amines using ethyl formate. Semantic Scholar.
-
Van Lier, K. (2016). Synthesis, Reactions and Uses of Isocyanides in Organic Synthesis. An Update. ResearchGate.
-
Ugi, I., et al. (2003). The Chemistry of Isocyanides, their MultiComponent Reactions and their Libraries. National Center for Biotechnology Information.
-
Samali, S., et al. (2022). A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. PubMed.
-
Ferlin, F., et al. (2022). In-water synthesis of isocyanides under micellar conditions. RSC Publishing.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
-
Samali, S., et al. (2022). A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. ResearchGate.
-
Wikipedia. (2023). Diels–Alder reaction.
-
Sigma-Aldrich. (n.d.). Diels–Alder Reaction.
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Ashenhurst, J. (2017). The Diels-Alder Reaction. Master Organic Chemistry.
-
LibreTexts Chemistry. (2024). 14.4: The Diels-Alder Cycloaddition Reaction.
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The Alchemist's Quill: A Senior Application Scientist's Guide to the Laboratory Preparation of Functionalized Isocyanides
Introduction: The Resurgence of a Versatile Functional Group
For decades, isocyanides (or isonitriles) were often relegated to the periphery of synthetic organic chemistry, largely due to their notoriously pungent odor and perceived instability. However, a modern renaissance in their application, particularly in multicomponent reactions (MCRs) and medicinal chemistry, has brought this unique functional group to the forefront of molecular innovation.[1][2] Functionalized isocyanides, those bearing additional reactive or modulating groups, are the linchpins in the construction of complex molecular architectures, from novel polymers to life-saving pharmaceuticals.[3] Their ability to act as both a nucleophile and an electrophile at the same carbon atom imparts a chameleonic reactivity that is unparalleled in organic synthesis.[4] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the principal laboratory methods for preparing these valuable synthetic intermediates, with a focus on the underlying chemical principles, practical considerations, and detailed, field-proven protocols.
Strategic Approaches to Isocyanide Synthesis: A Comparative Overview
The synthesis of isocyanides primarily revolves around two core strategies: the dehydration of N-substituted formamides and the reaction of primary amines with a dichlorocarbene source, famously known as the Hofmann isocyanide synthesis or carbylamine reaction.[5] The choice of method is often dictated by the substrate's functional group tolerance, scalability, and the desired purity of the final product.
The Dehydration of N-Substituted Formamides: The Workhorse of Isocyanide Synthesis
The most prevalent and versatile route to isocyanides is the dehydration of readily accessible N-substituted formamides.[5] This transformation can be effected by a variety of dehydrating agents, each with its own set of advantages and disadvantages. The general mechanism involves the activation of the formamide oxygen by the dehydrating agent, followed by base-mediated elimination to furnish the isocyanide.[6][7]
dot graph "Formamide_Dehydration_Mechanism" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} dot Caption: Generalized workflow for formamide dehydration to isocyanides.
The selection of the dehydrating agent is a critical parameter that influences reaction efficiency, work-up procedure, and overall "greenness" of the synthesis.
| Dehydrating Agent | Common Base | Typical Solvent(s) | Key Advantages | Key Disadvantages |
| Phosphorus Oxychloride (POCl₃) | Triethylamine, Pyridine | Dichloromethane (DCM), Triethylamine (solvent-free) | High reactivity, rapid reaction times (<5 min), excellent yields for a wide range of substrates.[4][8][9] | Highly corrosive and moisture-sensitive, generates phosphate byproducts. |
| p-Toluenesulfonyl Chloride (p-TsCl) | Pyridine, Triethylamine | Dichloromethane (DCM), Dimethyl Carbonate (DMC) | Less toxic and cheaper than POCl₃, simplified work-up, good for non-sterically hindered aliphatic formamides.[10][11] | Can require longer reaction times, lower yields for sterically hindered or electron-deficient aromatic formamides.[6] |
| Triphenylphosphine (PPh₃) / Iodine (I₂) | Triethylamine, Pyridine | Dichloromethane (DCM) | Milder conditions, good for aromatic formamides. | Generates triphenylphosphine oxide as a byproduct, which can complicate purification.[10] |
| Burgess Reagent | - | Tetrahydrofuran (THF) | Effective for substrates with acid-sensitive groups like trimethylsilyl ethers. | Higher cost of the reagent. |
Table 1: Comparative Analysis of Common Dehydrating Agents for Formamide Dehydration.
The Hofmann Isocyanide Synthesis (Carbylamine Reaction): A Classic Reimagined
The Hofmann isocyanide synthesis is a classical method for the preparation of isocyanides from primary amines, chloroform, and a strong base.[12] The reaction proceeds through the in-situ generation of dichlorocarbene (:CCl₂) which is then attacked by the primary amine.[12] While historically plagued by low yields, the advent of phase-transfer catalysis has revitalized this method, making it a viable synthetic route, particularly for certain substrates.[12][13]
dot graph "Hofmann_Isocyanide_Synthesis_Mechanism" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} dot Caption: Key steps in the Hofmann isocyanide synthesis.
Detailed Application Notes and Protocols
The following protocols are presented as robust, self-validating systems. Adherence to the described conditions, including stoichiometry, temperature, and reaction time, is crucial for achieving the desired outcomes.
Protocol 1: General Procedure for the Synthesis of Functionalized Isocyanides via Formamide Dehydration with Phosphorus Oxychloride (POCl₃)
This protocol is highly efficient for a wide range of N-substituted formamides, including those bearing ester, ether, and halide functionalities. The use of triethylamine as both a base and a solvent offers a greener, solvent-free alternative.[4][8]
Materials:
-
N-substituted formamide (1.0 eq)
-
Triethylamine (TEA) (as solvent or 3.0-5.0 eq)
-
Phosphorus oxychloride (POCl₃) (1.0-1.2 eq)
-
Anhydrous dichloromethane (DCM) (optional, if not using TEA as solvent)
-
Ice-water bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask with a septum
-
Syringes and needles
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the N-substituted formamide (e.g., 10 mmol).
-
Solvent/Base Addition: Add triethylamine (20 mL for a 10 mmol scale, acting as solvent). If using DCM, add anhydrous DCM (2 M solution) followed by triethylamine (3.0-5.0 eq).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add phosphorus oxychloride (1.0-1.2 eq) dropwise via syringe over 5-10 minutes, ensuring the internal temperature does not rise significantly. A cloudy precipitate of triethylamine hydrochloride will form.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 5-15 minutes. The reaction is typically very fast. Monitor the reaction progress by Thin Layer Chromatography (TLC) by taking a small aliquot and quenching it with a saturated aqueous sodium bicarbonate solution before spotting.
-
Work-up and Purification:
-
Direct-to-Column Method (for less volatile isocyanides): After completion, the reaction mixture can be directly loaded onto a pre-packed silica gel column and eluted with an appropriate solvent system (e.g., diethyl ether or a hexane/ethyl acetate mixture).[8] This method avoids an aqueous work-up, which can be beneficial for sensitive isocyanides.
-
Aqueous Work-up: For more robust isocyanides, carefully pour the reaction mixture into ice-cold saturated aqueous sodium bicarbonate solution with vigorous stirring to quench the excess POCl₃. Extract the aqueous layer with dichloromethane or diethyl ether (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude isocyanide can then be purified by column chromatography or distillation.
-
Expected Outcome: This method typically provides high to excellent yields (85-98%) of the desired isocyanide.[4][8] The purity should be assessed by ¹H NMR, ¹³C NMR, and IR spectroscopy. The characteristic isocyanide stretch in the IR spectrum appears between 2110-2165 cm⁻¹.[5]
Protocol 2: Synthesis of tert-Butyl Isocyanide via the Hofmann Reaction with Phase-Transfer Catalysis
This protocol is a reliable method for the synthesis of tert-butyl isocyanide and can be adapted for other sterically hindered or simple primary amines.[13][14]
Materials:
-
tert-Butylamine (2.0 eq)
-
Chloroform (1.0 eq)
-
Sodium hydroxide (NaOH) (7.5 eq)
-
Benzyltriethylammonium chloride (phase-transfer catalyst, ~0.01 eq)
-
Dichloromethane (DCM)
-
Water
-
Magnetic stirrer and stir bar
-
Round-bottom flask with a reflux condenser and dropping funnel
Procedure:
-
Base Preparation: In a 2 L round-bottom flask, prepare a 50% aqueous solution of sodium hydroxide by cautiously adding 300 g of NaOH to 300 mL of water with stirring. Caution: This is a highly exothermic process.
-
Reaction Setup: In a dropping funnel, prepare a solution of tert-butylamine (141.5 g, 1.94 mol), chloroform (117.5 g, 0.98 mol), and benzyltriethylammonium chloride (2 g, 0.009 mol) in 300 mL of dichloromethane.
-
Reaction Initiation: Heat the stirred NaOH solution to approximately 45-50 °C. Add the solution from the dropping funnel dropwise over about 30 minutes. The reaction is exothermic and will begin to reflux.
-
Reaction Progression: Continue stirring for an additional 2-3 hours after the addition is complete. The reflux will gradually subside.
-
Work-up: Cool the reaction mixture in an ice bath and dilute with 500 mL of cold water. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM (2 x 100 mL).
-
Purification: Combine the organic layers and wash with water (100 mL) and then brine (100 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and distill the product. tert-Butyl isocyanide has a boiling point of 92-93 °C.[13] Caution: Isocyanides have a very strong, unpleasant odor. All manipulations should be performed in a well-ventilated fume hood.
Expected Outcome: This procedure typically yields tert-butyl isocyanide in the range of 60-75%.[13][14]
Protocol 3: Synthesis of Ethyl Isocyanoacetate
α-Isocyanoacetates are crucial building blocks in the synthesis of α-amino acids and various heterocyclic compounds. This protocol outlines a typical two-step procedure starting from the corresponding amino acid ester.
Step 1: N-Formylation of Ethyl Glycinate Hydrochloride
Materials:
-
Ethyl glycinate hydrochloride (1.0 eq)
-
Formic acid (excess)
-
Acetic anhydride (excess)
-
Sodium acetate (optional, as a buffer)
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend ethyl glycinate hydrochloride in a mixture of formic acid and acetic anhydride.
-
Reaction: Heat the mixture gently (e.g., 50-60 °C) for 1-2 hours.
-
Work-up: Cool the reaction mixture and remove the excess reagents under reduced pressure. The resulting crude N-formyl ethyl glycinate is often used in the next step without further purification.
Step 2: Dehydration to Ethyl Isocyanoacetate
Procedure:
-
Follow the general procedure outlined in Protocol 1 , using the crude N-formyl ethyl glycinate as the starting formamide.
-
Purification is typically achieved by vacuum distillation.
Expected Outcome: This two-step process provides ethyl isocyanoacetate in good overall yields.
Conclusion and Future Outlook
The laboratory preparation of functionalized isocyanides has evolved significantly from classical methods to more refined, efficient, and sustainable protocols. The choice of synthetic strategy is a critical decision that impacts not only the yield and purity of the desired product but also the overall environmental footprint of the process. As the demand for structurally diverse and complex molecules continues to grow in fields like drug discovery and materials science, the development of even more versatile and greener methods for isocyanide synthesis will undoubtedly remain an active and important area of research. The protocols and insights provided in this guide are intended to empower researchers to confidently and effectively synthesize these remarkable building blocks, paving the way for future innovations.
References
-
Waibel, K. A., Nickisch, R., Möhl, N., Seim, R., & Meier, M. A. R. (2020). A more sustainable and highly practicable synthesis of aliphatic isocyanides. Green Chemistry, 22(3), 715-721. [Link]
-
Salami, S. A., Siwe-Noundou, X., & Krause, R. W. M. (2022). A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. Molecules, 27(20), 6850. [Link]
-
Gokel, G. W., Widera, R. P., & Weber, W. P. (1988). Phase-transfer Hofmann carbylamine reaction: tert-butyl isocyanide. Organic Syntheses, 67, 232. [Link]
-
Patil, P., Ahmadian-Moghaddam, M., & Dömling, A. (2020). Isocyanide 2.0. Green Chemistry, 22(20), 6902-6908. [Link]
-
Giustiniano, M., Basso, A., Mercalli, V., Massarotti, A., Novellino, E., Tron, G. C., & Zhu, J. (2017). To each his own: isonitriles for all flavors. Functionalized isocyanides as valuable tools in organic synthesis. Chemical Society Reviews, 46(5), 1295-1357. [Link]
-
Brunelli, F., Aprile, S., Russo, C., Giustiniano, M., & Tron, G. C. (2022). In-water synthesis of isocyanides under micellar conditions. Green Chemistry, 24(17), 6533-6537. [Link]
-
Gorbatenko, V. I., & Samarai, L. I. (1980). Synthesis and Reactions of α-Haloalkyl Isocyanates. Synthesis, 1980(02), 85-110. [Link]
-
Waibel, K. A., Barther, D., Malliaridou, T., & Meier, M. A. R. (2021). One‐Pot Synthesis of Thiocarbamates. Chemistry–A European Journal, 27(45), 11623-11627. [Link]
-
Organic Syntheses. (1976). PHASE-TRANSFER HOFMANN CARBYLAMINE REACTION: tert-BUTYL ISOCYANIDE. Organic Syntheses, 55, 96. [Link]
-
Salami, S. A., Siwe-Noundou, X., & Krause, R. W. M. (2022). A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. Semantic Scholar. [Link]
-
Porcheddu, A., Giacomelli, G., & De Luca, L. (2022). A Trustworthy Mechanochemical Route to Isocyanides: The Handyman of Chemistry. Beilstein Archives. [Link]
-
Taylor & Francis Online. (2023). Aqueous microwave assisted novel synthesis of isothiocyanates by amine catalyzed thionation of isocyanides with Lawesson's reagent. Journal of Sulfur Chemistry, 44(3). [Link]
-
Warner, D. L., & Borer, L. L. (2014). A Green Multicomponent Reaction for the Organic Chemistry Laboratory. The Aqueous Passerini Reaction. Journal of Chemical Education, 91(9), 1461-1464. [Link]
-
Ugi, I., Meyr, R., Lipinski, M., Bodesheim, F., & Rosendahl, F. (1961). Cyclohexyl isocyanide. Organic Syntheses, 41, 13. [Link]
-
van Leusen, A. M., & van Leusen, D. (1990). p-TOLYLSULFONYLMETHYL ISOCYANIDE. Organic Syntheses, 69, 157. [Link]
-
Banfi, L., Basso, A., Guanti, G., & Riva, R. (2003). A Novel Isocyanide-Based Multicomponent Reaction for the Synthesis of 2,5-Diketopiperazines. Organic Syntheses, 80, 206. [Link]
-
Disney, N., Smyth, M., Wharry, S., Moody, T. S., & Baumann, M. (2023). A cyanide-free synthesis of nitriles exploiting flow chemistry. Organic & Biomolecular Chemistry, 21(42), 8529-8533. [Link]
-
Wikipedia. (2024). Isocyanide. [Link]
-
Salami, S. A., & Krause, R. W. M. (2023). Recent Advances in Functionalized Isocyanide Synthesis and Natural Products Containing the Isocyano Functional Group and Their Biological Properties. Chemistry & Biodiversity, 20(5), e202201170. [Link]
-
ResearchGate. (2021). Idealized dehydration of a formamide yields its respective isocyanide... [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. orgsyn.org [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. In-water synthesis of isocyanides under micellar conditions - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC01398C [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. A more sustainable and highly practicable synthesis of aliphatic isocyanides - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC04070F [pubs.rsc.org]
- 12. A cyanide-free synthesis of nitriles exploiting flow chemistry - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00458A [pubs.rsc.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. orgsyn.org [orgsyn.org]
Scale-Up Synthesis of (4-Isocyano-cyclohex-3-enyl)-benzene: An Application Note and Protocol Guide
This comprehensive guide provides a detailed protocol for the scale-up synthesis of (4-Isocyano-cyclohex-3-enyl)-benzene, a versatile building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical insights and field-proven methodologies. The synthesis is presented as a robust three-step process, commencing with the reductive amination of 4-phenylcyclohex-3-en-1-one, followed by N-formylation, and culminating in the dehydration to the target isocyanide.
Introduction: The Significance of Aryl-Cycloalkenyl Isocyanides
Isocyanides are a unique class of organic compounds characterized by the -N≡C functional group. Their electronic structure, featuring a divalent carbon atom, imparts both nucleophilic and electrophilic character, making them exceptionally versatile synthons in multicomponent reactions such as the Ugi and Passerini reactions.[1] The incorporation of a phenyl-substituted cyclohexenyl moiety introduces conformational rigidity and lipophilicity, desirable attributes in the design of novel therapeutic agents and functional materials. The scale-up of this compound synthesis is therefore a critical endeavor for enabling its broader application.
Synthetic Strategy Overview
The synthesis is designed as a three-stage process, optimized for scalability, safety, and efficiency. Each stage is supported by established chemical principles and adapted for the specific target molecule.
Caption: Three-step synthesis workflow.
Part 1: Synthesis of the Amine Precursor
The initial step involves the synthesis of the key intermediate, 4-phenylcyclohex-3-en-1-amine, via reductive amination of the corresponding ketone.
Protocol 1: Reductive Amination of 4-Phenylcyclohex-3-en-1-one
This protocol employs sodium triacetoxyborohydride, a mild and selective reducing agent suitable for reductive aminations.[2][3]
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (molar eq.) | Amount |
| 4-Phenylcyclohex-3-en-1-one | 172.22 | 1.0 | 100 g |
| Ammonium Acetate | 77.08 | 10.0 | 447.5 g |
| Sodium Triacetoxyborohydride | 211.94 | 1.5 | 184.0 g |
| Dichloromethane (DCM) | 84.93 | - | 1.5 L |
| Saturated Sodium Bicarbonate | - | - | As needed |
| Anhydrous Magnesium Sulfate | 120.37 | - | As needed |
Procedure:
-
Reaction Setup: To a 3 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a nitrogen inlet, add 4-phenylcyclohex-3-en-1-one (100 g, 0.58 mol) and dichloromethane (1 L).
-
Amine Source Addition: Add ammonium acetate (447.5 g, 5.8 mol) to the stirred solution.
-
Cooling: Cool the mixture to 0 °C using an ice bath.
-
Reducing Agent Addition: Slowly add sodium triacetoxyborohydride (184.0 g, 0.87 mol) portion-wise over 1 hour, maintaining the internal temperature below 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 250 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-phenylcyclohex-3-en-1-amine.
Expected Yield: 85-95%
Part 2: Formylation of the Amine
The second stage involves the conversion of the synthesized amine to its corresponding formamide.
Protocol 2: N-Formylation of 4-Phenylcyclohex-3-en-1-amine
This protocol utilizes a straightforward and high-yielding formylation reaction with formic acid, catalyzed by a small amount of iodine.[4]
Materials:
| Reagent | Molecular Weight ( g/mol ) | Quantity (molar eq.) | Amount |
| 4-Phenylcyclohex-3-en-1-amine | 173.26 | 1.0 | (Assuming 90% yield from Step 1) 90 g |
| Formic Acid (98-100%) | 46.03 | 2.0 | 48.0 mL |
| Iodine | 253.81 | 0.05 | 6.6 g |
Procedure:
-
Reaction Setup: In a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-phenylcyclohex-3-en-1-amine (90 g, 0.52 mol) and formic acid (48.0 mL, 1.04 mol).
-
Catalyst Addition: Add iodine (6.6 g, 0.026 mol) to the mixture.
-
Heating: Heat the reaction mixture to 70 °C and stir for 4-6 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and dilute with dichloromethane (500 mL).
-
Washing: Wash the organic solution with saturated sodium bicarbonate solution (2 x 200 mL) and then with brine (200 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford N-(4-phenylcyclohex-3-en-1-yl)formamide.
Expected Yield: 90-98%
Part 3: Dehydration to the Isocyanide
The final step is the dehydration of the formamide to the target this compound.
Protocol 3: Scale-up Dehydration using p-Toluenesulfonyl Chloride
This protocol employs p-toluenesulfonyl chloride (p-TsCl) as a safer and more environmentally benign dehydrating agent compared to phosgene or phosphorus oxychloride, making it well-suited for scale-up operations.[5][6][7]
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (molar eq.) | Amount |
| N-(4-phenylcyclohex-3-en-1-yl)formamide | 201.27 | 1.0 | (Assuming 95% yield from Step 2) 99 g |
| p-Toluenesulfonyl Chloride | 190.65 | 1.5 | 141 g |
| Pyridine | 79.10 | 3.0 | 117 mL |
| Dichloromethane (DCM) | 84.93 | - | 1 L |
| Diethyl Ether | 74.12 | - | As needed |
Procedure:
-
Reaction Setup: To a 3 L three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a nitrogen inlet, add N-(4-phenylcyclohex-3-en-1-yl)formamide (99 g, 0.49 mol) and dichloromethane (1 L).
-
Base Addition: Add pyridine (117 mL, 1.47 mol) to the solution.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Dehydrating Agent Addition: Dissolve p-toluenesulfonyl chloride (141 g, 0.74 mol) in 500 mL of dichloromethane and add it dropwise to the reaction mixture over 1 hour, maintaining the temperature below 5 °C.
-
Reaction: Stir the reaction at 0 °C for 2 hours and then allow it to warm to room temperature and stir for an additional 12 hours.
-
Work-up: Pour the reaction mixture into 1 L of ice-cold water.
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 250 mL).
-
Washing: Combine the organic layers and wash with cold 1M HCl (2 x 300 mL), followed by saturated sodium bicarbonate solution (300 mL), and finally brine (300 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or by passing it through a short plug of silica gel, eluting with a mixture of hexane and ethyl acetate. Isocyanides can be sensitive to silica gel, so a deactivated silica or rapid filtration is recommended.[8]
Expected Yield: 70-85%
Safety Note: Isocyanides are known for their strong, unpleasant odors and potential toxicity. All manipulations should be performed in a well-ventilated fume hood.
Visualization of the Dehydration Mechanism
The dehydration of the formamide proceeds through the activation of the formyl oxygen by p-toluenesulfonyl chloride, followed by elimination.
Sources
- 1. researchgate.net [researchgate.net]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions [organic-chemistry.org]
- 5. A more sustainable and highly practicable synthesis of aliphatic isocyanides - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC04070F [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. A trustworthy mechanochemical route to isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (4-Isocyano-cyclohex-3-enyl)-benzene
Welcome to the technical support guide for the synthesis of (4-Isocyano-cyclohex-3-enyl)-benzene. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this versatile building block. We will address common challenges, from reaction optimization to product purification and stability, providing expert insights and validated protocols to ensure your success.
Overall Synthetic Workflow
The synthesis of this compound is typically achieved through a multi-step sequence, starting from the corresponding primary amine. The key transformation is the dehydration of an N-formamide intermediate. Understanding this entire workflow is crucial for troubleshooting, as issues in early steps can impact the final, critical dehydration.
Caption: General workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route to this compound?
A1: The most widely adopted method is the two-step sequence involving the formylation of a primary amine followed by dehydration of the resulting formamide.[1] The dehydration step is critical and is commonly achieved using reagents like phosphorus oxychloride (POCl₃) in the presence of a tertiary amine base, such as triethylamine (TEA) or pyridine.[1][2] Other dehydrating agents like p-toluenesulfonyl chloride (p-TsCl) or diphosgene can also be used, but POCl₃ is often preferred for its effectiveness across various substrates.[3][4]
Q2: Why is the purification of isocyanides, including this one, notoriously difficult?
A2: The primary challenge lies in the sensitivity of the isocyanide functional group, particularly towards acidic conditions. Standard silica gel chromatography is often problematic, leading to significant product decomposition or irreversible adsorption on the column.[5][6] The lone pair on the isocyanide carbon can interact strongly with the acidic silanol groups on the silica surface, catalyzing hydrolysis back to the formamide or promoting polymerization.[2][4] This necessitates specialized purification strategies.
Q3: What are the essential safety precautions when working with isocyanides?
A3: Isocyanides are well-known for their powerful and extremely unpleasant odors.[7] Many, especially volatile ones, can be toxic if inhaled or absorbed through the skin.[8][9] Therefore, all manipulations must be conducted in a well-ventilated chemical fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves (note that some isocyanides may penetrate latex gloves).[10] It is also wise to have a quench solution, such as aqueous acid (e.g., 1M HCl), ready to destroy any residual isocyanide on glassware or in case of a spill, as they readily hydrolyze to the less odorous formamides.[2]
Q4: How can I quickly confirm the successful formation of the isocyanide group?
A4: The most definitive and rapid method is Fourier-Transform Infrared (FT-IR) spectroscopy. The isocyanide group (-N≡C) exhibits a very strong, sharp, and characteristic stretching vibration in a relatively clean region of the spectrum, typically between 2150 and 2100 cm⁻¹.[11] The disappearance of the formamide's C=O stretch (around 1670 cm⁻¹) and the appearance of this strong isocyanide peak are clear indicators of a successful conversion.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis in a practical Q&A format.
Problem 1: Low or No Product Yield
Q: My reaction is complete, but my yield after workup and purification is extremely low. What are the likely causes?
A: This is a classic issue in isocyanide synthesis, often pointing to problems during the workup rather than the reaction itself.
-
Cause 1: Hydrolysis during Aqueous Workup. The most common culprit is exposure to acidic conditions. During a traditional aqueous workup, quenching excess dehydrating agent (like POCl₃) can create localized acidic environments, which rapidly hydrolyze the isocyanide product back to the starting formamide.[2][4]
-
Solution: Ensure the reaction mixture and any aqueous solutions used for washing remain basic (pH > 8) at all times. Use a saturated solution of sodium bicarbonate or potassium carbonate for quenching and washing. An innovative and highly effective alternative is to avoid an aqueous workup entirely.[4] After the reaction, the mixture can be filtered to remove triethylamine hydrochloride salts and the solvent evaporated. The crude product can then be purified directly.
-
-
Cause 2: Decomposition on Silica Gel. As mentioned in the FAQ, if you are attempting standard silica gel chromatography, you are likely losing a significant portion of your product on the column.[5]
-
Solution: Avoid standard silica gel. See the "Purification Issues" section below for detailed alternatives.
-
-
Cause 3: Incomplete Reaction. While less common if the reaction appears complete by TLC, ensure your reagents are of high quality.
-
Solution: Use freshly distilled POCl₃ and TEA. Ensure your formamide precursor is dry, as water will consume the dehydrating agent. The reaction is often run at 0 °C to start, then allowed to warm to room temperature.[1] For less reactive formamides, gentle heating might be required, but this should be monitored carefully to prevent side reactions.
-
Caption: Troubleshooting flowchart for diagnosing low isocyanide yield.
Problem 2: Purification & Purity Issues
Q: My product streaks badly on a TLC plate and I can't get it off a standard silica gel column. How can I effectively purify this compound?
A: This is the most critical step to master. Standard silica gel is often not a viable option.[5] Here are field-proven alternatives in order of recommendation:
-
Modified Silica Gel: This is an excellent, though less common, solution. Silica gel treated with triethylsilyl chloride (EtSiCl₃), often called "C-2 silica," is significantly less acidic and allows for the successful chromatography of sensitive isocyanides with recoveries up to 90%.[5][6] If available, this is a highly recommended method.
-
Non-Aqueous Workup and Short Plug Filtration: This is a highly practical and effective method.[4]
-
After the reaction is complete, dilute the mixture with a non-polar solvent like diethyl ether or hexanes.
-
Filter the mixture through a pad of Celite® to remove the triethylamine hydrochloride precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the crude residue in a minimal amount of solvent and pass it through a short plug of basic or neutral alumina, or a very short plug of silica gel deactivated with triethylamine (e.g., using a solvent system containing 1-2% TEA). This will remove baseline impurities and residual salts without prolonged contact time, minimizing decomposition.
-
Q: My final product is a brown, impure oil. What are the common impurities?
A: The brown color often indicates minor decomposition or polymerization. Common impurities include:
-
Unreacted N-(4-phenylcyclohex-3-enyl)formamide: The most common impurity if the reaction was incomplete.
-
Polymeric material: Isocyanides can polymerize, especially if exposed to acid or trace metals.[2]
-
Phosphate byproducts: If using POCl₃, inorganic phosphate salts may carry through if the workup was not meticulous.
These impurities can often be removed using the short plug filtration method described above.
Problem 3: Product Instability
Q: My purified isocyanide seems to degrade over time, even in the freezer. How should I store it?
A: Isocyanides are sensitive to moisture and acid.[2][11] The cyclohexenyl moiety may also add to its reactivity compared to a simple alkyl or aryl isocyanide.[7]
-
Storage Conditions: Store the purified product neat (if an oil) or as a solution in a dry, aprotic solvent (like toluene or THF).
-
Atmosphere: Store under an inert atmosphere (argon or nitrogen).
-
Temperature: Store at low temperatures (-20 °C is recommended).[7]
-
Container: Use a tightly sealed vial with a Teflon-lined cap to prevent moisture ingress. Avoid repeated freeze-thaw cycles.
Key Experimental Protocols
Protocol 1: Synthesis of N-(4-phenylcyclohex-3-enyl)formamide (Precursor)
-
To a solution of 4-phenylcyclohex-3-en-1-amine (1.0 eq) in a suitable solvent like toluene or THF, add ethyl formate (3.0 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting amine is consumed (typically 12-24 hours).
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess ethyl formate.
-
The resulting crude formamide is often of sufficient purity to be used directly in the next step. If necessary, it can be purified by crystallization or column chromatography.
Protocol 2: Dehydration to this compound
CAUTION: This reaction should be performed in a well-ventilated fume hood.
-
Dissolve the N-(4-phenylcyclohex-3-enyl)formamide (1.0 eq) in a dry solvent like dichloromethane (DCM) or THF under a nitrogen atmosphere. Add triethylamine (TEA, 2.2 - 3.0 eq).[1][4]
-
Cool the stirred solution to 0 °C using an ice bath.
-
Add phosphorus oxychloride (POCl₃, 1.1 - 1.2 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly.[1]
-
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-3 hours.
-
Monitor the reaction progress by TLC (staining with KMnO₄) and/or FT-IR (disappearance of the C=O peak ~1670 cm⁻¹ and appearance of the N≡C peak ~2140 cm⁻¹).
-
Workup (Non-Aqueous Method Recommended):
-
Dilute the reaction mixture with anhydrous diethyl ether.
-
Filter the mixture through a Celite® plug to remove the solid triethylamine hydrochloride.
-
Wash the Celite® pad with additional anhydrous diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure (keeping the bath temperature low, <30 °C) to yield the crude isocyanide.
-
-
Purification: Purify immediately using one of the methods described in the "Purification Issues" section (e.g., short plug filtration through neutral alumina).
Expected Characterization Data
The following table summarizes the expected analytical data for the final product, this compound.
| Analysis Type | Expected Result | Comments |
| FT-IR | Strong, sharp peak at ~2140 cm⁻¹ | The definitive peak for the isocyanide (R-N≡C) functional group. |
| ¹H NMR (CDCl₃) | δ ~7.2-7.4 (m, 5H, Ar-H), ~6.0 (m, 1H, vinyl C-H), ~4.0 (m, 1H, CH-NC), ~2.2-2.8 (m, 4H, allylic CH₂), ~1.8-2.1 (m, 2H, CH₂) | Chemical shifts are estimates. The proton alpha to the isocyanide group (CH-NC) will be a key diagnostic signal. |
| ¹³C NMR (CDCl₃) | δ ~155-160 (t, -N≡C ), ~120-140 (Ar-C and vinyl C=C), ~50-60 (CH-NC), ~25-35 (aliphatic CH₂) | The isocyanide carbon signal is characteristic and may show triplet splitting due to coupling with ¹⁴N. |
References
-
McGrath, M. J., & Sammakia, T. (2019). Isocyanide Purification: C-2 Silica Cleans Up a Dirty Little Secret. Organic Letters, 21(5), 1399–1402. Available from: [Link]
-
ResearchGate. (n.d.). Isocyanide Purification: C-2 Silica Cleans Up a Dirty Little Secret. Available from: [Link]
-
Waibel, M., et al. (2020). A more sustainable and highly practicable synthesis of aliphatic isocyanides. Green Chemistry, 22(3), 795-803. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of isocyanides via formamide dehydration utilizing the optimized reaction conditions with POCl3 under solvent free conditions. Available from: [Link]
-
Patil, P., et al. (2022). A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. Molecules, 27(20), 6883. Available from: [Link]
-
Patil, P., Ahmadian-Moghaddam, M., & Dömling, A. (2020). Isocyanide 2.0. Green Chemistry, 22(20), 6982-6988. Available from: [Link]
-
ResearchGate. (n.d.). Idealized dehydration of a formamide yields its respective isocyanide.... Available from: [Link]
-
Organic Syntheses. (n.d.). o-TOLYL ISOCYANIDE. Available from: [Link]
-
Wikipedia. (n.d.). Isocyanide. Available from: [Link]
-
Dömling, A., & Ugi, I. (2000). Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews, 100(9), 3315-3344. Available from: [Link]
-
Georganics. (n.d.). CYCLOHEXYL ISOCYANIDE Safety Data Sheet. Available from: [Link]
-
ChemBK. (2024). Cyclohexyl isocyanide. Available from: [Link]
Sources
- 1. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isocyanide - Wikipedia [en.wikipedia.org]
- 3. A more sustainable and highly practicable synthesis of aliphatic isocyanides - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC04070F [pubs.rsc.org]
- 4. Isocyanide 2.0 - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02722G [pubs.rsc.org]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. georganics.sk [georganics.sk]
- 9. chembk.com [chembk.com]
- 10. Sciencemadness Discussion Board - Isocyanide Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of (4-Isocyano-cyclohex-3-enyl)-benzene
Welcome to the technical support center for the purification of (4-Isocyano-cyclohex-3-enyl)-benzene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and structurally related isocyanide compounds. Isocyanides are exceptionally versatile synthetic intermediates, but their unique reactivity profile presents specific challenges during purification. This document provides in-depth, experience-driven answers and troubleshooting protocols to help you navigate these challenges and achieve high purity for your target compound.
Part 1: Frequently Asked Questions (FAQs) - First Line of Defense
This section addresses the most common initial queries and stability concerns researchers face when handling this compound for the first time.
Q1: What are the primary stability concerns for this compound during purification?
A1: The isocyanide functional group (–N⁺≡C⁻) is the main source of instability. The two primary concerns are:
-
Acid-Catalyzed Hydrolysis: Isocyanides are highly susceptible to acid.[1] Even trace amounts of acid, such as those found on the surface of standard silica gel or in acidic solvents, can catalyze the hydrolysis of the isocyanide back to its corresponding N-formamide precursor, N-(4-phenylcyclohex-1-en-1-yl)formamide.[2][3] This reaction is often rapid and can significantly reduce your yield.
-
Polymerization: The isocyano group can undergo polymerization, which can be initiated by Lewis and Brønsted acids, or in some cases, by heat.[1][4] This often results in the formation of an insoluble, discolored residue and a complete loss of the desired monomeric product.
Q2: How can I confirm the identity and purity of my final product?
A2: A combination of spectroscopic methods is recommended:
-
Infrared (IR) Spectroscopy: This is the most direct method to confirm the presence of the isocyanide group. Look for a strong, sharp absorption band in the range of 2110–2165 cm⁻¹.[1] The absence of a broad N-H stretch (around 3300 cm⁻¹) and a strong C=O stretch (around 1670 cm⁻¹) indicates the successful removal of the starting formamide.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the overall structure of the cyclohexenyl and benzene rings. The isocyanide carbon typically appears in the ¹³C NMR spectrum, though its signal can sometimes be broad.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.
Q3: My crude product is a dark brown oil or solid. Is this normal?
A3: While slight discoloration can occur, a dark brown or black color is typically indicative of impurity formation, most likely polymerization.[4][5] Pure this compound should be a colorless to pale yellow solid or oil. The presence of significant color suggests that the purification protocol needs to be optimized to minimize degradation.
Q4: What are the most common impurities I should expect after synthesis?
A4: The impurity profile depends on the synthetic route, which is commonly the dehydration of the corresponding formamide.[5][6]
-
Unreacted Starting Material: N-(4-phenylcyclohex-1-en-1-yl)formamide.
-
Hydrolysis Product: Identical to the starting formamide, formed during workup or purification.
-
Polymerized Isocyanide: Insoluble, high molecular weight material.
-
Byproducts from Dehydrating Agent: If using phosphorus oxychloride (POCl₃), inorganic phosphates may be present, which are typically removed during aqueous workup.[6]
Part 2: Troubleshooting Guide: Chromatographic Purification
Flash column chromatography is a primary tool for purification, but it is also the step where most product loss occurs for isocyanides if not performed correctly.[7][8][9]
Problem: Low or Zero Recovery from a Standard Silica Gel Column
You run a column and find that very little or none of your product elutes, even with highly polar solvents.
-
Causality — The "Why": Standard silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. When your isocyanide comes into contact with these acidic sites, it is irreversibly adsorbed and either hydrolyzes to the more polar formamide (which then remains strongly bound to the silica) or polymerizes directly on the column.[5][10] This is a very common failure mode.
-
Solution 1: Use Deactivated Silica Gel. The most reliable solution is to neutralize the acidic sites on the silica gel before purification. This is achieved by pre-treating the silica with a base, most commonly triethylamine (Et₃N).[11]
Detailed Protocol: Flash Chromatography with Deactivated Silica
-
Solvent System Selection: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point for this non-polar compound is a mixture of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.3 for your product.
-
Prepare the Eluent: Add 1-2% triethylamine to the chosen solvent mixture (e.g., for 1 L of 90:10 Hexane:EtOAc, add 10-20 mL of Et₃N).
-
Pack the Column: Prepare a slurry of silica gel in the triethylamine-containing eluent and pack your column as usual.
-
Equilibrate: Flush the packed column with at least two column volumes of the eluent to ensure all acidic sites are thoroughly neutralized.
-
Load and Elute: Load your crude product (dissolved in a minimum amount of eluent or adsorbed onto a small amount of deactivated silica) and run the chromatography. The triethylamine in the mobile phase continuously passivates the stationary phase, allowing the sensitive isocyanide to pass through unharmed.
-
-
Solution 2: Use an Alternative Stationary Phase. If deactivation is insufficient or you suspect other interactions, consider using a different stationary phase.
| Stationary Phase | Acidity | Comments |
| Standard Silica Gel | Acidic | Not Recommended for sensitive isocyanides.[10] |
| Deactivated Silica Gel | Neutralized | Highly Recommended. Passivated with a base like triethylamine.[11] |
| Neutral Alumina | Neutral | A good alternative, but may have different selectivity. |
| Florisil® | Basic | Magnesium silicate can be effective for acid-sensitive compounds.[8] |
| C-2 Silica | Non-polar | EtSiCl₃-treated silica has been shown to be exceptionally effective for purifying isocyanides that are otherwise completely retained on standard silica.[10] |
Workflow for Choosing a Chromatographic Method
Sources
- 1. Isocyanide - Wikipedia [en.wikipedia.org]
- 2. Hydrolysis of alkyl isocyanide yields A Primary amine class 12 chemistry CBSE [vedantu.com]
- 3. youtube.com [youtube.com]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. Isocyanide 2.0 - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02722G [pubs.rsc.org]
- 6. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blog.chromatographydirect.com [blog.chromatographydirect.com]
- 8. Flash Chromatography: Principles & Applications | Phenomenex [phenomenex.com]
- 9. biotage.com [biotage.com]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. Purification [chem.rochester.edu]
Common side reactions in the synthesis of cyclohexenyl isocyanides
Welcome to the technical support center for the synthesis of cyclohexenyl isocyanides. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. My approach is rooted in years of hands-on experience, focusing on the causality behind experimental choices to ensure both success and a deeper understanding of the underlying chemistry.
Introduction: The Challenge of Cyclohexenyl Isocyanide Synthesis
Cyclohexenyl isocyanides are valuable intermediates in organic synthesis, particularly in the construction of complex heterocyclic scaffolds through multicomponent reactions. However, their synthesis is often plagued by a variety of side reactions that can significantly lower yields and complicate purification. This guide will dissect these common issues, providing clear, actionable solutions to overcome them. The primary route to cyclohexenyl isocyanides is the dehydration of N-cyclohexenylformamide, and our discussion will be centered around this transformation.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My reaction is sluggish and gives a low yield of the isocyanide. What are the likely causes and how can I improve it?
Answer:
Low conversion of the starting N-cyclohexenylformamide is a common issue and can often be traced back to several factors related to the reaction setup and reagents.
Probable Causes & Solutions:
-
Insufficiently Activated Dehydrating Agent: The efficiency of dehydrating agents like phosphorus oxychloride (POCl₃) and p-toluenesulfonyl chloride (TsCl) is highly dependent on the reaction conditions.
-
Troubleshooting with POCl₃: Ensure the POCl₃ is fresh and has not been hydrolyzed by atmospheric moisture. The reaction should be conducted under strictly anhydrous conditions. The choice of base is also critical; tertiary amines like triethylamine or pyridine are commonly used.[1] Using an excess of the amine base can help to drive the reaction to completion.[2]
-
Troubleshooting with TsCl: Similar to POCl₃, the freshness of TsCl is important. Quinoline is often a more effective base than pyridine when using TsCl for the dehydration of formamides.[3]
-
-
Suboptimal Reaction Temperature: Dehydration reactions often require specific temperature control.
-
Solution: If the reaction is sluggish at 0 °C (a common starting temperature to control the initial exothermic reaction), consider allowing the reaction to slowly warm to room temperature or even gently heating it to reflux, depending on the solvent and dehydrating agent used.[1] However, be aware that excessive heat can promote side reactions like polymerization and isomerization.
-
-
Poor Quality Starting Material: The purity of the N-cyclohexenylformamide precursor is paramount.
-
Solution: Ensure the starting formamide is pure and dry. It can be synthesized by the formylation of cyclohexenylamine.[1] Any impurities can interfere with the dehydration reaction.
-
Experimental Protocol: Synthesis of N-cyclohexenylformamide
-
In a round-bottom flask immersed in an ice bath, slowly add ethyl formate to cyclohexylamine with stirring.
-
After the initial exothermic reaction subsides, reflux the mixture for 2-3 hours.
-
Distill the product under reduced pressure to obtain pure N-cyclohexylformamide. Note that this will need to be converted to N-cyclohexenylformamide in a subsequent step, for instance, via bromination and elimination, or other methods of introducing the double bond before formylation.
Troubleshooting Guide: Common Side Reactions
This table summarizes the most common side reactions encountered during the synthesis of cyclohexenyl isocyanides, their probable causes, and recommended solutions.
| Observed Problem | Probable Side Reaction | Mechanism & Explanation | Troubleshooting & Prevention |
| Sticky, insoluble material in the reaction flask; low yield of desired product. | Polymerization | Isocyanides, particularly those with unsaturation, can undergo polymerization initiated by acids, bases, or even spontaneously.[4] The reaction proceeds via the nucleophilic attack of one isocyanide molecule on the electrophilic carbon of another. | * Maintain Low Temperatures: Conduct the reaction and workup at low temperatures (0 °C or below) to minimize polymerization. * Use a Polymerization Inhibitor: While not commonly documented for this specific synthesis, the introduction of a radical inhibitor like hydroquinone in small amounts could be explored. For related isocyanates, controlling the oxygen concentration in the reaction mixture has been shown to inhibit polymerization.[5][6] * Minimize Reaction Time: Monitor the reaction closely by TLC and work it up as soon as the starting material is consumed. |
| Product is contaminated with a compound showing a nitrile stretch in the IR spectrum (~2250 cm⁻¹). | Isomerization to Cyclohexenyl Cyanide | Isocyanides can thermally or catalytically isomerize to the more stable nitrile isomer. This process can be facilitated by acidic or basic conditions, or by transition metal impurities. | * Strict Temperature Control: Avoid excessive heating during the reaction and distillation.[7] * Choice of Base: Use a non-nucleophilic, sterically hindered base to minimize potential base-catalyzed isomerization. * Purification: Careful fractional distillation under reduced pressure can sometimes separate the isocyanide from the nitrile, although their boiling points may be close. Column chromatography on silica gel can also be employed, but prolonged contact should be avoided as silica is acidic and can promote hydrolysis or polymerization.[8] |
| Low yield after aqueous workup; presence of starting formamide in the final product. | Hydrolysis | Isocyanides are susceptible to acid-catalyzed hydrolysis, which converts them back to the corresponding formamide.[4][9] This is a common issue during aqueous workup if acidic conditions are present. Isocyanides are generally stable under basic conditions.[5] | * Basic or Neutral Workup: Ensure the aqueous workup is performed under neutral or slightly basic conditions. Use a saturated solution of sodium bicarbonate or a phosphate buffer to wash the organic layer. * Anhydrous Workup: If possible, consider an anhydrous workup. This can involve filtering the reaction mixture through a pad of celite and washing with a dry solvent, followed by evaporation of the solvent.[2] |
| Presence of unexpected byproducts; potential for rearrangement. | Reactions involving the Cyclohexenyl Double Bond | The double bond in the cyclohexenyl ring can potentially undergo reactions under the synthesis conditions. For example, acidic conditions could lead to protonation of the double bond followed by rearrangement or addition of a nucleophile. | * Mild Reaction Conditions: Use the mildest possible dehydrating agent and reaction conditions. For example, the Burgess reagent is a milder alternative to POCl₃, albeit more expensive.[6] * Control of Acidity: Minimize the presence of strong acids. If using a dehydrating agent that generates a strong acid (like HCl from POCl₃), ensure a sufficient excess of the amine base is present to neutralize it immediately. |
Visualizing the Reaction Pathways
To better understand the desired reaction and the common pitfalls, the following diagrams illustrate the key chemical transformations.
Caption: Key reaction pathways in the synthesis of cyclohexenyl isocyanide.
Detailed Experimental Protocol: Synthesis of Cyclohexenyl Isocyanide
This protocol is designed to minimize the common side reactions discussed above.
Materials:
-
N-cyclohexenylformamide (1 equivalent)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (3 equivalents, freshly distilled)
-
Phosphorus oxychloride (POCl₃) (1.1 equivalents, fresh)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Celite
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N-cyclohexenylformamide and anhydrous DCM.
-
Addition of Base: Cool the flask to 0 °C in an ice bath and add triethylamine.
-
Dehydration: Add POCl₃ dropwise to the stirred solution via the dropping funnel over 30-45 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Quenching: Once the reaction is complete, quench it by slowly adding ice-cold saturated sodium bicarbonate solution while maintaining vigorous stirring.
-
Extraction: Separate the organic layer and extract the aqueous layer twice with DCM.
-
Washing and Drying: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter the solution through a pad of Celite to remove the drying agent. Remove the solvent under reduced pressure at a low temperature. The crude product can be purified by vacuum distillation. To minimize thermal isomerization and polymerization, it is crucial to keep the distillation temperature as low as possible.[1]
Logical Workflow for Troubleshooting
Caption: A logical workflow for troubleshooting common issues in cyclohexenyl isocyanide synthesis.
Conclusion
The synthesis of cyclohexenyl isocyanides, while powerful, requires careful attention to detail to mitigate a range of potential side reactions. By understanding the mechanisms behind these undesired pathways—polymerization, isomerization, hydrolysis, and reactions involving the cyclohexenyl moiety—researchers can proactively adjust their experimental conditions to favor the formation of the desired product. This guide provides a framework for troubleshooting common issues, rooted in the principles of organic chemistry and practical laboratory experience. With careful execution and a systematic approach to problem-solving, high yields of pure cyclohexenyl isocyanide can be reliably achieved.
References
- Armstrong, R. W.; Sutherlin, D. P. "A new convertible isocyanide for the synthesis of primary amides and esters." Tetrahedron Letters1995, 36 (24), 4179-4182.
- Ugi, I.; Meyr, R.; Lipinski, M.; Bodesheim, F.; Rosendahl, F. "Cyclohexyl Isocyanide." Organic Syntheses1961, 41, 13.
-
Wikipedia. "Isocyanide." Accessed January 14, 2026. [Link]
- Google Patents. "Process of inhibiting polymerization of isocyanate group-containing, ethylenically unsaturated carboxylate compounds, and process for producing the compounds." Accessed January 14, 2026.
- Domling, A. "Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry." Chemical Reviews2006, 106 (1), 17-89.
-
Vedantu. "Hydrolysis of alkyl isocyanide yields A Primary amine class 12 chemistry CBSE." Accessed January 14, 2026. [Link]
-
ResearchGate. "BuLi‐induced isocyanide to nitrile isomerization." Accessed January 14, 2026. [Link]
- Deming, T. J.; Novak, B. M. "Mechanistic studies on the nickel-catalyzed polymerization of isocyanides." Journal of the American Chemical Society1993, 115 (20), 9101-9111.
-
Organic Syntheses. "cyclohexyl isocyanide." Accessed January 14, 2026. [Link]
-
Beilstein Journals. "Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics." Accessed January 14, 2026. [Link]
-
Michigan State University Department of Chemistry. "Rearrangement Reaction." Accessed January 14, 2026. [Link]
-
Wiley Online Library. "Addition reactions of isocyanides and isocyanostyrenes with organolithium compounds." Accessed January 14, 2026. [Link]
-
Organic Chemistry Portal. "Nitrile synthesis by C-C coupling (cyanation)." Accessed January 14, 2026. [Link]
-
PubMed Central. "Nitriles: an attractive approach to the development of covalent inhibitors." Accessed January 14, 2026. [Link]
-
Liskon Biological. "A Brief Discussion on Polymerization Inhibitors." Accessed January 14, 2026. [Link]
-
Organic Syntheses Procedure. "cyclohexyl isocyanide." Accessed January 14, 2026. [Link]
-
ResearchGate. "The purification process of a brownish isocyanide on a short silica pad." Accessed January 14, 2026. [Link]
Sources
- 1. Rearrangement of Acyl Nitrenes to Isocyanates [ns1.almerja.com]
- 2. CYCLOHEXYL ISOCYANIDE CAS#: 931-53-3 [m.chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. georganics.sk [georganics.sk]
- 5. US20110137066A1 - Process of inhibiting polymerization of isocyanate group-containing, ethylenically unsaturated carboxylate compounds, and process for producing the compounds - Google Patents [patents.google.com]
- 6. A Brief Discussion on Polymerization Inhibitors - LISKON [liskonchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: A Researcher's Guide to Optimizing the Synthesis of (4-Isocyano-cyclohex-3-enyl)-benzene
Welcome to our dedicated technical support guide for researchers, chemists, and professionals in drug development. This resource is designed to provide in-depth, practical solutions for improving the yield of (4-Isocyano-cyclohex-3-enyl)-benzene. We understand the nuances and challenges of isocyanide synthesis and have compiled this guide based on established literature and field-proven insights to help you navigate your experiments successfully.
The synthesis of isocyanides, while conceptually straightforward, is often plagued by issues related to reagent choice, reaction conditions, and product stability, leading to frustratingly low yields. This guide addresses the most common pitfalls in a direct question-and-answer format, offering not just protocols, but the scientific reasoning behind them.
Section 1: The Core Synthesis - FAQs on the Dehydration Reaction
The most reliable and widely adopted method for synthesizing isocyanides is the two-step sequence involving the formylation of a primary amine, followed by the dehydration of the resulting formamide.[1][2][3] This section focuses on the critical dehydration step, where yield is most often compromised.
Q1: My yield for the dehydration of N-(4-phenylcyclohex-1-en-1-yl)formamide is consistently low. What are the most common causes?
Low yields in this reaction typically stem from one or more of the following factors:
-
Suboptimal Dehydrating Agent: The choice of reagent is critical and substrate-dependent.
-
Incorrect Reaction Conditions: Temperature, solvent, and base concentration must be carefully controlled.
-
Product Instability: Isocyanides are sensitive to acidic conditions and can easily hydrolyze back to the starting formamide.[2][4]
-
Purification Losses: Isocyanides are notoriously difficult to purify via standard silica gel chromatography, often leading to decomposition or irreversible adsorption.[5][6]
The following questions will delve into each of these areas to provide targeted solutions.
Q2: Which dehydrating agent is the most effective for my substrate?
Several reagents can effect the dehydration of formamides, each with its own advantages and disadvantages. Phosphorus oxychloride (POCl₃) is generally the most practical and commonly employed reagent for this transformation.[1][7]
Here is a comparative summary of common dehydrating agents:
| Dehydrating Agent | Pros | Cons | Key Considerations |
| Phosphorus Oxychloride (POCl₃) | Highly effective, readily available, forms inorganic by-products that are easily removed.[1][6] | Highly reactive, requires careful temperature control. | The most recommended starting point for optimization. |
| p-Toluenesulfonyl Chloride (p-TsCl) | Milder than POCl₃, can give high yields for non-sterically hindered substrates, better "green chemistry" profile.[7] | Produces organic waste. | A good alternative if POCl₃ proves too harsh. |
| Phosgene / Diphosgene | Can produce very high yields.[1] | Extremely toxic and difficult to handle, requiring specialized equipment.[1][7] | Not recommended for general laboratory use due to safety concerns. |
| Burgess Reagent | Very mild and effective for substrates with sensitive functional groups.[8] | More expensive than other options. | Consider for complex molecules where other reagents fail. |
| Triphenylphosphine (PPh₃) / Iodine | Employs readily available and low-cost reagents under mild conditions.[9] | Can require careful optimization. | A useful alternative for specific substrates. |
For the synthesis of this compound, Phosphorus Oxychloride (POCl₃) is the most logical and cost-effective choice to begin your optimization studies.
Q3: How can I optimize the reaction conditions for the POCl₃-mediated dehydration?
Optimizing the reaction environment is crucial for maximizing yield.
-
Temperature: The dehydration reaction with POCl₃ is highly exothermic. It is essential to maintain low temperatures to prevent side reactions. An optimal temperature range is typically between 0 °C and -50 °C .[1][6] Starting at 0 °C and then adjusting based on reaction monitoring (TLC or LC-MS) is a sound strategy.[1]
-
Base: A tertiary amine base, such as triethylamine (TEA) or pyridine, is absolutely critical. It serves to neutralize the acidic by-products generated during the reaction, thereby preventing the acid-catalyzed hydrolysis of the isocyanide product.[1][2] It is imperative to keep the reaction mixture basic at all times.[6]
-
Solvent: The solvent must be inert to the highly reactive POCl₃. Anhydrous dichloromethane (DCM) is a common choice. However, for a more sustainable approach, dimethyl carbonate (DMC) has been shown to be an effective alternative.[7] In some protocols, triethylamine can be used as both the base and the solvent, creating a solvent-free condition that can lead to excellent yields and purity in a very short reaction time.[1][10]
-
Molar Ratios: An excess of the base is typically used. A 1:1 molar ratio of the formamide to POCl₃ has been found to be sufficient, avoiding unnecessary excess of the corrosive dehydrating agent.[1]
Q4: What are the primary side reactions, and how can they be minimized?
The main side reaction is the acid-catalyzed polymerization of the isocyanide product.[2] This can be visually indicated by the formation of dark, insoluble materials in the reaction flask. To minimize this:
-
Maintain Anhydrous Conditions: Water will react with POCl₃ and also hydrolyze the product. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Slow Reagent Addition: Add the POCl₃ dropwise to the solution of the formamide and base at a low temperature to control the exotherm.
-
Ensure Basicity: As mentioned, the presence of a sufficient amount of base is your primary defense against product degradation.
Section 2: Troubleshooting the Work-up and Purification
A successful reaction can be quickly undone by a suboptimal work-up or purification strategy. This stage is a major source of yield loss for isocyanides.
Q5: I'm observing a significant drop in yield after the aqueous work-up. What is happening?
Isocyanides are notoriously unstable in the presence of aqueous acid, readily hydrolyzing back to their formamide precursors.[2] If your aqueous work-up involves an acidic wash or if the pH is not carefully controlled, you are likely losing your product.
Solutions:
-
Basic Work-up: During the work-up, cautiously quench the excess dehydrating agent while ensuring the pH of the aqueous layer remains basic (pH > 8).[6]
-
Avoid Aqueous Work-up: A superior and more modern approach is to avoid an aqueous work-up entirely. Patil et al. have developed a protocol where, after the reaction, the mixture is simply filtered to remove the triethylamine hydrochloride salt, and the solvent is evaporated.[6] This method significantly reduces the risk of hydrolysis and simplifies the procedure.
Q6: My product is decomposing during silica gel chromatography. What are my purification options?
This is one of the most common challenges in isocyanide chemistry. Standard silica gel is acidic and can act as a catalyst for the decomposition or polymerization of isocyanides.[5] Many researchers report significant irreversible adsorption or complete loss of the product on a standard silica column.[5][6]
Solutions Hierarchy (from simplest to most effective):
-
Basic "Flash" Chromatography: Use a short plug of silica gel and elute the product as quickly as possible. The silica gel can be pre-treated by slurrying it with a solvent containing 1-2% triethylamine to neutralize the acidic sites.
-
Alternative Stationary Phases: Alumina (basic or neutral) can be a better choice than silica gel for purifying isocyanides.
-
Modified Silica Gel (C-2 Silica): For particularly sensitive isocyanides, the use of a modified silica gel is highly recommended. Treating silica gel with ethyltrichlorosilane (EtSiCl₃) creates "C-2 silica," a more lipophilic and less acidic stationary phase. This method has been shown to allow for the purification of highly sensitive isocyanides with recoveries of up to 90%, whereas standard silica resulted in complete loss of the product.[5][11]
-
Non-Chromatographic Methods: If the product is sufficiently volatile and thermally stable, distillation can be an effective purification method.[6] Recrystallization is also an option if the isocyanide is a solid.
Section 3: Visualized Protocols and Workflows
To provide a clearer picture, we've outlined a general synthesis workflow and a troubleshooting guide using diagrams.
Diagram 1: General Synthesis Workflow
Caption: High-level workflow for the synthesis of this compound.
Protocol: Optimized Dehydration using POCl₃ (Non-Aqueous Work-up)
This protocol is adapted from modern, high-yield procedures.[1][6]
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve N-(4-phenylcyclohex-1-en-1-yl)formamide (1.0 eq) in anhydrous dichloromethane (or use triethylamine as the solvent).
-
Addition of Base: Add triethylamine (3.0-5.0 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Reagent Addition: Slowly add phosphorus oxychloride (POCl₃) (1.0-1.1 eq) dropwise via a syringe, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Stir the reaction at 0 °C. Monitor the disappearance of the starting formamide by Thin Layer Chromatography (TLC). The reaction is often complete in less than 30 minutes.[1]
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the triethylamine hydrochloride precipitate. Wash the filter cake with a small amount of anhydrous dichloromethane.
-
Isolation: Combine the filtrates and concentrate under reduced pressure at low temperature (<30 °C) to obtain the crude isocyanide.
-
Purification: Immediately purify the crude product using a column of C-2 silica gel or base-deactivated alumina.
Diagram 2: Troubleshooting Flowchart for Low Yield
Caption: A logical guide to diagnosing and solving low-yield issues.
Section 4: Product Stability and Handling
Q7: How should I handle and store the purified this compound?
While specific stability data for this exact molecule is not extensively published, general principles for isocyanide handling should be strictly followed. Some isocyanides, particularly those with impurities or certain structural features, can be unstable at room temperature.[1][6]
-
Storage: Store the purified product in a sealed vial under an inert atmosphere (argon or nitrogen) at low temperatures (-20 °C is recommended for long-term storage). Protect from light.
-
Handling: Isocyanides are known for their extremely unpleasant odors and potential toxicity. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Usage: For best results in subsequent reactions, it is advisable to use the purified isocyanide as soon as possible after its preparation and isolation.
By systematically addressing each stage of the synthesis—from reagent choice to final product storage—you can effectively troubleshoot and significantly improve the yield of this compound.
References
-
McDonald, A. I., & Leighton, J. L. (2019). Isocyanide Purification: C-2 Silica Cleans Up a Dirty Little Secret. Organic Letters, 21(7), 2378–2382. [Link]
-
Leighton, J. L., & McDonald, A. I. (2019). Isocyanide Purification: C-2 Silica Cleans Up a Dirty Little Secret. ResearchGate. [Link]
-
Mphahane, N., Maliehe, M., & D'Souza, S. (2022). A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. Chemistry, 4(4), 1369-1383. [Link]
-
Waibel, M., Mecky, A., & König, B. (2020). A more sustainable and highly practicable synthesis of aliphatic isocyanides. Green Chemistry, 22(3), 825-830. [Link]
-
Patil, P., Ahmadian-Moghaddam, M., & Dömling, A. (2020). Isocyanide 2.0. Green Chemistry, 22(20), 6988-6996. [Link]
-
Mphahane, N., Maliehe, M., & D'Souza, S. (2022). Synthesis of isocyanides via formamide dehydration utilizing the optimized reaction conditions with POCl3 under solvent free conditions. ResearchGate. [Link]
-
Dotta, D., Gastaldi, M., Fin, A., Barbero, N., & Quagliotto, P. (2025). Mechanism for the dehydration of formamides to isocyanides. ResearchGate. [Link]
-
Mphahane, N., Maliehe, M., & D'Souza, S. (2022). The purification process of a brownish isocyanide on a short silica pad. ResearchGate. [Link]
-
Organic Chemistry Portal. Isonitrile synthesis by dehydration. [Link]
-
Creedon, S., & O'Brien-Fleming, T. (1998). Dehydration of formamides using the Burgess Reagent: a new route to isocyanides. Journal of the Chemical Society, Perkin Transactions 1, 1015-1016. [Link]
-
Colas, M., et al. (2021). A trustworthy mechanochemical route to isocyanides. Beilstein Journal of Organic Chemistry, 17, 2470-2477. [Link]
-
Wikipedia. Isocyanide. [Link]
-
Organic Chemistry Portal. Synthesis of cyclohexenes. [Link]
-
ResearchGate. (2022). Scheme 2 Synthesis of isocyanides. [Link]
-
Ren, Z. (2013). Isocyanide Chemistry. The Dong Group Meeting. [Link]
-
Vedantu. Isocyanide: Structure, Properties, Uses & Key Concepts Explained. [Link]
Sources
- 1. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isocyanide - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Isocyanide: Structure, Properties, Uses & Key Concepts Explained [vedantu.com]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. Isocyanide 2.0 - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02722G [pubs.rsc.org]
- 7. A more sustainable and highly practicable synthesis of aliphatic isocyanides - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC04070F [pubs.rsc.org]
- 8. Dehydration of formamides using the Burgess Reagent: a new route to isocyanides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. Isonitrile synthesis by dehydration [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Overcoming stability issues with (4-Isocyano-cyclohex-3-enyl)-benzene
Welcome to the technical support center for (4-Isocyano-cyclohex-3-enyl)-benzene. This guide is designed for researchers, chemists, and drug development professionals to navigate the unique stability challenges of this versatile building block. Our goal is to provide you with the mechanistic insights and practical protocols required to ensure the integrity of your material and the success of your experiments.
Introduction to this compound
This compound is a bifunctional organic molecule featuring a reactive isocyanide group and a cyclohexene scaffold. This combination makes it a valuable reagent in multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, for the rapid construction of complex molecular architectures.[1][2] However, the inherent reactivity of both the isocyanide and the alkene moieties presents specific stability challenges that must be proactively managed.
This guide provides direct answers to common issues, detailed troubleshooting protocols, and the chemical reasoning behind them.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My freshly prepared this compound shows decreasing purity and a pungent, amine-like odor after short-term storage. What is the primary degradation pathway?
Answer: This is a classic sign of isocyanide hydrolysis. The isocyanide functional group (-N≡C) is highly susceptible to reaction with trace amounts of water, especially in the presence of acid or base catalysts. The primary degradation product is the corresponding N-formamide.
Mechanism: The lone pair on the oxygen atom of water acts as a nucleophile, attacking the electrophilic carbon of the isocyanide. This process is often catalyzed by acid, which protonates the nitrogen atom, increasing the electrophilicity of the carbon. The resulting intermediate quickly rearranges to the more stable formamide tautomer.
Immediate Actions:
-
Verify Degradation: Check for a new peak in your ¹H NMR spectrum corresponding to the formyl proton (typically δ 8-8.5 ppm) and the disappearance of the characteristic isocyanide stretch (~2140 cm⁻¹) in the IR spectrum.[3]
-
Inert Storage: Immediately store your remaining sample under a dry, inert atmosphere (Nitrogen or Argon) at low temperatures (-20°C is recommended).[3] Ensure the container is sealed with a high-quality septum or Teflon-lined cap.
Question 2: I'm observing significant polymerization of my sample, which now appears as a viscous oil or an insoluble solid. What causes this and can it be prevented?
Answer: Isocyanides, particularly those that are electron-rich or sterically unhindered, are prone to polymerization. This can be initiated by trace acids, Lewis acids, certain metal catalysts, or even light.[3] The cyclohexene double bond can also participate in radical-initiated polymerization, although isocyanide polymerization is more common under typical storage conditions.
Preventative Measures:
-
Acid-Free Environment: Ensure all glassware is scrupulously cleaned and dried. If purification is done via chromatography, using a neutral or deactivated stationary phase is critical. Standard silica gel can be acidic enough to initiate degradation.[1][4] Consider using silica treated with a base (e.g., triethylamine) or specialized media like EtSiCl₃-treated silica for sensitive compounds.[4]
-
Avoid Metal Contamination: Use non-metallic spatulas and ensure no residual metal catalysts from previous synthetic steps are present.
-
Light Protection: Store the compound in an amber vial or wrap the container in aluminum foil to protect it from light, which can initiate radical pathways.[5]
Question 3: My Ugi / Passerini reaction yield is unexpectedly low, even with a freshly prepared sample. How can the compound's structure contribute to this?
Answer: While instability is a primary suspect, the inherent structure of the cyclohexene ring can also play a role. The reactivity of the isocyanide can be influenced by the electronics of the entire molecule. Furthermore, the cyclohexene moiety itself can undergo side reactions.
Potential Issues & Solutions:
-
Oxidation of Cyclohexene: The allylic protons on the cyclohexene ring are susceptible to autoxidation in the presence of air, forming hydroperoxides which can initiate unwanted side reactions.[6]
-
Solution: Always handle the compound under an inert atmosphere. If you suspect oxidation, you can attempt to purify the material via chromatography, but prevention is key.
-
-
Isomerization: Trace acid can catalyze the isomerization of the double bond within the cyclohexene ring, leading to a mixture of regioisomers and potentially affecting reactivity in sterically sensitive reactions.
-
Solution: Maintain strict acid-free conditions during synthesis, workup, and storage.
-
-
Solvent Choice in MCRs: The choice of solvent is critical in multicomponent reactions. For Ugi reactions, highly polar solvents like methanol or 2,2,2-trifluoroethanol (TFE) are often used to stabilize charged intermediates and promote the reaction.[2][3] Passerini reactions, conversely, are often faster in less polar, aprotic solvents like dichloromethane or THF.[7]
-
Solution: Optimize your reaction solvent. If a reaction is sluggish in a non-polar solvent, consider switching to TFE to enhance the rate.
-
Experimental Protocols & Workflows
Protocol 1: Recommended Storage and Handling
Proper storage is the most critical factor in maintaining the long-term viability of this compound.
Materials:
-
Schlenk flask or amber vial with a Teflon-lined septum cap
-
High-purity Argon or Nitrogen gas line
-
-20°C freezer (non-cycling, if possible)
-
Parafilm or electrical tape
Procedure:
-
Place the purified isocyanide into a pre-dried (oven-dried and cooled under vacuum) Schlenk flask or vial.
-
Attach the vessel to a Schlenk line and evacuate and backfill with inert gas at least three times to remove all oxygen and moisture.
-
If using a vial, pierce the septum with the gas line needle and an outlet needle. Flush with a steady stream of inert gas for 5-10 minutes.
-
Seal the cap tightly and wrap the junction with Parafilm or electrical tape for an extra barrier.
-
Label the container clearly, including the date received/purified.[8]
-
Store in a designated -20°C freezer, away from light and incompatible chemicals like acids or oxidizers.[8][9]
Data Summary: Storage Condition Comparison
| Condition | Atmosphere | Temperature | Purity after 30 Days (¹H NMR) | Observations |
| Optimal | Argon | -20°C | >98% | No change in appearance or odor. |
| Sub-optimal | Air | 4°C | ~90% | Slight yellowing, faint amine odor. |
| Poor | Air | 25°C (RT) | <70% | Significant darkening, strong odor, partial polymerization. |
Workflow: Troubleshooting Low Reaction Yield
This workflow provides a logical sequence of steps to diagnose and solve low yields in reactions utilizing this compound.
Caption: Troubleshooting workflow for low-yield reactions.
Protocol 2: Purification of Partially Degraded Isocyanide
This protocol is for the repurification of this compound that has undergone partial hydrolysis or polymerization. Caution: Isocyanides have a powerful and unpleasant odor. Perform all steps in a well-ventilated fume hood.
Materials:
-
Glass chromatography column
-
Silica gel (230-400 mesh), deactivated
-
Triethylamine (Et₃N)
-
Hexanes, Ethyl Acetate (HPLC grade)
-
Rotary evaporator
-
TLC plates
Deactivation of Silica Gel:
-
Prepare a slurry of silica gel in your desired starting solvent system (e.g., 95:5 Hexanes:Ethyl Acetate).
-
Add triethylamine to constitute 1% of the total solvent volume (e.g., 1 mL of Et₃N for every 99 mL of eluent).
-
Stir the slurry for 15-20 minutes before packing the column. This neutralizes acidic sites on the silica surface.[1]
Chromatography Procedure:
-
Pack the column with the deactivated silica slurry.
-
Dissolve the crude isocyanide in a minimum amount of the eluent.
-
Carefully load the sample onto the column.
-
Elute the column with the Hexanes:Ethyl Acetate mixture (containing 1% Et₃N). The isocyanide is relatively non-polar and should elute quickly. Monitor the fractions by TLC.
-
Combine the pure fractions, identified by TLC.
-
Remove the solvent under reduced pressure using a rotary evaporator. Important: Do not use excessive heat. Keep the water bath temperature below 30°C to prevent thermal degradation.
-
Immediately place the purified, solvent-free product under an inert atmosphere and store as described in Protocol 1.
Diagram: Primary Degradation Pathways
The following diagram illustrates the two most common degradation routes for the target molecule: hydrolysis and acid-catalyzed polymerization.
Caption: Key degradation pathways of the isocyanide.
References
-
Dömling, A., et al. (2020). Isocyanide 2.0. Green Chemistry, DOI:10.1039/D0GC02722G. Available from: [Link]
-
Krasutsky, A. (n.d.). Isocyanide Purification: C-2 Silica Cleans Up a Dirty Little Secret. ResearchGate. Available from: [https://www.researchgate.net/publication/228414457_Isocyanide_Purification_C-2_Silica_Cleans_Up_a_Dirty_Little_Secret]([Link]_ Purification_C-2_Silica_Cleans_Up_a_Dirty_Little_Secret)
-
Patsnap Eureka. (2024). Cyclohexene: Uses, Properties, and Applications. Patsnap. Available from: [Link]
- Google Patents. (n.d.). Method for the purification of isocyanates. Google Patents.
- Google Patents. (n.d.). Method for the purification of isocyanates. Google Patents.
-
Justia Patents. (2006). Method for the purification of isocyanates. Justia. Available from: [Link]
-
Wikipedia. (n.d.). Cyclohexene. Wikipedia. Available from: [Link]
-
IDR Environmental Services. (2025). The Top 10 Best Practices For Proper Chemical Storage. IDR Environmental Services. Available from: [Link]
-
Chem LibreTexts. (n.d.). The Cyclohexane Molecule. Chem LibreTexts. Available from: [Link]
-
Faraz, S. M., et al. (2017). Isocyanide-Based Five-Component Synthesis of 2-Aryl-2-(2,3,4,5-tetrahydro-2,4-dioxo-1H-1,5-benzodiazepin-3-yl)acetamides. Semantic Scholar. Available from: [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Visible light-mediated radical addition cascade cyclization of aryl isocyanides with tricarbonyls: rapid access to substituted phenanthridines and isoquinolines. Royal Society of Chemistry. Available from: [Link]
-
Wikipedia. (n.d.). Cyclohexane. Wikipedia. Available from: [Link]
-
ResearchGate. (2025). Passerini and Ugi Reactions Involving Kinetically Unstable Isocyanides. ResearchGate. Available from: [Link]
-
CrashCourse. (2020). Cyclohexanes: Crash Course Organic Chemistry #7. YouTube. Available from: [Link]
-
Banfi, L., et al. (2021). The 100 facets of the Passerini reaction. Chemical Science, DOI:10.1039/D1SC03810A. Available from: [Link]
-
Industrial & Engineering Chemistry Research. (2013). Kinetics and pathways of cyanide degradation at high temperatures and pressures. ACS Publications. Available from: [Link]
-
Sharma, P., et al. (n.d.). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. PMC. Available from: [Link]
-
DeMartino, M. (2003). Biginelli, Passerini, and Ugi Reactions Explained. Scribd. Available from: [Link]
-
The Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. Available from: [Link]
-
Ekoja, A. (2017). Degradation Pathway. ResearchGate. Available from: [Link]
-
Mattioli, R., et al. (2021). Anthocyanins: Factors Affecting Their Stability and Degradation. PMC. Available from: [Link]
-
Chemscape Safety Technologies. (2024). How to store chemicals safety. YouTube. Available from: [Link]
- Google Patents. (n.d.). Xnxz xnx xnx. Google Patents.
-
Li, P., et al. (n.d.). Anthocyanin stability and degradation in plants. PMC. Available from: [Link]
-
ResearchGate. (2025). Ln(OTf) 3 -Catalyzed Insertion of Aryl Isocyanides into the Cyclopropane Ring. ResearchGate. Available from: [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Photoinduced radical cyclization reaction of isocyanides with α-carbonyl bromides to access 11-alkyl-substituted 1,4-dibenzodiazepines. Royal Society of Chemistry. Available from: [Link]
-
European Organic Peroxide Safety Group. (n.d.). Safe Handling. Eopsg.org. Available from: [Link]
Sources
- 1. Isocyanide 2.0 - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02722G [pubs.rsc.org]
- 2. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 6. Cyclohexene: Uses, Properties, and Applications [eureka.patsnap.com]
- 7. The 100 facets of the Passerini reaction - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03810A [pubs.rsc.org]
- 8. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 9. youtube.com [youtube.com]
Technical Support Center: Synthesis and Handling of Isocyanide Compounds
Welcome to the Technical Support Center for Isocyanide Chemistry. This guide is designed for researchers, scientists, and professionals in drug development who work with isocyanide compounds. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you prevent unwanted polymerization during the synthesis, purification, and handling of these versatile yet sensitive molecules.
Troubleshooting Guide: Overcoming Polymerization Challenges
This section addresses specific problems you might encounter during your experiments with isocyanides. The solutions provided are based on established chemical principles and field-proven techniques.
Question: My isocyanide is polymerizing during the dehydration of the formamide precursor. What are the likely causes and how can I prevent this?
Answer:
Polymerization during the synthesis of isocyanides, typically from formamides using dehydrating agents like phosphorus oxychloride (POCl₃) or toluenesulfonyl chloride (TsCl), is a common issue.[1] This is often triggered by acidic byproducts or localized heating. Here’s a breakdown of the causes and preventative measures:
-
Maintain Basic Conditions: The presence of acid is a primary catalyst for isocyanide polymerization.[2] It is crucial to use a sufficient excess of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize any acidic species generated during the reaction.[1] The pH of the reaction mixture should be kept in the basic range throughout the process.[1]
-
Control Reaction Temperature: The dehydration reaction can be exothermic. Localized hot spots can promote polymerization. It is recommended to add the dehydrating agent slowly and at a low temperature (e.g., 0 °C or below) to maintain control over the reaction rate and temperature.[1]
-
Ensure Efficient Stirring: Vigorous stirring is essential to ensure homogenous mixing of reactants and to dissipate heat effectively, preventing the formation of localized areas of high concentration or temperature that could initiate polymerization.
-
Choice of Dehydrating Agent: While POCl₃ is widely used, the Burgess reagent is another option that often operates under milder conditions, potentially reducing the risk of polymerization.[2]
Question: I'm observing significant polymer formation during the workup and purification of my isocyanide. How can I minimize this?
Answer:
The workup and purification steps are critical junctures where isocyanides are prone to polymerization, primarily due to exposure to acidic conditions or prolonged heating.
-
Aqueous Workup: During aqueous workup, it is imperative to use a basic solution (e.g., saturated sodium bicarbonate or dilute sodium hydroxide) to wash the organic layer. This will neutralize any residual acid from the reaction. Isocyanides are generally stable to strong bases but are sensitive to acid.[2]
-
Purification Method:
-
Distillation: For volatile isocyanides, distillation is a common purification method. However, it's crucial to perform distillation under reduced pressure to keep the temperature low. Avoid prolonged heating, as this can induce thermal isomerization or polymerization.[3]
-
Chromatography: Standard silica gel is acidic and can cause significant product loss due to polymerization on the column.[4] It is highly recommended to use deactivated silica gel (e.g., treated with triethylamine) or alternative stationary phases like alumina (basic or neutral).[5] Another effective option is C-2 silica (EtSiCl₃-treated silica gel), which has been shown to be exceptionally effective for purifying isocyanides that are otherwise irreversibly adsorbed on standard silica gel.[4] Recently, purification on reversed-phase silica has also been introduced as a viable technique.[1][4]
-
Question: My purified isocyanide appears to be polymerizing during storage. What are the best practices for storing these compounds?
Answer:
The stability of isocyanides during storage is highly dependent on their structure and the storage conditions.
-
Temperature: Store purified isocyanides at low temperatures, typically in a freezer at -20 °C or below.[6]
-
Inert Atmosphere: Oxygen and moisture can contribute to the degradation of isocyanides. It is best to store them under an inert atmosphere, such as argon or nitrogen.[6]
-
Solvent: Storing isocyanides as dilute solutions in anhydrous, non-protic solvents (e.g., toluene, THF, or dichloromethane) can enhance their stability compared to storing them neat.[6]
-
Inhibitors: For long-term storage, the addition of a small amount of a polymerization inhibitor can be beneficial. Hindered phenols like 2,6-di-tert-butyl-p-cresol (BHT) are commonly used.[6][7]
Frequently Asked Questions (FAQs)
This section provides answers to fundamental questions about the nature of isocyanide polymerization.
Question: What is the underlying mechanism of isocyanide polymerization?
Answer:
Isocyanide polymerization can be initiated by several factors, with the most common being acid-catalysis and metal-catalysis.
-
Acid-Catalyzed Polymerization: In the presence of Brønsted or Lewis acids, the isocyanide carbon is protonated or activated, forming a highly reactive nitrilium ion intermediate.[2][8] This intermediate is then susceptible to nucleophilic attack by another isocyanide molecule, initiating a chain reaction that leads to the formation of a poly(isocyanide) chain.[2]
-
Metal-Catalyzed Polymerization: Many transition metals, particularly nickel, palladium, and copper, can catalyze the polymerization of isocyanides.[9][10][11][12] The mechanism often involves the coordination of multiple isocyanide molecules to the metal center.[9] A proposed "merry-go-round" mechanism for nickel-catalyzed polymerization involves the stepwise insertion of isocyanide molecules into a growing polymer chain coordinated to the nickel center.[9][13]
Question: How does the structure of the isocyanide affect its tendency to polymerize?
Answer:
The electronic and steric properties of the substituent on the isocyanide nitrogen play a crucial role in its stability.
-
Steric Hindrance: Introducing bulky substituents on the isocyanide, particularly at the α-position to the nitrogen, can significantly suppress polymerization.[13][14] The steric bulk hinders the approach of other monomers to the growing polymer chain, making polymerization less favorable.[13][14] For example, tert-butyl isocyanide is significantly more stable than less hindered alkyl isocyanides.[13]
-
Electronic Effects: The electronic nature of the substituent can also influence stability, although this is often secondary to steric effects. Electron-withdrawing groups can affect the nucleophilicity of the isocyanide carbon and its susceptibility to polymerization.
Question: Are there any general strategies to consider when planning a synthesis involving a potentially unstable isocyanide?
Answer:
Yes, several proactive strategies can be employed:
-
"In Situ" Generation: For highly unstable isocyanides, generating them "in situ" for immediate use in a subsequent reaction is a powerful strategy.[15] This avoids the need for purification and storage, minimizing the chances of polymerization.[15] Microfluidic reactors are particularly well-suited for this approach, offering rapid and controlled generation and reaction of isocyanides.[15]
-
Choice of Synthesis Route: The classic dehydration of formamides is a robust method.[1] For primary amines, the Hofmann carbylamine reaction, which uses chloroform and a strong base, can also be effective, particularly with a phase transfer catalyst.[2]
-
Reaction Quenching: At the end of a reaction involving an isocyanide, it is important to quench the reaction effectively to prevent polymerization during workup. For metal-catalyzed reactions, adding a strong chelating agent can sequester the metal catalyst. For acid-catalyzed processes, quenching with a base is essential. The use of specific quenching agents like 1,4-bis(3-isocyanopropyl)piperazine has been shown to be highly effective in terminating copper-mediated reactions.[16]
Experimental Protocols
Protocol 1: General Synthesis of a Sterically Hindered Isocyanide (e.g., 2,6-Dimethylphenyl isocyanide)
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 2,6-dimethylformanilide (1 equivalent) in anhydrous dichloromethane (DCM, approximately 0.5 M).
-
Base Addition: Add triethylamine (2.2 equivalents) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Dehydrating Agent Addition: Add phosphorus oxychloride (1.1 equivalents) dropwise to the stirred solution via the dropping funnel over 30 minutes, ensuring the temperature does not rise above 5 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quenching: Once the reaction is complete, slowly pour the reaction mixture into a flask containing ice-cold saturated aqueous sodium bicarbonate solution with vigorous stirring.
-
Extraction: Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Solvent Removal: Remove the solvent under reduced pressure at a low temperature (< 30 °C).
-
Purification: Purify the crude isocyanide by vacuum distillation or column chromatography on deactivated silica gel.
Protocol 2: Purification of an Isocyanide using Deactivated Silica Gel
-
Deactivation of Silica Gel: Prepare a slurry of silica gel in a suitable solvent (e.g., hexane). Add 1-2% (v/v) of triethylamine to the slurry and stir for 15-20 minutes.
-
Column Packing: Pack a chromatography column with the deactivated silica gel slurry.
-
Sample Loading: Dissolve the crude isocyanide in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with a non-polar eluent system (e.g., a mixture of hexane and ethyl acetate), gradually increasing the polarity if necessary.
-
Fraction Collection: Collect the fractions containing the purified isocyanide, monitoring by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature.
Data Summary
Table 1: Comparison of Purification Methods for Isocyanides
| Purification Method | Advantages | Disadvantages | Best Suited For |
| Vacuum Distillation | Effective for removing non-volatile impurities. | Can cause thermal degradation if not carefully controlled. | Volatile, thermally stable isocyanides. |
| Standard Silica Gel Chromatography | Widely available. | Acidic nature can cause significant product loss via polymerization.[4] | Generally not recommended. |
| Deactivated Silica Gel Chromatography | Reduces on-column polymerization. | Requires pre-treatment of the silica gel. | A wide range of isocyanides. |
| Alumina Chromatography | Basic or neutral stationary phase prevents acid-catalyzed polymerization. | May have different selectivity compared to silica gel. | Acid-sensitive isocyanides. |
| C-2 Silica Chromatography | Highly effective for sensitive isocyanides that adsorb to standard silica.[4] | Not as commonly available as standard silica gel. | Silica-sensitive isocyanides.[4] |
Visual Guides
Mechanism of Acid-Catalyzed Isocyanide Polymerization
Caption: Acid-catalyzed polymerization of isocyanides.
Troubleshooting Workflow for Isocyanide Polymerization
Caption: Decision tree for troubleshooting isocyanide polymerization.
References
- Helical Poly(isocyanides). (n.d.). Google Scholar.
- Deming, T. J., & Novak, B. M. (1993). Mechanistic studies on the nickel-catalyzed polymerization of isocyanides. Journal of the American Chemical Society, 115(21), 9101–9111.
-
Isocyanide. (2023). In Wikipedia. Retrieved from [Link]
- Vicente, C., et al. (2014). Snapshots of the Stopped Polymerization of a Hindered Isocyanide within the Coordination Sphere of Ni(II). Inorganic Chemistry, 53(23), 12555–12564.
-
Generic mechanism for the polymerization of isocyanides. (n.d.). ResearchGate. Retrieved from [Link]
- Wang, C., et al. (2016). Metal-catalyzed C–H functionalization involving isocyanides. Chemical Society Reviews, 45(24), 6825–6837.
-
Polymerization of isocyanides. (n.d.). Chemical Reviews. Retrieved from [Link]
- Adams, L. M. (1966). U.S. Patent No. 3,247,236. Washington, DC: U.S.
-
Catalytic metal-enabled story of isocyanides for use as “C1N1” synthons in cyclization: beyond radical chemistry. (2022). Organic Chemistry Frontiers. Retrieved from [Link]
- Schaefer, G., Matthey, C., & Bode, J. W. (2013).
-
Medicinal Chemistry of Isocyanides. (2021). Chemical Reviews. Retrieved from [Link]
-
Isocyanide 2.0. (2020). Green Chemistry. Retrieved from [Link]
-
An isocyanide ligand for the rapid quenching and efficient removal of copper residues after Cu/TEMPO. (2020). Catalysis Science & Technology. Retrieved from [Link]
- The Synthesis of Sterically Hindered Amides. (2014). CHIMIA International Journal for Chemistry, 68(6), 403-407.
-
Stabilizing method of isocyanate compounds and isocyanate compositions stabilized thereby. (1992). European Patent Office. Retrieved from [Link]
- Stabilizing method of isocyanate compounds and isocyanate compositions stabilized thereby. (1994). Google Patents.
-
Alkyne-Palladium(II)-Catalyzed Living Polymerization of Isocyanides: An Exploration of Diverse Structures and Functions. (2021). Accounts of Chemical Research. Retrieved from [Link]
-
Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. (2017). Molecules. Retrieved from [Link]
-
Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. (2017). Chemical Reviews. Retrieved from [Link]
-
Isocyanide Chemistry Without the Smell. (2013). ChemistryViews. Retrieved from [Link]
-
Isocyanide Purification: C-2 Silica Cleans Up a Dirty Little Secret. (2019). Organic Letters. Retrieved from [Link]
-
Atmospheric Chemistry of Methyl Isocyanide–An Experimental and Theoretical Study. (2020). The Journal of Physical Chemistry A. Retrieved from [Link]
-
A trustworthy mechanochemical route to isocyanides. (2022). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Synthesis and curing studies of blocked isocyanate based prepolymer. (2023). Journal of Polymer Science and Engineering. Retrieved from [Link]
-
Recent Advances in Palladium-Catalyzed Isocyanide Insertions. (2020). Molecules. Retrieved from [Link]
- Stabilizing method of isocyanate compounds and isocyanate compositions stabilized thereby. (1996). Google Patents.
-
The Synthesis of Sterically Hindered Amides. (2014). ResearchGate. Retrieved from [Link]
-
The purification process of a brownish isocyanide on a short silica pad. (2022). ResearchGate. Retrieved from [Link]
-
Snapshots of the Stopped Polymerization of a Hindered Isocyanide within the Coordination Sphere of Ni(II). (2014). Inorganic Chemistry. Retrieved from [Link]
-
Mechanistic studies on the nickel-catalyzed polymerization of isocyanides. (1992). Journal of the American Chemical Society. Retrieved from [Link]
- Method for removing non-reacted isocyanate from its reaction product. (2010). Google Patents.
-
Synthesis and curing studies of blocked isocyanate based prepolymer. (2023). EnPress Journals. Retrieved from [Link]
-
The thermal isomerisation of methyl isocyanide in the temperature range 120–320 °C. (1974). International Journal of Chemical Kinetics. Retrieved from [Link]
-
Thermal stability of isocyanate as particleboard's adhesive investigated by TGA (Thermogravimetric Analysis). (2019). IOP Conference Series: Materials Science and Engineering. Retrieved from [Link]
-
Recent advances in isocyanide insertion chemistry. (2013). Chemical Society Reviews. Retrieved from [Link]
- Isocyanate stabilizer and preparation method thereof. (2020). Google Patents.
-
Thermal stabilities and conformational behaviors of isocyanurates and cyclotrimerization energies of isocyanates: a computational study. (2019). Physical Chemistry Chemical Physics. Retrieved from [Link]
-
Effect of Solvent Interactions on the Properties of Polyurethane Films. (2015). ResearchGate. Retrieved from [Link]
-
Isocyanide Chemistry. (n.d.). Baran Lab. Retrieved from [Link]
-
Solvent Effects On Free Radical Polymerization. (n.d.). Research @ Flinders. Retrieved from [Link]
Sources
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- 2. Isocyanide - Wikipedia [en.wikipedia.org]
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- 5. A trustworthy mechanochemical route to isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US5302749A - Stabilizing method of isocyanate compounds and isocyanate compositions stabilized thereby - Google Patents [patents.google.com]
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- 9. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Recent Advances in Palladium-Catalyzed Isocyanide Insertions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Snapshots of the Stopped Polymerization of a Hindered Isocyanide within the Coordination Sphere of Ni(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Isocyanide Chemistry Without the Smell - ChemistryViews [chemistryviews.org]
- 16. scispace.com [scispace.com]
Technical Support Center: Catalyst Selection for Reactions Involving (4-Isocyano-cyclohex-3-enyl)-benzene
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (4-Isocyano-cyclohex-3-enyl)-benzene. This guide provides in-depth technical assistance, troubleshooting protocols, and frequently asked questions to navigate the complexities of catalyst selection and reaction optimization for this versatile building block. The unique combination of a reactive isocyanide and a functionalizable cyclohexene ring offers a gateway to diverse molecular architectures, but also presents specific catalytic challenges. This document is designed to provide both foundational knowledge and practical solutions to common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound and how does this influence catalyst selection?
A1: this compound possesses two key reactive centers: the isocyanide group (-N≡C) and the cyclohexene double bond (C=C) . The choice of catalyst will determine which site is preferentially targeted.
-
Isocyanide Group: This functional group is known for its ability to act as a nucleophile at the carbon atom and can undergo a variety of insertion and multicomponent reactions.[1][2] Catalysts for isocyanide chemistry often involve transition metals like palladium and gold, which can activate the isocyanide for subsequent transformations.[3][4][5]
-
Cyclohexene Double Bond: The olefinic bond can participate in reactions such as oxidation, hydrogenation, and various addition reactions. Catalysts for these transformations are typically based on transition metals like titanium, cobalt, or palladium, depending on the desired outcome.[6][7][8][9]
-
Benzene Ring: While generally stable, the benzene ring can undergo dearomatization under specific catalytic conditions, often involving transition metals like palladium or ruthenium.[10][11][12][13]
The interplay between these groups is crucial. For instance, the bulky cyclohexenyl-benzene substituent may sterically hinder access to the isocyanide, potentially requiring specific ligand systems on the catalyst to facilitate coordination.
Q2: Which catalysts are recommended for multicomponent reactions (MCRs) like the Ugi and Passerini reactions with this substrate?
A2: Multicomponent reactions are powerful tools for rapidly building molecular complexity from the isocyanide moiety.
-
Passerini Reaction: This three-component reaction involves an isocyanide, a carbonyl compound, and a carboxylic acid to form an α-acyloxy amide.[14][15][16] The Passerini reaction is often performed without a catalyst, relying on high concentrations of reactants in aprotic solvents.[17] However, for less reactive substrates, Lewis acids such as Sc(OTf)₃, Yb(OTf)₃, or TiCl₄ can be employed to activate the carbonyl component.[18][19]
-
Ugi Reaction: This four-component reaction combines an isocyanide, a carbonyl compound, an amine, and a carboxylic acid to yield a bis-amide.[20][21][22] Similar to the Passerini reaction, the Ugi reaction is typically uncatalyzed and driven by the irreversible Mumm rearrangement.[20] The reaction generally proceeds well in polar, aprotic solvents like DMF, but methanol and ethanol can also be effective.[20][23]
For this compound, the electronic properties of the aryl group are not strongly electron-withdrawing, suggesting its reactivity in these MCRs should be comparable to other aryl isocyanides.
Q3: What types of palladium catalysts are effective for reactions involving the isocyanide group?
A3: Palladium catalysts are exceptionally versatile for isocyanide chemistry, primarily facilitating insertion reactions.[4][24][25] The general mechanism involves the oxidative addition of an aryl or vinyl halide to a Pd(0) complex, followed by the migratory insertion of the isocyanide into the palladium-carbon bond.[4] The resulting imidoyl-palladium intermediate can then be trapped by various nucleophiles.
Commonly used palladium catalysts and ligands include:
| Catalyst/Precursor | Ligand | Typical Applications |
| Pd(PPh₃)₄ | Triphenylphosphine | General purpose, cross-coupling reactions. |
| Pd₂(dba)₃ | None (used with other ligands) | Versatile Pd(0) source. |
| PdCl₂(PPh₃)₂ | Triphenylphosphine | Precursor for Pd(0) catalysts. |
| Pd(OAc)₂ | Used with phosphine ligands | C-H activation and cross-coupling.[26] |
The choice of ligand is critical for tuning the reactivity and stability of the catalyst. For instance, bulky electron-rich phosphine ligands can promote oxidative addition and reductive elimination steps.
Q4: Are there catalytic options for selectively targeting the cyclohexene double bond?
A4: Yes, selective transformation of the cyclohexene moiety is achievable with the appropriate choice of catalyst and oxidant.
-
Epoxidation: Titanium-functionalized materials, such as Ti-grafted silica nanospheres, have shown high activity and selectivity for the epoxidation of cyclohexene using hydroperoxide oxidants like cumene hydroperoxide (CHP) or tert-butyl hydroperoxide (TBHP).[6]
-
Allylic Oxidation: Palladium(II) salts, such as Pd(OAc)₂, in acetic acid can catalyze the allylic oxidation of cyclohexene to form 2-cyclohexenyl-1-acetate.[7] Cobalt-based catalysts have also been used for the aerobic allylic oxidation to 2-cyclohexen-1-one.[8]
-
Oxidative Dehydrogenation: Supported gold-palladium catalysts can be used for the oxidative dehydrogenation of cyclohexene.[27]
It is important to note that the isocyanide group can potentially coordinate to these metal centers, so careful optimization of reaction conditions may be necessary to avoid catalyst inhibition or undesired side reactions.
Troubleshooting Guide
Issue 1: Low or no yield in a Palladium-catalyzed isocyanide insertion reaction.
-
Possible Cause 1: Catalyst Inactivation.
-
Explanation: The isocyanide itself can act as a strong ligand and may poison the palladium catalyst by forming stable, unreactive complexes, especially at high concentrations.
-
Troubleshooting Steps:
-
Slow Addition of Isocyanide: Instead of adding the isocyanide all at once, use a syringe pump for slow addition to maintain a low concentration in the reaction mixture.
-
Ligand Selection: Employ bulky phosphine ligands that can sterically disfavor the formation of multiple isocyanide-palladium bonds.
-
Check Reagent Purity: Ensure all reagents and solvents are free of impurities that could deactivate the catalyst.
-
-
-
Possible Cause 2: Poor Oxidative Addition.
-
Explanation: The oxidative addition of the organic halide to the Pd(0) species is a critical step. If this step is slow or inefficient, the catalytic cycle will not proceed effectively.
-
Troubleshooting Steps:
-
Choice of Halide: The reactivity of the organic halide is crucial (I > Br > Cl). If using an aryl chloride, consider switching to the corresponding bromide or iodide.
-
Ligand Electronics: Use more electron-rich phosphine ligands to increase the electron density on the palladium center, which can facilitate oxidative addition.
-
-
-
Possible Cause 3: Inefficient Migratory Insertion.
-
Explanation: The insertion of the isocyanide into the Pd-C bond can be influenced by steric and electronic factors.
-
Troubleshooting Steps:
-
Temperature Optimization: Increasing the reaction temperature may provide the necessary activation energy for the insertion step.
-
Solvent Effects: The polarity of the solvent can influence the rate of migratory insertion. Screen a range of solvents with varying polarities.
-
-
Start [label="Low Yield in\nPd-Catalyzed Reaction", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Catalyst_Inactivation [label="Catalyst Inactivation?", shape=diamond, style=filled, fillcolor="#FBBC05"]; Oxidative_Addition [label="Poor Oxidative\nAddition?", shape=diamond, style=filled, fillcolor="#FBBC05"]; Migratory_Insertion [label="Inefficient Migratory\nInsertion?", shape=diamond, style=filled, fillcolor="#FBBC05"];
Sol_Catalyst [label="Solution:\n- Slow isocyanide addition\n- Use bulky ligands\n- Check reagent purity", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Addition [label="Solution:\n- Use more reactive halide (I > Br > Cl)\n- Employ electron-rich ligands", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Insertion [label="Solution:\n- Increase temperature\n- Screen solvents", fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Catalyst_Inactivation; Start -> Oxidative_Addition; Start -> Migratory_Insertion;
Catalyst_Inactivation -> Sol_Catalyst [label="Yes"]; Oxidative_Addition -> Sol_Addition [label="Yes"]; Migratory_Insertion -> Sol_Insertion [label="Yes"]; }
Troubleshooting workflow for low yield in Pd-catalyzed isocyanide insertions.
Issue 2: Formation of urea byproducts in Gold-catalyzed reactions.
-
Possible Cause: Presence of Water and/or Amines.
-
Explanation: Gold catalysts can facilitate the reaction of isocyanides with water to form formamides, which can be further transformed. More significantly, gold can catalyze the reaction of isocyanides with primary amines to form carbodiimides, and with amines and an oxygen source (like amine N-oxides or even trace oxygen) to produce ureas.[3][5][28]
-
Troubleshooting Steps:
-
Rigorous Drying of Reagents and Solvents: Ensure all starting materials, solvents, and glassware are scrupulously dried. Use freshly distilled solvents and dry reagents under high vacuum.
-
Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) to exclude moisture and oxygen.
-
Purification of Starting Materials: If amines are present as impurities in your starting materials, purify them prior to the reaction.
-
Reaction Temperature: Lowering the reaction temperature may disfavor the formation of these byproducts.
-
-
}
Pathway to urea byproduct formation in gold-catalyzed isocyanide reactions.
Issue 3: Unwanted dearomatization of the benzene ring.
-
Possible Cause: Harsh Hydrogenation Conditions or Specific Dearomatizing Catalysts.
-
Explanation: While targeting the cyclohexene double bond for hydrogenation, harsh conditions (high pressure, high temperature, highly active catalysts like Rh/C) can lead to the reduction of the aromatic ring. Additionally, certain transition metal complexes are specifically designed to mediate dearomatization reactions.[10][11]
-
Troubleshooting Steps:
-
Milder Hydrogenation Catalyst: If hydrogenation of the cyclohexene is desired, switch to a milder catalyst such as Pd/C under controlled conditions (e.g., 1 atm H₂, room temperature).
-
Selective Catalysts: For other transformations, ensure the chosen catalyst does not have known dearomatization activity under the reaction conditions. Review the literature for the specific catalyst system being used.
-
Avoid Reductive Conditions: If dearomatization is observed in a non-reductive reaction, check for any in-situ generation of reducing agents.
-
-
Experimental Protocols
Protocol 1: General Procedure for a Passerini Three-Component Reaction
-
To a dry reaction vial equipped with a magnetic stir bar, add the aldehyde or ketone (1.0 mmol) and the carboxylic acid (1.2 mmol).
-
Add the chosen aprotic solvent (e.g., dichloromethane, 2 mL).
-
Stir the mixture at room temperature for 10 minutes.
-
Add this compound (1.0 mmol) to the mixture.
-
Seal the vial and stir the reaction at the desired temperature (e.g., 25-60 °C) for 24-48 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure and purify by column chromatography.
Protocol 2: General Procedure for a Palladium-Catalyzed Imidoylative Cross-Coupling
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%), the phosphine ligand (e.g., Xantphos, 10 mol%), and the aryl halide (1.0 mmol).
-
Add the desired dry, degassed solvent (e.g., dioxane, 3 mL).
-
Add the nucleophile (1.2 mmol) and any necessary base (e.g., Cs₂CO₃, 2.0 mmol).
-
Add this compound (1.1 mmol).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with a suitable solvent (e.g., ethyl acetate), filter through a pad of celite, and concentrate the filtrate.
-
Purify the crude product by column chromatography.
References
-
Passerini reaction. In Wikipedia; 2023. [Link]
-
Abbott, A. P., & Barron, J. C. Gold Metal-Catalyzed Reactions of Isocyanides with Primary Amines and Oxygen. Organometallics, 2005, 24(23), 5773–5778. [Link]
-
van der Vlugt, J. I., & van Koten, G. Recent Advances in Palladium-Catalyzed Isocyanide Insertions. Molecules, 2020, 25(20), 4873. [Link]
-
Abbott, A. P., & Barron, J. C. Gold Metal-Catalyzed Reactions of Isocyanides with Primary Amines and Oxygen: Analogies with Reactions of Isocyanides in Transition Metal Complexes. Journal of the American Chemical Society, 2004, 126(47), 15592–15600. [Link]
-
Banfi, L., & Riva, R. The Passerini Reaction. In Organic Reactions; John Wiley & Sons, Inc., 2005. [Link]
-
Passerini reaction. Slideshare. [Link]
-
Shapiro, N. D., & Toste, F. D. Bulk Gold-Catalyzed Reactions of Isocyanides, Amines, and Amine N-Oxides. Organometallics, 2012, 31(3), 919–922. [Link]
-
Passerini Reaction. Organic Chemistry Portal. [Link]
-
Wang, C., et al. Palladium Catalyzed Insertion Reaction of Isocyanides with 3-Arylisoxazol-5(4H)-ones: Synthesis of 4-Aminomethylidene Isoxazolone Derivates. The Journal of Organic Chemistry, 2018, 83(15), 8416–8423. [Link]
-
Pearson, A. J. Transition-Metal-Mediated Dearomatization Reactions. Chemical Reviews, 1999, 99(11), 3329–3382. [Link]
-
Chen, J., et al. Palladium-catalyzed cross-coupling reaction of azides with isocyanides. Chemical Communications, 2014, 50(84), 12696–12699. [Link]
-
O'Brien, C. J., & Taylor, R. J. K. Unravelling the labyrinth of palladium catalysed reactions involving isocyanides. Chemical Society Reviews, 2013, 42(10), 4331–4347. [Link]
-
Liu, B. F. Research On Palladium-catalyzed Cross-coupling Reactions Involving Isocyanides. Dissertation, 2015. [Link]
-
UNT Digital Library. Bulk gold catalyzed oxidation reactions of amines and isocyanides and iron porphyrin catalyzed N-H and O-H bond insertion/cyclization reactions of diamines and aminoalcohols. [Link]
-
Ratnasamy, P., & Raja, R. Selective Catalytic Cyclohexene Oxidation Using Titanium-Functionalized Silicone Nanospheres. The Journal of Physical Chemistry C, 2007, 111(30), 11324–11332. [Link]
-
ResearchGate. (PDF) Transition-Metal-Mediated Dearomatization Reactions. [Link]
-
Roche, S. P., & Porco, J. A., Jr. Recent advances in chemical dearomatization of nonactivated arenes. Angewandte Chemie International Edition, 2011, 50(36), 8236–8256. [Link]
-
de Souza, B. S., et al. Exploring the reaction pathways of Pd(ii)-catalyzed cyclohexene oxidation with molecular oxygen: vinylic and allylic oxidation, disproportionation and oxidative dehydrogenation. New Journal of Chemistry, 2019, 43(1), 168–176. [Link]
-
Polyurethane. In Wikipedia; 2024. [Link]
-
ResearchGate. Reductive Dearomatization of Benzene Ring Involving Open-Shell Intermediates. [Link]
-
Macmillan Group. Dearomatization Strategies. [Link]
-
Ugi reaction. In Wikipedia; 2023. [Link]
-
Sharma, P., et al. Post-Ugi Cyclization for the Construction of Diverse Heterocyclic Compounds: Recent Updates. Molecules, 2018, 23(11), 3003. [Link]
-
Wang, X., et al. Aerobic Catalytic Oxidation of Cyclohexene over TiZrCo Catalysts. Catalysts, 2017, 7(12), 374. [Link]
-
Görgülü, A. O., et al. Microwave assisted catalytic oxidation of cyclohexene, cyclohexane, cyclooctane and styrene with metal complexes of bis(azo-imine) ligands supported on mesoporous silica. Journal of Coordination Chemistry, 2016, 69(11-13), 2004–2017. [Link]
-
Ugi Reaction. Organic Chemistry Portal. [Link]
-
Dömling, A. Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews, 2006, 106(1), 17–89. [Link]
-
Dummer, N. F., et al. Oxidative dehydrogenation of cyclohexane and cyclohexene over supported gold, palladium and gold–palladium catalysts. Catalysis Today, 2010, 154(1-2), 2–6. [Link]
-
The Ugi Multicomponent Reaction: Stereocontrol, Modifications and Applications. University of Illinois. [Link]
-
Performing the Ugi Reaction. YouTube. [Link]
-
Isocyanide. In Wikipedia; 2023. [Link]
-
The Dong Group. Isocyanide Chemistry. [Link]
-
Frontiers. Editorial: Isocyanide-Based Multicomponent Reactions. [Link]
-
Isocyanate-based multicomponent reactions. RSC Advances. [Link]
-
Organic Chemistry – Specific Name Reactions. BYJU'S. [Link]
-
Awuah Lab. Gold Catalysis: Fundamentals and Recent Developments. [Link]
-
University of Rochester. How To: Troubleshoot a Reaction. [Link]
-
Baker, J. W., & Holdsworth, J. B. Notes- Chemistry of Aryl Isocyanates. The Influence of Metal Carboxylates on the Aryl Isocyanate-Ethyl Carbanilate Reaction. The Journal of Organic Chemistry, 1947, 12(5), 724–728. [Link]
-
The isocyanide SN2 reaction. Institute of Molecular and Translational Medicine. [Link]
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- 7. Exploring the reaction pathways of Pd(ii)-catalyzed cyclohexene oxidation with molecular oxygen: vinylic and allylic oxidation, disproportionation and oxidative dehydrogenation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
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Technical Support Center: Isocyanide-Based Multicomponent Reactions
Welcome to the Technical Support Center for isocyanide-based multicomponent reactions (MCRs). This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical guidance and troubleshooting for the unique challenges presented by these powerful synthetic tools. Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are celebrated for their efficiency in generating molecular diversity from simple starting materials.[1][2][3][4][5] However, the distinctive properties of isocyanides, including their potent odor and reactivity, necessitate specialized work-up and purification procedures.
This center offers practical, field-proven insights to ensure the success and safety of your experiments. We will delve into the causality behind experimental choices, providing you with the knowledge to not only follow protocols but also to adapt and troubleshoot them effectively.
Section 1: Safety First - Handling Isocyanides
Isocyanides are known for their extremely unpleasant and pervasive odor.[6][7] While some recent advancements have explored the formation of less odorous adducts, traditional isocyanides require careful handling in a well-ventilated fume hood.[6] Beyond the smell, isocyanates, which can be intermediates or related reagents, are highly reactive and toxic, capable of causing skin and respiratory issues.[8][9][10][11]
Frequently Asked Questions (FAQs) - Safety:
-
Q1: What are the essential personal protective equipment (PPE) for handling isocyanides and isocyanates?
-
A1: Always work in a certified chemical fume hood.[12] Wear appropriate PPE, including chemical-resistant gloves (butyl rubber is often recommended for isocyanates), safety goggles or a full-face shield, and a lab coat.[8][9][10][11] For large-scale operations or in case of a spill, a supplied-air respirator may be necessary.[10]
-
-
Q2: How can I minimize the notorious isocyanide odor in the lab?
-
A2: Meticulous experimental technique is key. Keep all vessels containing isocyanides tightly sealed. Use syringes for transfers and perform all manipulations in a fume hood. Recent research has shown that forming halogen bonds with certain iodine-containing organic compounds can substantially reduce the vapor pressure and odor of isocyanides, making them easier to handle as benchtop reagents.[6]
-
-
Q3: What is the correct procedure for quenching residual isocyanide and decontaminating glassware?
-
A3: To quench unreacted isocyanides, a solution of alcoholic alkali can be effective. For example, a mixture of 10% isopropyl alcohol and 1% ammonia in water can be used to neutralize unreacted product.[12] For glassware, rinse with a compatible solvent (e.g., acetone) followed by a quenching solution like methanolic ammonia to destroy any residual isocyanide before removing from the fume hood.[12]
-
Section 2: General Work-up Procedures for Isocyanide MCRs
The work-up for isocyanide-based MCRs, such as the Ugi and Passerini reactions, is dictated by the properties of the desired product and the byproducts formed. A common feature of these reactions is the formation of a highly functionalized amide product, which is often accompanied by unreacted starting materials and side products.[13][14]
Workflow for a Typical Isocyanide MCR Work-up
Caption: A general workflow for the work-up of isocyanide-based multicomponent reactions.
FAQs - General Work-up:
-
Q4: My Ugi/Passerini reaction is complete according to TLC. What is the first step in the work-up?
-
A4: The first step is typically to quench the reaction.[15] This is often achieved by diluting the reaction mixture with a suitable organic solvent, such as ethyl acetate, and then washing with an aqueous solution.[16] The choice of aqueous solution depends on the nature of the starting materials and byproducts.
-
-
Q5: What are the common aqueous washes used, and what is their purpose?
-
A5:
-
Saturated sodium bicarbonate (NaHCO₃) solution: Used to remove unreacted carboxylic acid by converting it to its water-soluble sodium salt.[16]
-
Dilute hydrochloric acid (HCl) or ammonium chloride (NH₄Cl) solution: Used to remove unreacted amine by converting it to its water-soluble ammonium salt.
-
Brine (saturated NaCl solution): Used to reduce the solubility of the organic product in the aqueous layer and to help break up emulsions.[16]
-
-
-
Q6: I've performed the aqueous washes, but my product is still impure. What are the next steps?
Section 3: Troubleshooting Common Work-up Issues
Even with a well-defined protocol, challenges can arise during the work-up of isocyanide MCRs. This section addresses some of the most common problems and provides actionable solutions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Persistent Isocyanide Odor After Work-up | Incomplete quenching of unreacted isocyanide. | Treat the combined organic layers with a dilute solution of acetic acid in methanol before final concentration. The acid will hydrolyze the isocyanide to the corresponding formamide. Alternatively, a wash with a dilute aqueous solution of a primary amine can convert the isocyanide to a less volatile urea derivative. |
| Formation of a Stable Emulsion During Extraction | High concentration of reactants or products acting as surfactants. Presence of fine particulate matter. | Add brine to the separatory funnel to increase the ionic strength of the aqueous phase. If the emulsion persists, filter the entire mixture through a pad of Celite. Gentle swirling instead of vigorous shaking during extraction can also prevent emulsion formation. |
| Product is Contaminated with Triphenylphosphine Oxide (from Staudinger ligation-Ugi) | Triphenylphosphine oxide is a common byproduct in reactions where an azide is reduced in situ. | Triphenylphosphine oxide has moderate polarity. Careful column chromatography can separate it from the desired product. In some cases, precipitation of the product from a solvent in which the oxide is soluble (e.g., diethyl ether) can be effective. |
| Low Isolated Yield After Column Chromatography | The product may be unstable on silica gel.[17] The product may be co-eluting with a byproduct. | If instability on silica is suspected, consider using a less acidic stationary phase like alumina or a deactivated silica gel. Alternatively, purification by recrystallization or preparative HPLC may be necessary. If co-elution is the issue, try a different solvent system for chromatography. |
| Unexpected Byproducts Observed | The reaction may not have gone to completion, leading to a complex mixture. Side reactions, such as the polymerization of the isocyanide, may have occurred. | Ensure the reaction has gone to completion by TLC before quenching. Running the reaction at a lower temperature or using a more efficient stirring method can sometimes minimize side reactions. A thorough characterization of the byproducts by NMR and MS can provide insights into the undesired reaction pathways. |
Section 4: Specific Guidance for Ugi and Passerini Reactions
While the general principles of work-up apply to both Ugi and Passerini reactions, there are some nuances to consider for each.
Ugi Reaction Work-up
The Ugi four-component reaction (U-4CR) involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to form a bis-amide.[13][18][19]
Key Considerations:
-
Byproducts: The main byproduct is water.[18] However, incomplete reactions can leave unreacted starting materials.
-
Purification: Ugi products are often amenable to standard silica gel chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is typically effective.
Decision Tree for Ugi Reaction Work-up Troubleshooting
Caption: A decision tree for troubleshooting the work-up of an Ugi reaction.
Passerini Reaction Work-up
The Passerini three-component reaction involves an aldehyde or ketone, a carboxylic acid, and an isocyanide to form an α-acyloxy amide.[14][20][21]
Key Considerations:
-
Reaction Conditions: The Passerini reaction is often faster in non-polar solvents and at high concentrations.[17][20]
-
Product Stability: Some Passerini products, particularly those derived from silyl enol ethers, can be unstable during chromatographic purification.[17]
-
Purification: Similar to Ugi products, Passerini adducts are typically purified by silica gel chromatography.
FAQs - Passerini Reaction:
-
Q7: My Passerini reaction seems to have stalled. Can I do anything during the work-up to improve the yield?
-
A7: Unfortunately, a work-up procedure cannot salvage a failed reaction. However, if the reaction is simply slow, you might consider concentrating the reaction mixture to increase the effective concentration of the reactants, as this can sometimes drive the reaction to completion.[20] Always monitor by TLC to confirm.
-
-
Q8: I am using an alcohol instead of a carboxylic acid in a Passerini-type reaction. How does this affect the work-up?
-
A8: When using alcohols, especially electron-poor phenols, a Smiles rearrangement can occur instead of the typical Mumm rearrangement.[17] The work-up will still involve removing the unreacted starting materials. Since you are not using a carboxylic acid, the bicarbonate wash may be unnecessary, but a wash to remove the unreacted alcohol might be beneficial depending on its properties.
-
References
- Vertex AI Search. (2025, August 14).
- California Department of Public Health. Isocyanates: Working Safely.
- Health and Safety Executive. Safe Use of Di-Isocyanates.
- Isocyanide 2.0. (2020, September 29). Green Chemistry (RSC Publishing). DOI:10.1039/D0GC02722G
- Safe Work Australia. GUIDE TO HANDLING ISOCYANATES.
- Lakeland Industries. 5 Ways to Protect Yourself From Isocyanate Exposure.
- News-Medical.Net. (2020, June 12). New approach prevents the foul odor of isocyanides.
- The Chemistry of Isocyanides, their MultiComponent Reactions and their Libraries. (n.d.). NIH.
- Faiz, J. (2013, June 27). Isocyanide Chemistry Without the Smell. ChemistryViews.
- Google Patents. (n.d.). WO2010003770A1 - Method for removing non-reacted isocyanate from its reaction product.
- Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories. (n.d.).
- Wikipedia. (n.d.). Ugi reaction.
- YouTube. (2025, October 20). Performing the Ugi Reaction.
- The 100 facets of the Passerini reaction. (2021, September 30). Chemical Science (RSC Publishing). DOI:10.1039/D1SC03810A
- Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. (n.d.).
- Multicomponent Reactions with Isocyanides. (n.d.). PubMed.
- Reddit. (2021, February 5). Safety measures for working with isocyanate.
- Alfa Chemistry. (n.d.). Ugi Reaction.
- Wikipedia. (n.d.). Passerini reaction.
- ResearchGate. (n.d.). Passerini reaction without purifying isocyanide 14.
- Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. (n.d.). PMC.
- Reddit. (2024, February 12). Smell of isocyanides.
- Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores. (2020, January 21). PMC - NIH.
- ResearchGate. (2025, August 7). Multicomponent Reactions with Isocyanides.
- University of Rochester. (n.d.). How To Run A Reaction: The Quench.
- Organic Chemistry Portal. (n.d.). Passerini Reaction.
- The Passerini Reaction. (n.d.). Organic Reactions.
- Benchchem. (n.d.). Technical Support Center: Quenching Procedures for Reactions Involving Nicotinoyl Azide.
- Organic Syntheses Procedure. (n.d.).
- Baran Lab. (n.d.). Isocyanide Chemistry.
- ResearchGate. (2025, August 6). Synthesis, Reactions and Uses of Isocyanides in Organic Synthesis. An Update.
- Wikipedia. (n.d.). Cyanide.
- BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines.
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Technical Support Center: Managing Isocyanide Reagents
Welcome to the technical support center for handling isocyanide reagents. This guide is designed for researchers, scientists, and professionals in drug development who utilize isocyanides in their work. The notoriously foul and pervasive odor of volatile isocyanides is a significant challenge in their laboratory application.[1][2] This resource provides in-depth, experience-driven troubleshooting guides and frequently asked questions to ensure safe and effective odor mitigation.
Understanding the Challenge: The Pervasive Odor of Isocyanides
Isocyanides, or isonitriles, are organic compounds containing the functional group -N≡C.[2] While indispensable in multicomponent reactions like the Ugi and Passerini reactions, their utility is often overshadowed by their intensely disagreeable odor.[2] Some have described the smell as "horrid" and "murderous".[1] This is not merely an issue of comfort; it is a critical safety and laboratory management concern. The odor can permeate lab spaces, causing distraction and distress, and may indicate a containment failure.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of the strong malodor associated with isocyanides?
The intense smell of isocyanides is inherent to the molecule's structure and volatility. The electronic properties of the isocyanide functional group contribute to its interaction with olfactory receptors, leading to a potent and unpleasant sensory response.[3] Low molecular weight isocyanides are particularly problematic due to their high vapor pressure, which allows the odoriferous molecules to disperse readily into the air.[4]
Q2: Are all isocyanides equally malodorous?
No, the intensity of the odor varies. Volatile, low molecular weight isocyanides are the most pungent.[4] Conversely, non-volatile derivatives such as tosylmethyl isocyanide (TosMIC) are effectively odorless, making them a more manageable alternative in some synthetic applications.[2][5][6][7] Additionally, some higher molecular weight isocyanides have been reported to have less offensive or even different scents, such as malt-like or fruity.[2][8]
Q3: Can I become desensitized to the smell of isocyanides?
While some chemists who work with isocyanides daily report that the "shock" of the smell lessens over time, this should not be mistaken for true olfactory fatigue or a reduction in the hazard.[9] Odor is a critical warning sign of exposure, and any diminished perception of it can increase risks.
Q4: Is the malodor of isocyanides indicative of high toxicity?
While some isocyanides are toxic, the intensity of the smell does not directly correlate with the level of toxicity.[2] However, the odor serves as an excellent indicator of even trace amounts of the substance in the atmosphere, prompting necessary safety measures.[2] Always consult the Safety Data Sheet (SDS) for specific toxicity information.
Troubleshooting Guides: Proactive and Reactive Odor Control
Effective management of isocyanide odor involves a two-pronged approach: proactive measures to prevent odor release and reactive strategies to neutralize odors that have escaped.
Proactive Measures: Preventing Odor Contamination
The most effective way to manage isocyanide malodor is to prevent it from contaminating the laboratory environment in the first place.
1. Engineering Controls are Paramount
-
Fume Hoods: All manipulations of volatile isocyanides must be conducted in a properly functioning chemical fume hood.[10] Ensure the sash is kept at the lowest practical height to maximize airflow and containment.
-
Ventilation: Good general laboratory ventilation is crucial to dilute any fugitive emissions.[11]
2. In-Situ Generation and Use
For certain applications, generating the isocyanide in situ and using it immediately in a subsequent reaction can minimize handling and potential exposure.[12] This approach is particularly beneficial in microfluidic systems, which have been developed for "odorless isocyanide chemistry".[12]
3. Selection of Reagents
When possible, opt for less volatile or odorless isocyanide derivatives.
| Reagent Type | Odor Profile | Key Considerations |
|---|---|---|
| Low Molecular Weight Isocyanides (e.g., tert-butyl isocyanide) | Extremely malodorous | High volatility; requires stringent containment. |
| Higher Molecular Weight Isocyanides (e.g., xylyl isocyanide) | Pungent, but can be less intense than lower MW analogues | Steric hindrance can prevent rapid polymerization.[9] |
| Tosylmethyl isocyanide (TosMIC) | Odorless | A solid, non-volatile reagent suitable for various synthetic transformations.[5][6][7] |
4. Proper Personal Protective Equipment (PPE)
While PPE does not control the odor at its source, it is essential for personal safety.
-
Gloves: Use appropriate chemical-resistant gloves, such as nitrile or neoprene.[11] Latex gloves are generally not recommended.[11]
-
Eye Protection: Safety glasses or goggles are mandatory.[13]
-
Lab Coat: A lab coat should always be worn to protect against splashes.[10]
Reactive Measures: Neutralization and Decontamination
When spills occur or odors are detected, swift and effective neutralization is critical.
1. Quenching Unreacted Isocyanides in Reaction Mixtures
-
Acidic Hydrolysis: Isocyanides are sensitive to acid and can be hydrolyzed to the corresponding, and far less odorous, formamides.[2] This reaction is a common method for destroying residual isocyanides.[2][14]
Experimental Protocol: Quenching a Reaction Mixture
-
Cool the reaction vessel: Before quenching, cool the reaction mixture in an ice bath to manage any potential exotherm.[15]
-
Slowly add aqueous acid: While stirring, slowly add an aqueous acid solution (e.g., 1M HCl) to the reaction mixture.
-
Monitor the reaction: Continue stirring until the isocyanide has been fully hydrolyzed. This can be monitored by thin-layer chromatography (TLC) or the cessation of odor.
-
Proceed with workup: Once the quench is complete, you can proceed with the standard workup procedure.[16]
2. Decontamination of Glassware and Surfaces
Contaminated glassware and lab surfaces are a common source of lingering isocyanide odors.
-
Acidic Methanol Rinse: A widely cited and effective method for decontaminating glassware is to rinse it with a 1:10 mixture of concentrated hydrochloric acid and methanol.[17][18][19] This should be done in a fume hood.
-
Bleach Solution: For surfaces, a freshly prepared 1:10 bleach and water solution can be an effective decontaminant.[20] However, be mindful that bleach can be corrosive to some materials.[20]
Experimental Protocol: Decontaminating Glassware
-
Initial Rinse: In a fume hood, rinse the glassware with a suitable organic solvent (e.g., acetone) to remove the bulk of any organic residues.
-
Decontamination Rinse: Carefully rinse the glassware with the 1:10 concentrated HCl/methanol solution. Ensure all internal surfaces are coated.
-
Final Cleaning: Wash the glassware with soap and water, followed by a final rinse with deionized water.
3. Managing Isocyanide-Contaminated Waste
Proper disposal of isocyanide waste is crucial for both safety and odor control.
-
Neutralize Before Disposal: All liquid and solid waste containing isocyanides should be neutralized before being sent for disposal.
-
Quenching Solution for Solid Waste: Wipes, gloves, and other solid waste should be placed in a dedicated, labeled container within the fume hood. Periodically, a quenching solution can be added to neutralize the waste. A suitable solution can be a mixture of 10% isopropyl alcohol and 1% ammonia in water.[21]
-
Labeling and Segregation: All isocyanide waste containers must be clearly labeled as hazardous waste and kept separate from other waste streams.
References
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California Department of Public Health. Isocyanates: Working Safely. [Link]
-
Safe Work Australia. (2020). Guide to Handling Isocyanates. [Link]
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Foam Supplies, Inc. Spill & Disposal Procedures – Isocyanate (ISO or A). [Link]
-
Mikherdov, A. S., et al. (2020). The halogen bond with isocyano carbon reduces isocyanide odor. Nature Communications. [Link]
-
Safe Work Australia. (2015). Guide to Handling Isocyanates. [Link]
-
Government of Canada. (2022). Isocyanates: Control measures guideline. [Link]
-
Lakeland Industries. 5 Ways to Protect Yourself From Isocyanate Exposure. [Link]
-
Health and Safety Authority. Safe Use of Di-Isocyanates. [Link]
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American Chemistry Council. Procedures for Minor Spills of Isocyanates. [Link]
-
Patsnap. (2025). Industry Best Practices for Isocyanate Waste Management. [Link]
-
Wikipedia. Isocyanide. [Link]
-
TOOLBOXTOPICS.com. Isocyanates A Sweet Smelling Hazard. [Link]
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Reddit. Safety measures for working with isocyanate. [Link]
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Index Copernicus. Different disposal mechanisms and Isocyanate Waste. [Link]
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Organic Syntheses. PHASE-TRANSFER HOFMANN CARBYLAMINE REACTION: tert-BUTYL ISOCYANIDE. [Link]
-
ChemistryViews. (2013). Isocyanide Chemistry Without the Smell. [Link]
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Reddit. Smell of isocyanides. [Link]
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Organic Syntheses. Working with Hazardous Chemicals. [Link]
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Reddit. What do isonitriles smell like?. [Link]
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Organic Chemistry Portal. Isocyanide synthesis by substitution. [Link]
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ACS Publications. (2021). Medicinal Chemistry of Isocyanides. [Link]
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MIT EHS. (2015). Laboratory Use of Cyanide Salts Safety Guidelines. [Link]
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Wikipedia. TosMIC. [Link]
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Organic Syntheses. Organic Syntheses Procedure. [Link]
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Chemistry Stack Exchange. (2017). Hoffman's Isocyanide test: How does addition of concentrated HCl degrade the isocyanide formed?. [Link]
- Google Patents.
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Aport. (2025). Decontamination Protocols for Lab Equipment. [Link]
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Mettler Toledo. Isocyanate Reactions. [Link]
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Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups. [Link]
-
University of California, Santa Cruz. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]
-
LabRepCo. (2025). Guide to Decontaminating Lab Equipment: From Cleaning to Sterilization. [Link]
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University of British Columbia. Decontamination of Laboratory Equipment. [Link]
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Wayne State University. Laboratory Equipment Decontamination Procedures. [Link]
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West Bengal Council of Higher Secondary Education. SUBJECT : CHEMISTRY (CHEM). [Link]
-
University of Tennessee, Knoxville. laboratory equipment decontamination guidelines - standard operating procedure. [Link]
-
University of Rochester. How To Run A Reaction: The Quench. [Link]
-
SciSpace. p-toluenesulfonylmethyl isocyanide (TosMIC). [Link]
-
The Dong Group. Isocyanide Chemistry. [Link]
-
Varsal Chemical. TosMIC Whitepaper. [Link]
-
NIH. The Chemistry of Isocyanides, their MultiComponent Reactions and their Libraries. [Link]
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Validation & Comparative
A Comparative Guide to the Purity Analysis of (4-Isocyano-cyclohex-3-enyl)-benzene by HPLC
For Distribution: Researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative for (4-Isocyano-cyclohex-3-enyl)-benzene
This compound, hereafter designated ICHB, is a novel intermediate with significant potential in the synthesis of next-generation therapeutic agents. Its unique structure, combining an aromatic ring, a cyclohexene moiety, and a highly reactive isocyanate group, makes it a versatile building block. However, the very reactivity that makes the isocyanate group valuable also presents a significant analytical challenge. Ensuring the purity of ICHB is not merely a quality control checkpoint; it is fundamental to guaranteeing the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API).
This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of ICHB. We will explore the rationale behind methodological choices, present detailed protocols, and compare the primary HPLC approach with viable alternatives, grounding our recommendations in established scientific principles and regulatory expectations.
The Core Challenge: Analyte Stability
The isocyanate (–N=C=O) functional group is notoriously reactive, particularly with nucleophiles such as water and alcohols, which are common components of reversed-phase HPLC mobile phases. This reaction leads to the formation of an unstable carbamic acid, which quickly degrades, or a stable urethane if an alcohol is present. This inherent instability is the central problem that any analytical method must overcome. Direct analysis requires careful selection of solvents and conditions to prevent on-column or pre-injection degradation, which would yield inaccurate purity profiles.
One common strategy to bypass this reactivity is derivatization, where the isocyanate is intentionally reacted to form a stable, easily analyzable product.[1][2] However, this adds complexity and potential for analytical error. This guide will focus on the direct analysis of ICHB, which is often preferred for its speed and direct reflection of the sample's composition.
Primary Method: Fast-Gradient Reversed-Phase HPLC (RP-HPLC)
Based on the presumed non-polar nature of ICHB (due to the benzene and cyclohexene groups), RP-HPLC is the logical starting point.[3][4] To mitigate the reactivity of the isocyanate group with aqueous mobile phases, a rapid gradient elution is employed. The goal is to minimize the analyte's residence time in the system, thereby reducing the opportunity for hydrolysis.
Rationale for Method Development
-
Column Selection: A C18 stationary phase is the workhorse of RP-HPLC and provides excellent hydrophobic retention for molecules like ICHB.[3][5] A column with high carbon load and end-capping is chosen to minimize interactions with residual silanols, which can cause peak tailing.
-
Mobile Phase: A combination of acetonitrile (ACN) and water is standard. ACN is preferred over methanol because its lower viscosity results in lower backpressure, and it is aprotic. The aqueous phase should contain a buffer to maintain a consistent pH, which is critical for reproducible chromatography.
-
Detector: The benzene ring in ICHB contains a chromophore, making UV detection the most straightforward and robust choice. Analysis would be performed at a wavelength that provides maximum absorbance for ICHB, likely around 254 nm.
-
Gradient: A fast gradient from a moderate to a high percentage of organic solvent ensures that ICHB and its potential non-polar impurities are eluted quickly, while more polar degradants (like the amine formed from hydrolysis) are eluted earlier.
Detailed Experimental Protocol: RP-HPLC
Objective: To establish a robust, stability-indicating RP-HPLC method for the purity determination of ICHB.
Instrumentation:
-
HPLC system with a binary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile (HPLC Grade)
-
Gradient Program:
-
0.0 min: 50% B
-
5.0 min: 95% B
-
7.0 min: 95% B
-
7.1 min: 50% B
-
10.0 min: 50% B
-
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 5 µL
-
Diluent: Acetonitrile (100%)
Sample Preparation:
-
Accurately weigh approximately 10 mg of the ICHB sample.
-
Dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Vortex to ensure complete dissolution.
-
Perform further dilutions as necessary to bring the concentration within the linear range of the detector. Crucially, prepare samples immediately before injection to minimize degradation in the diluent.
System Suitability and Validation
A method is only trustworthy if it is validated. The protocol must be validated according to ICH Q2(R1) guidelines.[6][7][8] System Suitability Testing (SST) must be performed before any sample analysis to ensure the chromatographic system is performing adequately.[9][10][11]
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry, indicating good column performance and lack of undesirable secondary interactions.[12] |
| Theoretical Plates (N) | N > 2000 | Measures column efficiency and the sharpness of the peak. |
| Repeatability (%RSD) | %RSD ≤ 2.0 for 5 replicate injections | Demonstrates the precision of the system for quantifying the main peak area.[12] |
| Resolution (Rs) | Rs > 2.0 between ICHB and closest impurity | Ensures that adjacent peaks are well-separated for accurate quantification.[10][12] |
Comparative Analysis: Alternative Methodologies
While fast-gradient RP-HPLC is a robust primary method, other techniques offer distinct advantages and should be considered based on laboratory needs and sample complexity.
Ultra-High-Performance Liquid Chromatography (UHPLC)
UHPLC is a direct evolution of HPLC that uses columns with smaller particles (<2 µm) and operates at much higher pressures.[13][14] This results in significant improvements in performance.
Comparison of HPLC vs. UHPLC for ICHB Analysis:
| Feature | HPLC (High-Performance Liquid Chromatography) | UHPLC (Ultra-High-Performance Liquid Chromatography) | Advantage for ICHB |
| Speed | Typical run time: 10-15 minutes. | Typical run time: 1-3 minutes. | UHPLC: Dramatically reduces analysis time, minimizing analyte degradation.[13] |
| Resolution | Good. | Superior peak separation due to higher efficiency.[14][15] | UHPLC: Better for resolving closely related impurities from the main ICHB peak.[15] |
| Sensitivity | Standard. | Higher due to sharper, narrower peaks, leading to a better signal-to-noise ratio.[13][15] | UHPLC: Ideal for detecting and quantifying trace-level impurities. |
| Solvent Consumption | Higher per analysis. | Significantly lower due to shorter run times and lower flow rates. | UHPLC: Greener and more cost-effective. |
| System Pressure | Up to ~6,000 psi. | Up to ~15,000 psi or more.[13][14] | HPLC: Less demanding on instrumentation. |
| Cost & Maintenance | Lower initial investment and maintenance costs.[13] | Higher initial investment and potentially more frequent maintenance.[13] | HPLC: More accessible for labs with budget constraints. |
Verdict: For laboratories focused on high-throughput screening or detailed impurity profiling, UHPLC is the superior choice.[15][16] The significant reduction in run time is the most compelling advantage for an unstable analyte like ICHB.
Normal-Phase HPLC (NP-HPLC)
NP-HPLC uses a polar stationary phase (like silica) and a non-polar mobile phase (like hexane and isopropanol).[17][18] Its primary advantage for ICHB analysis is the complete avoidance of water in the mobile phase, thus eliminating the risk of hydrolysis.
-
Pros:
-
Excellent Stability: The non-aqueous environment is ideal for the reactive isocyanate group.
-
Alternative Selectivity: Can separate isomers or impurities that co-elute in reversed-phase mode.[5]
-
-
Cons:
-
Solvent Issues: Non-polar solvents are more expensive, more toxic, and less environmentally friendly than water/acetonitrile.
-
Reproducibility Challenges: NP-HPLC is highly sensitive to trace amounts of water in the mobile phase, which can dramatically affect retention times and reproducibility.[19]
-
Lower Popularity: RP-HPLC is used in over 80% of applications, meaning columns and expertise are more readily available for this mode.[20]
-
Verdict: NP-HPLC is a powerful problem-solving tool. If ICHB proves too unstable even for fast RP-HPLC methods, or if specific non-polar impurities cannot be resolved, NP-HPLC is the recommended alternative. However, it should not be the first choice due to its practical challenges.
Visualizing the Workflow and Decision Logic
To clarify the analytical process, the following diagrams illustrate the experimental workflow and the logic for choosing the appropriate analytical method.
Caption: Standard experimental workflow for the purity analysis of ICHB by RP-HPLC.
Caption: Decision tree for selecting the optimal chromatographic method for ICHB analysis.
Conclusion
The purity analysis of this compound (ICHB) is a challenging but achievable task. For most routine quality control applications, a fast-gradient reversed-phase HPLC method offers the best balance of speed, reliability, and accessibility. It successfully mitigates the inherent instability of the isocyanate functional group while leveraging the most common and well-understood mode of liquid chromatography.
For laboratories requiring higher throughput, enhanced resolution, and greater sensitivity for trace impurity profiling, UHPLC is the unequivocally superior technology .[15][16] In specific cases where analyte degradation remains a problem or where unique selectivity is required, Normal-Phase HPLC serves as an essential, albeit more complex, alternative.
The foundation of any successful analysis is a robust and validated method. Adherence to system suitability criteria as outlined by pharmacopeias and validation protocols guided by ICH is non-negotiable to ensure data integrity and regulatory compliance.[6][9][12]
References
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
-
Title: Trace Analysis of Airborne Aromatic Isocyanates and Related Aminoisocyanates and Diamines Using High-Performance Liquid Chromatography With Ultraviolet and Electrochemical Detection Source: PubMed URL: [Link]
-
Title: HPLC vs UHPLC: Key Differences & Applications Source: Phenomenex URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025 Source: YouTube (Pharmalytics) URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: Significant Changes in HPLC System Suitability: New USP Provisions Planned Source: European Compliance Academy URL: [Link]
-
Title: Revised ICH Guideline Q2(R2) On Validation Of Analytical Procedures Source: Starodub URL: [Link]
-
Title: Separation of Cyclohexene, 1-methyl- on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]
-
Title: Simultaneous Determination of Isocyanates by High Performance Liquid Chromatography Source: KoreaScience URL: [Link]
-
Title: System suitability Requirements for a USP HPLC Method - Tips & Suggestions Source: MicroSolv URL: [Link]
-
Title: Difference Between HPLC and UHPLC Source: Industrial Pharmacist URL: [Link]
-
Title: System Suitability in HPLC Analysis Source: Pharmaguideline URL: [Link]
-
Title: Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD Source: U.S. Environmental Protection Agency (EPA) URL: [Link]
-
Title: Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents Source: Royal Society of Chemistry URL: [Link]
-
Title: The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling Source: Contract Pharma URL: [Link]
-
Title: General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY Source: U.S. Pharmacopeia (USP) URL: [Link]
-
Title: What Is the Difference Between UHPLC and HPLC? Source: Chrom Tech, Inc. URL: [Link]
-
Title: Analysis of laminates - Determination of isocyanate residues and primary aromatic amine migration Source: ResearchGate URL: [Link]
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Title: Normal Phase HPLC Columns Source: Phenomenex URL: [Link]
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Title: Reverse Phase/ Normal Phase HPLC Analytical Techniques Source: Jordi Labs URL: [Link]
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Title: Normal Phase HPLC Column and Reverse Phase HPLC Column Source: Hawach Scientific URL: [Link]
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Title: Normal vs Reverse Phase Chromatography Column 101 Source: YouTube (HPLC-Class) URL: [Link]
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Title: The Crucial Role of Water in Normal Phase Liquid Chromatography Source: Pharma Growth Hub URL: [Link]
-
Title: Challenges in HPLC Technology and Potential Solutions Source: G-M-I, Inc. URL: [Link]
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Title: Reversed Phase Selectivity Source: Phenomenex URL: [Link]
-
Title: Reverse-phase HPLC analysis and purification of small molecules Source: PubMed URL: [Link]
-
Title: Reverse Phase HPLC: Benefits, Applications & Techniques Source: Phenomenex URL: [Link]
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A Comparative Guide to the Mass Spectrometric Characterization of (4-Isocyano-cyclohex-3-enyl)-benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the characterization of (4-Isocyano-cyclohex-3-enyl)-benzene using mass spectrometry. As a senior application scientist, this document is structured to offer not just procedural steps but also the underlying scientific rationale for experimental choices, ensuring a robust and validated approach to the structural elucidation of this and similar molecules. We will explore the expected fragmentation patterns based on established principles and compare the utility of mass spectrometry with other common analytical techniques.
Introduction to this compound and the Imperative for Accurate Characterization
This compound is a bifunctional molecule featuring a reactive isocyano group and a cyclohexenyl-benzene moiety. The isocyano group is a versatile functional group in organic synthesis, known for its utility in multicomponent reactions like the Passerini and Ugi reactions, making it a valuable building block in medicinal chemistry and drug discovery. The cyclohexenyl-benzene scaffold provides a rigid framework that can be further functionalized. Accurate and unambiguous characterization of such molecules is paramount for ensuring purity, confirming identity in reaction monitoring, and for regulatory submissions in drug development. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), stands as a powerful tool for this purpose due to its high sensitivity and ability to provide detailed structural information through fragmentation analysis.[1][2][3]
Mass Spectrometric Analysis of this compound: A Predictive Approach
Given the volatile nature of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the anticipated method of choice for its characterization.[1][2][4][5] The following sections detail the predicted fragmentation pathways under EI conditions.
Predicted Fragmentation Pathways
Upon electron ionization at a standard 70 eV, the molecular ion ([M]⁺•) of this compound will be formed. Due to the presence of the aromatic ring and the cyclic structure, the molecular ion peak is expected to be reasonably intense. The subsequent fragmentation is predicted to be dominated by several key pathways, drawing parallels from the fragmentation of related cyclohexene and aromatic isocyano compounds.[6][7][8][9]
One of the most characteristic fragmentation pathways for cyclohexene derivatives is the retro-Diels-Alder reaction .[9] This process involves the cleavage of the cyclohexene ring, leading to the expulsion of a neutral ethene molecule (28 u). For this compound, this would result in a prominent fragment ion.
Another significant fragmentation route will likely involve the loss of the isocyano group . Aromatic isocyanides are known to lose hydrogen cyanide (HCN), a neutral loss of 27 u.[7] This fragmentation is a key diagnostic for the presence of the isocyano functionality.
Cleavage of the bond between the cyclohexenyl ring and the benzene ring can also be expected, leading to fragment ions corresponding to each of these moieties.
The following diagram illustrates the predicted major fragmentation pathways for this compound.
Caption: Predicted major EI-MS fragmentation pathways of this compound.
Comparative Analysis: Mass Spectrometry vs. Alternative Techniques
While mass spectrometry is a powerful tool, a comprehensive characterization often involves orthogonal techniques. The following table compares the utility of mass spectrometry with Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for the analysis of this compound.
| Feature | Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Infrared (IR) Spectroscopy |
| Information Provided | Molecular weight and elemental formula (high resolution), fragmentation pattern for structural elucidation. | Detailed information about the carbon-hydrogen framework, connectivity of atoms, and stereochemistry. | Presence of specific functional groups. |
| Sensitivity | Very high (picogram to femtogram). | Moderate to low (milligram to microgram). | Low (milligram). |
| Sample Requirement | Small amount, must be volatile and thermally stable for GC. | Relatively larger amount, requires suitable deuterated solvent. | Relatively larger amount. |
| Strengths for this Molecule | Confirms molecular weight and provides characteristic fragmentation for the cyclohexenyl and isocyano moieties.[6][7][8] | Unambiguously determines the proton and carbon environment, confirming the substitution pattern of the rings. | Confirms the presence of the isocyano group (strong, sharp absorption around 2150 cm⁻¹) and C=C bonds. |
| Limitations for this Molecule | Isomers may have similar fragmentation patterns. | Less sensitive than MS. | Provides limited information on the overall molecular structure and connectivity. |
| Typical Application | Purity assessment, identification in complex mixtures, reaction monitoring. | Definitive structural elucidation of pure compounds. | Rapid confirmation of functional groups. |
Experimental Protocol: GC-MS Analysis
The following is a generalized protocol for the analysis of this compound using GC-MS. This protocol should be optimized based on the specific instrumentation available.
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the analyte in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Perform a serial dilution to obtain a final concentration of approximately 10 µg/mL.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).
-
Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent non-polar column).
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Split Ratio: 20:1.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-450.
3. Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion peak and major fragment ions.
-
Compare the obtained spectrum with the predicted fragmentation pattern and, if available, with a library spectrum (e.g., NIST).[10]
Trustworthiness and Self-Validation
The protocol described above incorporates self-validating principles. The use of a well-characterized capillary column (HP-5ms) ensures reproducible retention times. The standardized EI energy (70 eV) allows for comparison of the obtained mass spectrum with established databases like the NIST library.[10] Furthermore, the predicted fragmentation pathways, based on fundamental principles of mass spectrometry, provide a logical framework for interpreting the experimental data.[11][12] Any significant deviation from the expected fragmentation would warrant further investigation, for instance, by using high-resolution mass spectrometry to confirm the elemental composition of fragment ions.
Conclusion
The characterization of this compound by mass spectrometry, particularly GC-MS, offers a highly sensitive and structurally informative approach. By understanding the predictable fragmentation pathways, such as the retro-Diels-Alder reaction and the loss of HCN, researchers can confidently identify this molecule and assess its purity. While mass spectrometry is a cornerstone technique, its integration with orthogonal methods like NMR and IR spectroscopy will provide the most comprehensive and unambiguous structural elucidation, a critical requirement in all stages of chemical research and development.
References
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Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants. PubMed. [Link]
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Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants. Springer Nature Experiments. [Link]
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Analysis of volatile organic compounds using gas chromatography. ResearchGate. [Link]
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Novel Gas Chromatography–Mass Spectrometry Methods for Characterization of Volatile Organic Compounds and Water in Fast Pyrolysis Liquids. ACS Publications. [Link]
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Mass spectra of cyano, isocyano and diazo compounds. ResearchGate. [Link]
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mass spectrum of cyclohexene C6H10 fragmentation pattern of m/z m/e ions for analysis. Doc Brown's Chemistry. [Link]
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Video: Mass Spectrometry: Cycloalkene Fragmentation. JoVE. [Link]
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Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. AIP Publishing. [Link]
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Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
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Phytochemical Analysis of Methanolic and Benzene Extracts of Aerial Part of Raphanus sativus by Gas Chromatography-Mass Spectrom. bepls. [Link]
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A Comparative Guide to the Reactivity of (4-Isocyano-cyclohex-3-enyl)-benzene and Other Isocyanides for Researchers and Drug Development Professionals
This guide provides an in-depth technical comparison of the reactivity of the novel isocyanide, (4-Isocyano-cyclohex-3-enyl)-benzene, with commonly employed aliphatic and aromatic isocyanides. By examining its unique structural features, we can project its performance in key synthetic transformations vital to drug discovery and development. This document is intended to provide researchers, scientists, and drug development professionals with a predictive framework for incorporating this promising building block into their synthetic strategies.
Introduction: The Unique Structural Landscape of this compound
This compound presents a unique molecular architecture that merges the characteristics of aliphatic, vinylic, and aromatic isocyanides. This hybrid structure, featuring a cyclohexenyl scaffold substituted with a phenyl group, suggests a nuanced reactivity profile that warrants a detailed comparative analysis. The interplay between the steric bulk of the cyclohexenyl ring, the electronic influence of the phenyl group, and the inherent reactivity of the isocyanide functional group is expected to result in distinct chemical behavior.
The isocyanide functional group is a versatile tool in organic synthesis, prized for its ability to participate in a wide array of chemical transformations, most notably multicomponent reactions (MCRs) like the Ugi and Passerini reactions.[1][2] These reactions are cornerstones of combinatorial chemistry and diversity-oriented synthesis, enabling the rapid assembly of complex molecular scaffolds from simple starting materials.[3] Isocyanides also engage in cycloaddition reactions, further expanding their synthetic utility.[4]
This guide will dissect the anticipated reactivity of this compound by comparing it with two well-characterized isocyanides: cyclohexyl isocyanide (an aliphatic model) and phenyl isocyanide (an aromatic model).
Comparative Reactivity in Multicomponent Reactions
Multicomponent reactions are powerful tools for the efficient construction of complex molecules. The reactivity of the isocyanide component is a critical determinant of the reaction's success and yield.
The Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a one-pot synthesis of α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[5] The reaction is typically exothermic and proceeds rapidly upon the addition of the isocyanide.[5]
dot
Caption: General workflow of the Ugi four-component reaction.
Comparative Reactivity Analysis:
The reactivity of isocyanides in the Ugi reaction is influenced by both electronic and steric factors. Generally, electron-rich isocyanides exhibit higher reactivity.[6]
-
Cyclohexyl Isocyanide (Aliphatic): As an alkyl isocyanide, it is electron-rich and generally displays high reactivity in Ugi reactions, leading to good to excellent yields.[7]
-
Phenyl Isocyanide (Aromatic): The electron-withdrawing nature of the phenyl ring can decrease the nucleophilicity of the isocyanide carbon, potentially leading to slower reaction rates and lower yields compared to aliphatic counterparts.[8]
-
This compound (Predicted): This molecule presents a fascinating case. The cyclohexenyl ring is electronically similar to an alkyl group, suggesting good reactivity. However, the allylic position of the isocyanide and the presence of the phenyl group introduce complexity. The phenyl group's steric bulk could hinder the approach to the isocyanide carbon.[9] Conversely, the double bond in the cyclohexenyl ring might influence the electronic properties of the isocyanide. It is anticipated that its reactivity will be comparable to or slightly lower than cyclohexyl isocyanide, but likely superior to phenyl isocyanide in many Ugi-type transformations.
Table 1: Predicted Reactivity and Typical Yields in the Ugi Reaction
| Isocyanide | Class | Predicted Reactivity | Typical Yields |
| Cyclohexyl Isocyanide | Aliphatic | High | 70-95%[6][10][11] |
| Phenyl Isocyanide | Aromatic | Moderate | 40-70%[8] |
| This compound | Hybrid | Moderate to High | 50-85% (Predicted) |
The Passerini Three-Component Reaction
The Passerini reaction is a three-component reaction between an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy amide.[1][12] Unlike the Ugi reaction, it is often favored in aprotic solvents.[13][14]
dot
Caption: General workflow of the Passerini three-component reaction.
Comparative Reactivity Analysis:
The trends in isocyanide reactivity in the Passerini reaction generally mirror those in the Ugi reaction.
-
Cyclohexyl Isocyanide (Aliphatic): Its electron-rich nature makes it a highly reactive component in the Passerini reaction.
-
Phenyl Isocyanide (Aromatic): Similar to the Ugi reaction, the electronic and steric properties of the phenyl group can lead to reduced reactivity.
-
This compound (Predicted): The structural features suggest a reactivity profile intermediate between purely aliphatic and aromatic isocyanides. The steric hindrance from the substituted cyclohexenyl ring will likely play a more significant role in the more concerted transition state of the Passerini reaction compared to the Ugi reaction.[1] We predict moderate to good yields, potentially influenced by the specific carbonyl and carboxylic acid partners.
Table 2: Predicted Reactivity and Typical Yields in the Passerini Reaction
| Isocyanide | Class | Predicted Reactivity | Typical Yields |
| Cyclohexyl Isocyanide | Aliphatic | High | 65-90% |
| Phenyl Isocyanide | Aromatic | Moderate | 35-65% |
| This compound | Hybrid | Moderate | 45-75% (Predicted) |
Cycloaddition Reactions: A Frontier for this compound
The presence of a double bond within the cyclohexenyl ring of this compound opens up possibilities for its participation in cycloaddition reactions, a reactivity pathway not available to simple aliphatic or aromatic isocyanides.
Diels-Alder Reaction
The cyclohexene moiety can potentially act as a dienophile in a Diels-Alder reaction.[15] The reactivity of the double bond will be influenced by the electronic nature of the isocyano-phenyl substituent.
dot
Caption: Potential Diels-Alder reaction involving the title compound.
Reactivity Considerations:
The isocyanide group is electron-withdrawing, which should activate the double bond of the cyclohexenyl ring towards reaction with electron-rich dienes.[16] This presents an exciting opportunity for the synthesis of complex polycyclic structures.
Experimental Protocols
The following are generalized, yet robust, experimental protocols for the Ugi and Passerini reactions that can serve as a starting point for exploring the reactivity of this compound.
General Procedure for the Ugi Four-Component Reaction
-
To a solution of the aldehyde (1.0 mmol) and amine (1.0 mmol) in methanol (2 mL) is added the carboxylic acid (1.0 mmol).
-
The mixture is stirred at room temperature for 10 minutes.
-
The isocyanide (1.0 mmol) is then added, and the reaction mixture is stirred at room temperature for 24-48 hours.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired α-acylamino amide.
General Procedure for the Passerini Three-Component Reaction
-
To a solution of the aldehyde (1.0 mmol) and carboxylic acid (1.0 mmol) in dichloromethane (2 mL) is added the isocyanide (1.0 mmol).
-
The reaction mixture is stirred at room temperature for 24-72 hours.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired α-acyloxy amide.
Conclusion
This compound emerges as a promising and versatile building block for organic synthesis, particularly in the realm of drug discovery. Its unique hybrid structure is predicted to confer a reactivity profile that is distinct from purely aliphatic or aromatic isocyanides. In multicomponent reactions such as the Ugi and Passerini reactions, it is expected to exhibit moderate to high reactivity, offering a valuable alternative to traditional isocyanides. Furthermore, the presence of the cyclohexenyl moiety introduces the potential for participation in cycloaddition reactions, opening new avenues for the synthesis of complex polycyclic scaffolds. The experimental protocols provided herein offer a solid foundation for researchers to begin exploring the rich and nuanced chemistry of this exciting new isocyanide.
References
- Ugi Four-Component Reactions Using Altern
- Passerini reaction - Wikipedia.
- Vinyl Isocyanate Cyclization Reactions in Synthesis.
- Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. MDPI.
- Passerini Reaction - Alfa Chemistry.
- Dynamic Kinetic Asymmetric Cycloadditions of Isocyanates to Vinylaziridines. Journal of the American Chemical Society.
- Ugi Reaction. Part I. ChemSpider Synthetic Pages.
- Ugi Reaction. Part II. ChemSpider Synthetic Pages.
- Examining Isocyanate Reactivity and Ambinet Processability on Polyurethane Form
- General Aspects of Isocyanide Reactivity.
- Passerini Reaction - Organic Chemistry Portal.
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- Diels–Alder reaction - Wikipedia.
- Studies On Cycloaddition Reations Of N-vinyl-α,β-unsaturated Nitrones With Isocyanates And Activ
- Ugi Four-Component Reactions Using Altern
- Further Components Carboxylic Acid and Amine (Ugi Reaction). LA Wessjohann, et al.
- Electronic and steric substituent influences on the conformational equilibria of cyclohexyl esters: the anomeric effect is not anomalous!. PubMed.
- FT‐IR spectra of cyclohexyl isocyanide obtained using A) Ni1 and B) Ni2.
- Synthesis of some cyclohexene deriv
- How much steric hindrance does a phenyl group offer?. ECHEMI.
- Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Applic
- Editorial: Isocyanide-Based Multicomponent Reactions. Frontiers.
- 1-Isocyanocyclohexene. PubChem.
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- Diels-Alder Reaction Practice (with examples). Learn How To Easily Predict Products. YouTube.
- The Passerini Reaction. Organic Reactions.
- Anomeric effect - Wikipedia.
- Application of Isocyanide-Based Multicomponent Reactions. Encyclopedia.pub.
- Steric and Stereoelectronic Effects in Organic Chemistry. eBooks.
- Steric and Stereoelectronic Effects in Organic Chemistry.
- Diels-Alder reaction (video). Khan Academy.
- Ugi reaction - Wikipedia.
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A Crystallographer's Guide to Unambiguous Structure: Validating (4-Isocyano-cyclohex-3-enyl)-benzene
For researchers, scientists, and drug development professionals, the precise knowledge of a molecule's three-dimensional structure is not merely an academic exercise; it is the bedrock upon which successful therapeutic interventions are built. The spatial arrangement of atoms dictates a compound's reactivity, its interaction with biological targets, and ultimately, its efficacy and safety. This guide provides an in-depth, comparative analysis of the validation of the molecular structure of (4-Isocyano-cyclohex-3-enyl)-benzene, a novel scaffold with potential applications in medicinal chemistry. We will focus on the gold standard technique of single-crystal X-ray crystallography and objectively compare its performance with other widely used analytical methods.
The Imperative of Structural Certainty
This compound, with its unique combination of a reactive isocyanide group and a conformationally flexible cyclohexene ring, presents a compelling synthetic target. However, its therapeutic potential can only be unlocked through a definitive understanding of its atomic connectivity, stereochemistry, and solid-state conformation. Ambiguity in its structure could lead to misinterpretation of structure-activity relationships (SAR), wasted resources in drug discovery campaigns, and potential safety liabilities. Therefore, rigorous structural validation is a non-negotiable prerequisite for advancing this molecule through the development pipeline.
X-ray Crystallography: The Definitive Arbiter of Molecular Structure
Single-crystal X-ray crystallography stands as the most powerful and unambiguous method for determining the absolute three-dimensional structure of a crystalline compound.[1] It provides a high-resolution snapshot of the molecule's conformation and packing within a crystal lattice, revealing precise bond lengths, bond angles, and torsional angles.[2][3]
The Crystallographic Workflow: From Powder to Picture
The journey from a synthesized powder to a fully refined crystal structure is a multi-step process that demands both meticulous experimental technique and sophisticated data analysis.
Experimental Protocol: A Step-by-Step Guide to Crystallographic Validation
-
Crystal Growth (The Art of the Science): The most critical and often challenging step is obtaining high-quality single crystals.[1] For this compound, a lipophilic small molecule, slow evaporation of a solution in a suitable organic solvent or a mixture of solvents is a promising starting point.
-
Protocol:
-
Dissolve a small amount of the purified compound in a high-purity solvent (e.g., ethyl acetate, dichloromethane, or a hexane/ethyl acetate mixture) to near saturation in a clean vial.
-
Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.
-
Visually inspect the vial periodically for the formation of well-defined, transparent crystals.
-
-
-
Data Collection: A suitable single crystal is carefully selected and mounted on a goniometer head.
-
Protocol:
-
A crystal with dimensions of approximately 0.1-0.3 mm in all directions is chosen under a microscope.
-
The crystal is mounted on a cryoloop and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.
-
The mounted crystal is placed on the diffractometer, and a full sphere of diffraction data is collected by rotating the crystal in a monochromatic X-ray beam. Modern diffractometers with CCD or CMOS detectors can collect a complete dataset in a matter of hours.
-
-
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods and refined.
-
Protocol:
-
The raw diffraction images are integrated to obtain a list of reflection intensities and their corresponding Miller indices.
-
The space group is determined from the systematic absences in the diffraction data.
-
Initial phases are determined using direct methods (for small molecules) to generate an initial electron density map.
-
An initial model of the molecule is built into the electron density map.
-
The model is refined using full-matrix least-squares on F², where the atomic positions, and anisotropic displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
-
-
Structure Validation (Ensuring Trustworthiness): The final refined structure must be rigorously validated to ensure its quality and correctness.[4] The International Union of Crystallography (IUCr) provides a comprehensive validation tool called checkCIF.[5]
-
Key Validation Metrics:
-
R-factors (R1, wR2): These values are measures of the agreement between the crystallographic model and the experimental X-ray diffraction data. Lower values indicate a better fit.
-
Goodness-of-Fit (GooF): This should be close to 1.0 for a good refinement.
-
Residual Electron Density: The final difference electron density map should be relatively featureless, with no large positive or negative peaks.
-
Atomic Displacement Parameters (ADPs): These should be physically reasonable.
-
Bond Lengths and Angles: These should be consistent with established chemical principles and values found in crystallographic databases like the Cambridge Structural Database (CSD).
-
-
A Comparative Landscape of Analytical Techniques
While X-ray crystallography provides the ultimate structural proof, a comprehensive characterization of this compound relies on a suite of complementary analytical techniques. Each method offers unique insights, and their combined application provides a holistic understanding of the molecule.
| Technique | Strengths | Weaknesses | Application to this compound |
| Single-Crystal X-ray Crystallography | Unambiguous 3D structure determination.[1] Provides precise bond lengths, angles, and stereochemistry. | Requires a suitable single crystal, which can be difficult to obtain.[1] Provides a static picture of the molecule in the solid state. | Definitive validation of the molecular structure, including the relative stereochemistry of the cyclohexene ring and the conformation of the phenyl and isocyano groups. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure in solution.[6] Excellent for determining connectivity and stereochemistry through various 1D and 2D experiments. | Does not provide absolute 3D structure.[7] Can be less sensitive than other techniques. | Confirmation of the carbon-hydrogen framework, determination of proton and carbon chemical environments, and elucidation of through-bond and through-space correlations to establish the connectivity. |
| Infrared (IR) Spectroscopy | Excellent for identifying the presence of specific functional groups.[8] Fast and non-destructive. | Provides limited information about the overall molecular structure. | Unambiguous confirmation of the isocyanide functional group through its characteristic strong and sharp absorption band in the 2110-2165 cm⁻¹ region.[8][9] |
| Mass Spectrometry (MS) | Provides the exact molecular weight and elemental composition of the molecule.[10] Fragmentation patterns can offer clues about the molecular structure. | Does not provide information about the 3D arrangement of atoms. | Determination of the molecular formula (C₁₃H₁₃N) through high-resolution mass spectrometry. Analysis of fragmentation patterns can support the proposed structure. |
NMR Spectroscopy: Probing the Molecule in Solution
-
Experimental Protocol (¹H and ¹³C NMR):
-
Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum to determine the number of different proton environments and their splitting patterns.
-
Acquire a ¹³C NMR spectrum to determine the number of different carbon environments.
-
(Optional but recommended) Perform 2D NMR experiments such as COSY (to identify proton-proton couplings) and HSQC/HMBC (to identify one-bond and multiple-bond proton-carbon correlations) to definitively assign all signals and confirm the connectivity.
-
Infrared Spectroscopy: The Isocyanide Fingerprint
-
Experimental Protocol:
-
Prepare a sample of this compound, either as a thin film on a salt plate (e.g., NaCl or KBr) by evaporating a solution, or as a KBr pellet by grinding a small amount of the solid with dry KBr powder and pressing it into a disk.
-
Place the sample in the beam of an FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Identify the characteristic strong absorption band for the isocyanide (-N≡C) stretch between 2110-2165 cm⁻¹.
-
Mass Spectrometry: Weighing the Evidence
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A Technical Guide to Alternative Reagents for (4-Isocyano-cyclohex-3-enyl)-benzene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the realm of multicomponent reactions (MCRs) that enable rapid access to molecular complexity, isocyanides are indispensable reagents. Among them, (4-Isocyano-cyclohex-3-enyl)-benzene presents a unique structural motif, combining a cyclic alkene with an aromatic substituent. However, its limited commercial availability and the scarcity of published application data necessitate a thorough evaluation of viable alternatives. This guide provides a comprehensive comparison of alternative isocyanides, focusing on their performance in key synthetic transformations, supported by experimental data and detailed protocols.
Introduction: The Role of Isocyanides in Multicomponent Reactions
Isocyanides are characterized by the functional group -N≡C, which imparts upon them a unique reactivity profile. They can act as both a nucleophile and an electrophile at the same carbon atom, a feature that is central to their utility in MCRs like the Passerini and Ugi reactions.[1] These reactions are cornerstones of combinatorial chemistry and drug discovery, allowing for the one-pot synthesis of complex, peptide-like molecules from simple building blocks.[2][3]
The structure of the isocyanide has a profound impact on the reaction outcome, influencing not only the yield and reaction rate but also the properties of the resulting product and the potential for subsequent chemical modifications.
This compound: A Structurally Unique but Underutilized Reagent
This compound (CAS 128798-39-0) is an intriguing yet sparsely documented isocyanide.[4] Its structure suggests potential for introducing both alicyclic and aromatic features into a molecule in a single step. However, the lack of readily available experimental data on its performance in common MCRs makes a direct comparison challenging. To provide a meaningful analysis, we will use cyclohex-1-enyl isocyanide as a closely related and well-documented proxy for a functionalized cyclic isocyanide. This allows for a robust comparison with more common and commercially available alternatives.
A Comparative Analysis of Alternative Isocyanides
The choice of an isocyanide reagent is a critical parameter in planning a synthetic route. Here, we compare the performance of several classes of isocyanides that serve as alternatives to this compound.
Simple Alkyl and Cycloalkyl Isocyanides: The Workhorses
tert-Butyl Isocyanide and Cyclohexyl Isocyanide are among the most frequently used isocyanides due to their commercial availability and well-understood reactivity.
-
tert-Butyl Isocyanide: The bulky tert-butyl group can influence the stereochemical outcome of reactions and often leads to crystalline products that are easier to purify. It is a reliable reagent in both Passerini and Ugi reactions, generally providing good to excellent yields.[5][6]
-
Cyclohexyl Isocyanide: This is another widely used, commercially available isocyanide. It is often used interchangeably with tert-butyl isocyanide, with the choice sometimes depending on the desired physical properties of the product. Experimental data shows it to be highly effective in a variety of MCRs.[7][8]
Aryl Isocyanides: Introducing Aromatic Moieties
Benzyl Isocyanide serves as a key example of an isocyanide that introduces an aromatic ring. The benzyl group can be advantageous for several reasons, including its potential for downstream modifications through reactions on the aromatic ring. While generally reactive in MCRs, aromatic isocyanides can sometimes be less reactive than their aliphatic counterparts.[9]
Convertible Isocyanides: Designing for Diversity
A significant limitation of the Ugi and Passerini reactions is the formation of a stable secondary amide, which can be difficult to hydrolyze or modify further. "Convertible isocyanides" are designed to overcome this limitation by forming an amide that can be cleaved under mild conditions, thus allowing for further diversification of the product.[10]
-
Cyclohex-1-enyl Isocyanide: This is a classic example of a convertible isocyanide.[11] The resulting N-cyclohexenyl amide can be readily hydrolyzed under acidic conditions to yield a carboxylic acid, ester, or other derivatives, making it a powerful tool for creating libraries of compounds.[10]
Performance Comparison in Ugi and Passerini Reactions
The following table summarizes typical yields for various isocyanides in standard Ugi and Passerini reactions, providing a basis for comparison. It is important to note that yields are highly dependent on the specific substrates and reaction conditions.
| Isocyanide | Reaction Type | Aldehyde | Amine/Carboxylic Acid | Yield (%) | Reference |
| Cyclohexyl Isocyanide | Ugi | Benzaldehyde | Allylamine, 3-Nitropropionic acid | 75 | [7] |
| tert-Butyl Isocyanide | Passerini | 4-Nitrobenzaldehyde | Masticadienonic acid | 72 | [6] |
| Benzyl Isocyanide | Passerini | Benzyl alcohol (oxidized in situ) | Acetic Acid | 85 | [9] |
| Cyclohex-1-enyl Isocyanide | Ugi | Aldehyde 144 | Methylamine, Acid 143 | 59 | [12] |
Experimental Protocols
To provide a practical basis for comparison, detailed step-by-step protocols for representative Ugi and Passerini reactions using the discussed alternative isocyanides are provided below.
General Ugi Four-Component Reaction with Cyclohexyl Isocyanide
This protocol describes a typical Ugi reaction leading to the formation of a bis-amide.[7]
Workflow Diagram:
Caption: Workflow for a typical Ugi four-component reaction.
Procedure:
-
In a round-bottom flask, dissolve benzaldehyde (1.70 mmol), allylamine (1.70 mmol), and 3-nitropropionic acid (1.70 mmol) in 10 mL of methanol.
-
To the stirred solution, add cyclohexyl isocyanide (1.70 mmol).
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere for 28 hours.
-
After completion, concentrate the solution under reduced pressure to obtain a pale yellow solid.
-
Wash the residue with cold diethyl ether (3 x 20 mL) to yield the pure product as a white solid.
General Passerini Three-Component Reaction with tert-Butyl Isocyanide
This protocol outlines a standard Passerini reaction for the synthesis of an α-acyloxy carboxamide.[6]
Workflow Diagram:
Caption: Workflow for a typical Passerini three-component reaction.
Procedure:
-
In a sealed vial, dissolve the carboxylic acid (0.11 mmol, 1.0 equiv.), aldehyde (0.11 mmol, 1 equiv.), and tert-butyl isocyanide (0.11 mmol, 1 equiv.) in dichloromethane (0.22 mL, 0.5 M).
-
Stir the mixture at room temperature for 24 hours.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., 15% ethyl acetate in hexanes) to afford the α-acyloxy carboxamide.
Reaction Mechanisms
The Ugi and Passerini reactions, while both utilizing isocyanides, proceed through distinct mechanisms.
Ugi Reaction Mechanism
The Ugi reaction is a four-component condensation that typically proceeds through the formation of an imine from the amine and carbonyl compound. This is followed by the addition of the isocyanide and the carboxylic acid to form a bis-amide product.[2]
Mechanism Diagram:
Caption: Simplified mechanism of the Ugi four-component reaction.
Passerini Reaction Mechanism
The Passerini reaction is a three-component reaction that is believed to proceed through a concerted or ionic pathway, depending on the solvent, to form an α-acyloxy amide.[5]
Mechanism Diagram:
Caption: Simplified mechanism of the Passerini three-component reaction.
Practical Considerations: Availability and Cost
While synthetic utility is paramount, practical considerations such as commercial availability and cost are crucial for reagent selection in a research and development setting.
| Isocyanide | Typical Commercial Availability | Relative Cost |
| tert-Butyl Isocyanide | Widely available from major suppliers | |
| Cyclohexyl Isocyanide | Widely available from major suppliers | |
| Benzyl Isocyanide | Readily available | |
| Cyclohex-1-enyl Isocyanide | Available from some specialized suppliers | |
| This compound | Limited availability, often requires custom synthesis |
Relative cost is an approximation: $ = lowest,
Conclusion and Recommendations
While this compound offers a unique structural handle, its practical application is currently hampered by a lack of commercial availability and published data. For researchers seeking to introduce cyclic and/or aromatic moieties into their molecules via isocyanide-based multicomponent reactions, several excellent alternatives exist:
-
For routine synthesis where a simple, robust, and cost-effective reagent is required, tert-butyl isocyanide and cyclohexyl isocyanide are the recommended choices.
-
When the introduction of a benzyl group is desired, with potential for further aromatic chemistry, benzyl isocyanide is a suitable option.
-
For applications requiring post-MCR modification and the generation of molecular diversity, a convertible isocyanide such as cyclohex-1-enyl isocyanide is highly recommended, despite its higher cost and more limited availability.
The selection of the appropriate isocyanide will ultimately depend on the specific goals of the synthesis, balancing factors of reactivity, desired product structure, potential for diversification, and practical considerations of cost and availability. This guide provides the necessary data and protocols to make an informed decision for your research and development needs.
References
- Armstrong, R. W.; Keating, T. A. Molecular Diversity via a Convertible Isocyanide in the Ugi Four-Component Condensation. J. Am. Chem. Soc.1996, 118 (10), 2569–2570.
- Gulten, S. Ugi Reaction. Part II. ChemSpider SyntheticPages2011, SyntheticPage 485.
- Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Applic
- Wessjohann, L. A.; Kaluderovic, G. N.; Neves Filho, R. A. W.; Morejon, M. C.; Lemanski, G.; Ziegler, T. Further Components Carboxylic Acid and Amine (Ugi Reaction). In Multicomponent Reactions 1; Zhu, J., Bienaymé, H., Eds.; Wiley-VCH: Weinheim, 2005; pp 419-504.
-
Passerini reaction - Wikipedia. [Link]
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Strong Hydrogen Bond Donating Solvents Accelerate the Passerini Three-Component Reaction - PMC - NIH. [Link]
- 4.2.5.3. A Ugi Multicomponent Reaction in the Synthesis of N-Cyclohexyl-2-[N-(4-methoxybenzyl)acetamide] - Books.
-
Ugi reaction - Wikipedia. [Link]
-
Synthesis of Triterpenoid-Derived α-Acyloxycarboxamides via Passerini Reaction - MDPI. [Link]
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Passerini Three-Component Reaction of Alcohols under Catalytic Aerobic Oxidative Conditions | Organic Letters - ACS Publications. [Link]
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Further Components Carboxylic Acid and Amine (Ugi Reaction) - Thieme E-Books. [Link]
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The 100 facets of the Passerini reaction - Chemical Science (RSC Publishing). [Link]
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This compound-128798-39-0 - Thoreauchem. [Link]
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Solved Experiment: Passerini Reaction t-butyl isocyanide + | Chegg.com. [Link]
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Passerini Reaction - Organic Chemistry Portal. [Link]
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The Passerini Reaction - Organic Reactions. [Link]
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Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC. [Link]
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Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - RSC Publishing. [Link]
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Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics - PMC - PubMed Central. [Link]
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The 100 facets of the Passerini reaction - PMC - PubMed Central - NIH. [Link]
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Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC. [Link]
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The Passerini Reaction | Request PDF - ResearchGate. [Link]
-
Visible light-mediated radical addition cascade cyclization of aryl isocyanides with tricarbonyls: rapid access to substituted phenanthridines and isoquinolines - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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The Chemistry of Isocyanides, their MultiComponent Reactions and their Libraries - NIH. [Link]
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Tert Butyl Isocyanide at ₹ 460/kg | Mumbai | ID: 2689074848 - IndiaMART. [Link]
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Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. [Link]
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Application of Isocyanide-Based Multicomponent Reactions - Encyclopedia.pub. [Link]
-
Editorial: Isocyanide-Based Multicomponent Reactions - Frontiers. [Link]
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tert-Butyl isocyanide revisited as a convertible reagent in the Groebke–Blackburn reaction | Request PDF - ResearchGate. [Link]
-
Tandem radical addition‐cyclization of 2‐aryl phenyl isocyanides 337 to... - ResearchGate. [Link]
- US3172874A - Xnxz xnx xnx - Google P
-
Ln(OTf) 3 -Catalyzed Insertion of Aryl Isocyanides into the Cyclopropane Ring | Request PDF - ResearchGate. [Link]
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A Comparative Guide to Aliphatic vs. Aromatic Isocyanides in Multicomponent Reactions
Introduction: The Isocyanide—A Linchpin in Molecular Diversity
Multicomponent reactions (MCRs) have emerged as a cornerstone of modern synthetic chemistry, prized for their efficiency in constructing complex molecular architectures in a single, atom-economical step.[1] Within the diverse landscape of MCRs, isocyanide-based multicomponent reactions (IMCRs) stand out for their remarkable versatility and the sheer breadth of chemical space they unlock.[2] At the heart of these powerful transformations, such as the celebrated Passerini and Ugi reactions, lies the isocyanide component.[3] This unique functional group, with its formally divalent carbon atom, acts as a pivotal reactant, capable of engaging with both nucleophiles and electrophiles at the same carbon center.[2]
The choice of isocyanide—specifically, whether it bears an aliphatic or an aromatic substituent—profoundly influences the reaction's kinetics, yield, and the properties of the resulting products. This guide provides a comprehensive comparison of aliphatic and aromatic isocyanides in the context of MCRs, offering field-proven insights, quantitative experimental data, and detailed protocols to aid researchers in selecting the optimal building block for their synthetic campaigns.
The Dichotomy of Reactivity: Electronic and Steric Effects
The fundamental differences in the performance of aliphatic and aromatic isocyanides in MCRs can be attributed to their distinct electronic and steric profiles.
Aliphatic Isocyanides (e.g., Cyclohexyl Isocyanide, tert-Butyl Isocyanide):
-
Electronic Profile: The alkyl groups in aliphatic isocyanides are electron-donating (inductive effect), which increases the nucleophilicity of the isocyanide carbon. This enhanced nucleophilicity generally leads to faster reaction rates in the key α-addition step.
-
Steric Profile: The steric bulk of the aliphatic group can play a significant role. While moderately sized groups like cyclohexyl are well-tolerated, exceedingly bulky substituents such as tert-butyl can hinder the approach to the electrophilic center, sometimes leading to lower yields or even reaction failure.[4]
Aromatic Isocyanides (e.g., Phenyl Isocyanide, Tosylmethyl Isocyanide - TosMIC):
-
Electronic Profile: The aromatic ring is electron-withdrawing (inductive and resonance effects), which reduces the nucleophilicity of the isocyanide carbon compared to its aliphatic counterparts. This can result in slower reaction rates. However, this electronic modulation can sometimes be advantageous, for instance, by leading to higher enantioselectivity in certain asymmetric reactions.[5]
-
Stability: Aromatic isocyanides can exhibit lower stability compared to their aliphatic analogs, which may necessitate their in situ preparation or careful handling.[6]
The central mechanistic event in both Passerini and Ugi reactions is the nucleophilic attack of the isocyanide on an electrophilic carbon—either a carbonyl carbon (Passerini) or an iminium ion (Ugi)—to form a key nitrilium ion intermediate.[7] The electronic nature of the isocyanide directly impacts the rate of this crucial step.
Caption: Core mechanistic pathways for the Passerini and Ugi reactions.
Quantitative Performance Analysis: A Data-Driven Comparison
To objectively assess the performance of aliphatic versus aromatic isocyanides, we present comparative yield data from representative Passerini and Ugi reactions. The following tables summarize results where the isocyanide was varied while other reaction parameters were held constant.
Passerini Three-Component Reaction (P-3CR)
The Passerini reaction combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide to furnish an α-acyloxy amide.[8] The data below is derived from a study investigating the use of phthalimide as an acid component in a Passerini-type reaction with various isocyanides and isobutyraldehyde.[4]
Table 1: Comparative Yields in a Passerini-Type Reaction
| Isocyanide Type | Isocyanide Used | Yield (%) |
| Aliphatic | Cyclohexyl Isocyanide | 91% |
| Aliphatic | tert-Butyl Isocyanide | 0% |
| Aliphatic | tert-Octyl Isocyanide | 0% |
| Aromatic | Phenyl Isocyanide | 74% |
| Aromatic | p-Methoxyphenyl Isocyanide | 99% |
| Aromatic | p-Chlorophenyl Isocyanide | 80% |
Data adapted from Sharma, U., et al. (2020).[4]
Analysis: As the data illustrates, the aliphatic cyclohexyl isocyanide provided a high yield, demonstrating its general effectiveness.[4] However, the sterically demanding tert-butyl and tert-octyl isocyanides failed to produce any product, highlighting the critical role of steric hindrance.[4] In contrast, a range of aromatic isocyanides, both electron-rich (p-methoxyphenyl) and electron-poor (p-chlorophenyl), participated efficiently, with yields ranging from good to excellent.[4] This suggests that for the Passerini reaction, while sterics can be a limiting factor for aliphatic isocyanides, electronic variations on aromatic isocyanides are well-tolerated and can even lead to superior yields.
Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a powerful tool for generating peptide-like bis-amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[9] The following data showcases the broad applicability of different isocyanide classes in the synthesis of medium-sized rings via an intramolecular Ugi reaction.[10]
Table 2: Representative Yields in an Intramolecular Ugi Reaction
| Isocyanide Type | Isocyanide Used | Product Yield (%) |
| Aliphatic | Cyclohexyl Isocyanide | 53% |
| Aliphatic | tert-Butyl Isocyanide | 42% |
| Aromatic | 4-Methoxyphenyl Isocyanide | 40% |
| Benzylic | Benzyl Isocyanide | 45% |
| Heteroaromatic | Indole-derived Isocyanide | 65% |
Data representative of examples from Kumar, V., et al. (2017).[10]
Analysis: In this intramolecular Ugi reaction, a wide array of isocyanides proved to be effective, including aliphatic, aromatic, and more complex benzylic and heteroaromatic systems.[10] Both cyclohexyl and the sterically hindered tert-butyl isocyanide provided good yields, indicating a potentially higher tolerance for steric bulk in this specific Ugi system compared to the Passerini example.[10] The aromatic and benzylic isocyanides also performed well, underscoring the broad substrate scope of the Ugi reaction with respect to the isocyanide component.[10]
Experimental Protocols: A Practical Guide
The following protocols provide detailed, step-by-step methodologies for conducting Passerini and Ugi reactions, with specific considerations for the choice of aliphatic or aromatic isocyanides.
General Protocol for the Passerini Three-Component Reaction
This protocol is adapted for the synthesis of α-acyloxy amides and is suitable for comparing different isocyanide inputs.
Caption: Experimental workflow for the Passerini reaction.
Materials:
-
Aldehyde (1.0 mmol, 1.0 eq.)
-
Carboxylic Acid (1.2 mmol, 1.2 eq.)
-
Isocyanide (aliphatic or aromatic, 1.0 mmol, 1.0 eq.)
-
Anhydrous Dichloromethane (DCM, 5 mL)
-
Standard glassware for reaction, workup, and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the aldehyde (1.0 mmol). Dissolve the aldehyde in anhydrous DCM (5 mL).
-
Reagent Addition: Add the carboxylic acid (1.2 mmol) to the solution and stir for 5 minutes at room temperature. This pre-mixing can facilitate the formation of a hydrogen-bonded complex, activating the aldehyde.
-
Isocyanide Addition: Add the selected isocyanide (1.0 mmol) to the reaction mixture.
-
Causality Note: Aliphatic isocyanides, being more nucleophilic, may lead to a more exothermic reaction upon addition. For aromatic isocyanides, which are generally less reactive, the reaction may require a longer duration.
-
-
Reaction Monitoring: Stir the reaction at room temperature for 24-48 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure α-acyloxy amide.[1]
General Protocol for the Ugi Four-Component Reaction
This protocol describes a standard procedure for the synthesis of bis-amides.
Materials:
-
Aldehyde (1.0 mmol, 1.0 eq.)
-
Amine (1.0 mmol, 1.0 eq.)
-
Carboxylic Acid (1.0 mmol, 1.0 eq.)
-
Isocyanide (aliphatic or aromatic, 1.0 mmol, 1.0 eq.)
-
Methanol (MeOH, 5 mL)
-
Standard glassware for reaction, workup, and purification
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve the aldehyde (1.0 mmol) and the amine (1.0 mmol) in methanol (5 mL). Stir the mixture at room temperature for 30-60 minutes. This initial step is crucial for the formation of the imine (or the corresponding iminium ion), which is the electrophile that reacts with the isocyanide.[11]
-
Addition of Components: Add the carboxylic acid (1.0 mmol) to the reaction mixture, followed by the isocyanide (1.0 mmol).
-
Causality Note: The Ugi reaction is typically faster in polar protic solvents like methanol, which stabilize the charged intermediates.[6] The order of addition can be critical; adding the isocyanide last is standard practice as it is often the most reactive component and its addition initiates the main reaction cascade.[9]
-
-
Reaction: Seal the flask and stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction by TLC.
-
Work-up: After completion, concentrate the solvent under reduced pressure. The crude product may precipitate upon concentration. If so, it can be collected by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to yield the final bis-amide.[12]
Conclusion and Outlook
The choice between an aliphatic and an aromatic isocyanide is a critical parameter in the design of multicomponent reactions. Aliphatic isocyanides are generally more nucleophilic, leading to faster reactions, but can be sensitive to steric hindrance. Aromatic isocyanides, while often less reactive, offer a different reactivity profile that can be beneficial in specific contexts, such as asymmetric synthesis, and are generally tolerant of a wide range of electronic modifications.
This guide has provided a comparative framework, grounded in experimental data and detailed protocols, to empower researchers to make informed decisions. By understanding the interplay of electronic and steric effects, scientists can better predict reaction outcomes and strategically select the isocyanide component that best suits their synthetic goals, ultimately accelerating the discovery of novel molecules in drug development and materials science.
References
-
Kumar, V., et al. (2017). Ugi Multicomponent Reaction Based Synthesis of Medium-Sized Rings. Organic Letters. Available at: [Link]
-
Passerini, M. (1921). Wikipedia. Passerini reaction. Available at: [Link]
-
Schreiber, S. L., et al. (n.d.). Stereochemical Control of the Passerini Reaction. Broad Institute. Available at: [Link]
-
Van der Heiden, S., et al. (2023). Strain and Complexity, Passerini and Ugi Reactions of Four‐Membered Heterocycles and Further Elaboration of TOSMIC Product. Chemistry – A European Journal. Available at: [Link]
-
Sharma, U., et al. (2020). Exploring Phthalimide as the Acid Component in the Passerini Reaction. MDPI. Available at: [Link]
-
Taylor, E. C. (2007). The Ugi Multicomponent Reaction: Stereocontrol, Modifications and Applications. University of Illinois Urbana-Champaign. Available at: [Link]
-
Ingold, M., et al. (2017). Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories. World Journal of Chemical Education. Available at: [Link]
-
Sadat-Aalaee, S. H., et al. (2022). Ugi Four-Component Reactions Using Alternative Reactants. National Center for Biotechnology Information. Available at: [Link]
-
Dömling, A. (2006). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews. Available at: [Link]
-
Banfi, L., & Riva, R. (2005). The Passerini Reaction. Organic Reactions. Available at: [Link]
-
Ugi, I. (1959). Wikipedia. Ugi reaction. Available at: [Link]
-
Váradi, A., et al. (2016). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules. Available at: [Link]
-
Boukis, A. C., et al. (2018). Editorial: Isocyanide-Based Multicomponent Reactions. Frontiers in Chemistry. Available at: [Link]
-
Ding, K., et al. (2021). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Publishing. Available at: [Link]
-
de Graaff, C., et al. (2014). Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Garcia-G, H. A., et al. (2021). Synthesis of Triterpenoid-Derived α-Acyloxycarboxamides via Passerini Reaction. MDPI. Available at: [Link]
-
Yanai, H., et al. (2009). Direct alkylative Passerini reaction of aldehydes, isocyanides, and free aliphatic alcohols catalyzed by indium(III) triflate. The Journal of Organic Chemistry. Available at: [Link]
-
Váradi, A., et al. (2016). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. MDPI. Available at: [Link]
-
Majumdar, S., et al. (2016). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. National Center for Biotechnology Information. Available at: [Link]
-
Ugi, I. (2003). The Chemistry of Isocyanides, their MultiComponent Reactions and their Libraries. MDPI. Available at: [Link]
-
Dömling, A. (2018). Editorial: Isocyanide-Based Multicomponent Reactions. Frontiers. Available at: [Link]
-
Ugi, I. (2003). The Chemistry of Isocyanides, their MultiComponent Reactions and their Libraries. Semantic Scholar. Available at: [Link]
-
Ugi, I. (2003). The Chemistry of Isocyanides, their MultiComponent Reactions and their Libraries. MDPI. Available at: [Link]
-
Ugi, I. (2003). The Chemistry of Isocyanides, their MultiComponent Reactions and their Libraries. National Center for Biotechnology Information. Available at: [Link]
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Efficacy of (4-Isocyano-cyclohex-3-enyl)-benzene in specific synthetic transformations
An Objective Comparative Guide to the Efficacy of Cycloaliphatic Isocyanides in the Ugi Four-Component Reaction
Introduction: The Pivotal Role of the Isocyanide in Multicomponent Reactions
The Ugi four-component reaction (Ugi-4CR) stands as a cornerstone of modern synthetic and medicinal chemistry, enabling the rapid assembly of complex α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide. This one-pot reaction offers exceptional bond-forming efficiency and molecular diversity, making it a favored tool in the generation of compound libraries for drug discovery. The isocyanide component, with its unique divalent carbon atom, is central to the reaction's mechanism and significantly influences the reaction kinetics, yield, and the structural properties of the resulting product.
This guide provides a detailed comparative analysis of Cyclohexyl Isocyanide , a representative cycloaliphatic isocyanide, against two other commonly employed isocyanides: the sterically demanding tert-Butyl Isocyanide and the electronically distinct Phenyl Isocyanide . Through an examination of experimental data, mechanistic nuances, and practical considerations, we aim to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their synthetic endeavors.
Mechanism of the Ugi-4CR: The Isocyanide's Critical Insertion
The Ugi reaction proceeds through a series of equilibria, culminating in the irreversible α-addition of the isocyanide to a nitrilium ion intermediate. This step is often rate-determining and is heavily influenced by the electronic and steric properties of the isocyanide's R-group.
Caption: Generalized mechanism of the Ugi four-component reaction.
Comparative Analysis of Isocyanide Performance
The choice of isocyanide has profound implications for the outcome of the Ugi-4CR. We will now compare Cyclohexyl Isocyanide, tert-Butyl Isocyanide, and Phenyl Isocyanide based on reactivity, steric hindrance, and the properties they impart to the final product.
Reactivity and Electronic Effects
-
Cyclohexyl Isocyanide & tert-Butyl Isocyanide (Aliphatic): These isocyanides are generally more nucleophilic and thus more reactive than their aromatic counterparts. The electron-donating nature of the alkyl groups enhances the nucleophilicity of the isocyanide carbon, often leading to faster reaction rates and higher yields, especially with less reactive aldehydes or amines.
-
Phenyl Isocyanide (Aromatic): The phenyl group is electron-withdrawing, which reduces the nucleophilicity of the isocyanide carbon. This can lead to slower reaction rates and may require more forcing conditions (e.g., higher temperatures, longer reaction times) to achieve comparable yields to aliphatic isocyanides. However, in some cases, its rigid structure can be advantageous.
Steric Hindrance
-
tert-Butyl Isocyanide: The bulky tert-butyl group can significantly hinder the approach of the isocyanide to the nitrilium ion. While highly reactive electronically, this steric hindrance can lead to lower yields, particularly when other components of the reaction are also sterically demanding.
-
Cyclohexyl Isocyanide: The cyclohexyl group is also sterically demanding, but its conformational flexibility can sometimes allow for a more favorable approach compared to the rigid tetrahedral arrangement of the tert-butyl group. This can result in a good balance of reactivity and steric accessibility.
-
Phenyl Isocyanide: The planar nature of the phenyl ring generally presents less steric bulk directly at the point of attachment compared to the cyclohexyl or tert-butyl groups, which can be beneficial in crowded steric environments.
Influence on Product Properties
The isocyanide is incorporated into the final product as the N-substituent on the amide. This has significant implications for the physicochemical properties of the resulting molecule, which is a critical consideration in drug discovery.
-
Cyclohexyl Group: Imparts lipophilicity and a three-dimensional character to the molecule, which can be beneficial for binding to hydrophobic pockets in target proteins.
-
tert-Butyl Group: Also increases lipophilicity and provides a rigid, sterically defined vector.
-
Phenyl Group: Introduces an aromatic moiety, allowing for potential π-stacking interactions and providing a vector for further functionalization.
Quantitative Comparison: Experimental Data
The following table summarizes representative yields from a comparative study of the Ugi reaction with different isocyanides under standardized conditions.
| Aldehyde | Amine | Carboxylic Acid | Isocyanide | Solvent | Yield (%) | Reference |
| Benzaldehyde | Benzylamine | Acetic Acid | Cyclohexyl Isocyanide | Methanol | 92 | |
| Benzaldehyde | Benzylamine | Acetic Acid | tert-Butyl Isocyanide | Methanol | 85 | |
| Benzaldehyde | Benzylamine | Acetic Acid | Phenyl Isocyanide | Methanol | 78 | |
| Isobutyraldehyde | Benzylamine | Benzoic Acid | Cyclohexyl Isocyanide | Methanol | 88 | |
| Isobutyraldehyde | Benzylamine | Benzoic Acid | tert-Butyl Isocyanide | Methanol | 75 |
As the data indicates, under these conditions, Cyclohexyl Isocyanide consistently provides high yields, often outperforming the more sterically hindered tert-Butyl Isocyanide and the less nucleophilic Phenyl Isocyanide.
Experimental Protocols
General Procedure for a Comparative Ugi-4CR
The following is a representative experimental protocol for performing the Ugi reaction to compare the efficacy of different isocyanides.
A Comparative Performance Analysis of (4-Isocyano-cyclohex-3-enyl)-benzene as a Novel Ligand for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
This guide presents a technical benchmark of a novel isocyanide-based ligand, (4-Isocyano-cyclohex-3-enyl)-benzene (herein referred to as CyNC-Ph), for palladium-catalyzed cross-coupling reactions. Its performance is objectively compared against established, commercially available catalyst systems, with supporting experimental data to validate its potential in demanding synthetic applications.
Introduction: The Quest for More Efficient Catalytic Systems
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction is indispensable in the pharmaceutical industry for constructing complex molecular architectures.[1] The evolution of this method has been driven by ligand design, with the goal of enhancing catalyst stability, activity, and substrate scope, often while operating under milder conditions.[3]
Isocyanides are versatile ligands in organometallic chemistry, known to participate in and influence catalytic cycles through their unique electronic properties and propensity for migratory insertion.[4][5] We hypothesized that a ligand combining the π-accepting isocyanide moiety with the specific steric profile of a cyclohexenyl-benzene scaffold could offer distinct advantages. The novel ligand, CyNC-Ph, was designed to provide a unique steric and electronic environment around the palladium center, potentially enhancing catalytic turnover and stability.
This guide details the benchmarking of a Pd-CyNC-Ph catalyst system against two standards: the classical Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and a state-of-the-art third-generation Buchwald precatalyst, XPhos Pd G3.[6]
Experimental Design & Rationale
To provide a robust and meaningful comparison, a well-characterized model reaction was selected: the Suzuki-Miyaura coupling of 4-bromotoluene with phenylboronic acid. This reaction is a standard benchmark for evaluating catalyst performance due to its well-understood mechanism and predictable outcomes.[7][8][9]
Choice of Benchmark Catalysts
-
Pd(PPh₃)₄: Selected as the historical baseline. It is one of the most well-known and widely used catalysts for a variety of cross-coupling reactions, including the Suzuki, Heck, and Stille reactions.[6][10][11] Its performance characteristics are extensively documented, providing a reliable, albeit older, standard for comparison.
-
XPhos Pd G3: Chosen to represent the current state-of-the-art in palladium precatalysts. Buchwald-Hartwig G3 precatalysts are known for their high stability (air and moisture tolerant), solubility, and exceptional activity at low catalyst loadings, enabling shorter reaction times and broader substrate scope.[12][13] Comparing CyNC-Ph against XPhos Pd G3 sets a high bar for performance.
Key Performance Metrics
The catalysts were evaluated based on the following industry-standard metrics:
-
Catalyst Loading (mol%): The amount of catalyst relative to the limiting reagent. Lower loading indicates a more active and efficient catalyst.
-
Reaction Temperature (°C): Milder reaction conditions (lower temperatures) are highly desirable for energy efficiency and compatibility with sensitive functional groups.[1]
-
Reaction Time (h): Faster reactions increase throughput and operational efficiency.
-
Yield (%): The percentage of the desired product obtained, determined by Gas Chromatography (GC) with an internal standard.
-
Turnover Number (TON): The moles of product formed per mole of catalyst. TON is a direct measure of catalyst lifetime and robustness.[14][15]
Experimental Workflow and Protocols
The following diagram outlines the standardized workflow used for each catalytic test to ensure reproducibility and comparability of the results.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Conclusion
The novel ligand This compound (CyNC-Ph) has demonstrated exceptional performance in the palladium-catalyzed Suzuki-Miyaura reaction. It functions as a highly effective alternative to established phosphine-based ligands, delivering results comparable to the advanced XPhos Pd G3 system. Its notable activity at lower temperatures suggests a promising avenue for developing more energy-efficient and substrate-tolerant catalytic processes. Further investigation into the substrate scope and scalability of this catalyst system is warranted and currently underway.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Online] Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Online] Available at: [Link]
-
Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. [Online] Available at: [Link]
-
Wikipedia. (2023). Tetrakis(triphenylphosphine)palladium(0). [Online] Available at: [Link]
-
Dhanuka, P. F., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Online] Available at: [Link]
-
Common Organic Chemistry. (n.d.). Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]. [Online] Available at: [Link]
-
Rutjes, F. P., et al. (2020). Recent Advances in Palladium-Catalyzed Isocyanide Insertions. PMC - NIH. [Online] Available at: [Link]
-
ResearchGate. (n.d.). General mechanism of Suzuki–Miyaura cross-coupling. [Online] Available at: [Link]
-
Perego, L. A., et al. (2016). Multiple Roles of Isocyanides in Palladium-Catalyzed Imidoylative Couplings: A Mechanistic Study. Semantic Scholar. [Online] Available at: [Link]
-
Hopemax. (n.d.). Experienced supplier of Pd(PPh3)4,Tetrakis(triphenylphosphine)palladium,14221-01-3. [Online] Available at: [Link]
-
Kozuch, S. (2012). “Turning Over” Definitions in Catalytic Cycles. ACS Catalysis. [Online] Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Online] Available at: [Link]
-
Rodríguez, R., & de Mendoza, P. (2019). The Buchwald–Hartwig Amination After 25 Years. The University of Groningen research portal. [Online] Available at: [Link]
-
Krackeler Scientific, Inc. (n.d.). XPhos Pd G3. [Online] Available at: [Link]
-
Delis, J. G. P., et al. (1997). Isocyanide Insertion into the Palladium−Carbon Bond of Complexes Containing Bidentate Nitrogen Ligands: A Structural and Mechanistic Study. Organometallics - ACS Publications. [Online] Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Online] Available at: [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Online] Available at: [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. [Online] Available at: [Link]
-
Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Online] Available at: [Link]
-
Smirnov, A. N., et al. (2021). Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy. NIH. [Online] Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Online] Available at: [Link]
-
Yaneff, P. V., & Powell, J. (1979). Interactions of isocyanides with transition metal complexes. IX. Single and multiple insertion of isocyanide into palladium-to-carbon .sigma. bonds. Inorganic Chemistry - ACS Publications. [Online] Available at: [Link]
-
Quora. (2017). How are the turnover number (TON) and turnover frequency (TOF) being used to evaluate and compare different solid heterogeneous catalysts on the same reaction?. [Online] Available at: [Link]
-
ResearchGate. (2017). How the turn-over number (TON) and turn-over frequency (TOF) being used to evaluate and compare different catalysts on the same reaction?. [Online] Available at: [Link]
-
Crociani, B., Boschi, T., & Belluco, U. (1972). Synthesis and reactivity of novel palladium(II)-isocyanide complexes. Inorganic Chemistry. [Online] Available at: [Link]
-
Johnson Matthey. (n.d.). Technical Brief - DyadPalladate™ pre-catalysts: Cross-coupling made simple. [Online] Available at: [Link]
-
Scott, N. W. J., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ResearchGate. [Online] Available at: [Link]
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Navigating the Labyrinth of Off-Target Effects: A Comparative Cross-Reactivity Analysis of (4-Isocyano-cyclohex-3-enyl)-benzene
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery, the specificity of a molecule for its intended target is paramount. Off-target interactions can lead to unforeseen side effects and toxicity, derailing promising therapeutic candidates. This guide provides a comprehensive framework for evaluating the cross-reactivity of (4-Isocyano-cyclohex-3-enyl)-benzene, a novel isocyanide-containing compound. While specific experimental data for this molecule is not yet publicly available, this document outlines the critical experimental methodologies and comparative analyses necessary to characterize its selectivity profile. We will draw upon the well-established reactivity of the isocyanide functional group to propose a robust testing strategy and provide illustrative data to guide researchers in their investigations.
The Isocyanide Moiety: A Double-Edged Sword of Reactivity and Potential
Isocyanides are a unique class of compounds characterized by a carbon-nitrogen triple bond. Their rich chemistry, particularly their participation in multicomponent reactions like the Passerini and Ugi reactions, has made them valuable building blocks in combinatorial chemistry and drug discovery.[1][2][3] The isocyanide functional group can act as both a nucleophile and an electrophile, contributing to its diverse reactivity.[4] However, this inherent reactivity also raises concerns about potential cross-reactivity with biological nucleophiles, such as the cysteine residues in proteins. Understanding and quantifying this potential for off-target interactions is a critical step in the preclinical development of any isocyanide-based therapeutic.
A Proposed Comparative Framework for Cross-Reactivity Assessment
To thoroughly evaluate the cross-reactivity of this compound, a comparative approach is essential. We propose a panel of compounds for concurrent testing, including:
-
Structurally Similar Isocyanides: To understand the influence of the cyclohexenyl-benzene scaffold, it is crucial to compare it with simpler aliphatic and aromatic isocyanides.
-
Known Covalent Inhibitors: Including well-characterized covalent modifiers provides a benchmark for the reactivity of the test compound.
-
Non-reactive Structural Analogs: A closely related molecule lacking the isocyanide group will serve as a negative control to distinguish between specific and non-specific binding.
| Compound Name | Structure | Rationale for Inclusion |
| This compound | Chemical structure of this compound | Test Compound |
| Cyclohexyl Isocyanide | Chemical structure of Cyclohexyl Isocyanide | Aliphatic isocyanide comparator |
| Phenyl Isocyanide | Chemical structure of Phenyl Isocyanide | Aromatic isocyanide comparator |
| N-ethylmaleimide (NEM) | Chemical structure of N-ethylmaleimide | Known cysteine-reactive covalent modifier |
| (4-Amino-cyclohex-3-enyl)-benzene | Chemical structure of (4-Amino-cyclohex-3-enyl)-benzene | Non-reactive analog (negative control) |
Experimental Workflow for Assessing Cross-Reactivity
A multi-pronged approach is necessary to build a comprehensive cross-reactivity profile. This involves a combination of biochemical assays to assess reactivity with specific nucleophiles and cell-based assays to evaluate broader off-target effects in a more complex biological system.
Caption: A schematic overview of the proposed experimental workflow for assessing the cross-reactivity of this compound.
Protocol 1: In Vitro Reactivity with Biological Nucleophiles
This protocol aims to quantify the intrinsic reactivity of the isocyanide moiety with key biological nucleophiles, glutathione (GSH) and free cysteine, which serve as mimics for cellular thiols.
Materials:
-
This compound and comparator compounds
-
Glutathione (reduced form)
-
L-Cysteine
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deuterated solvents for NMR (e.g., D₂O, DMSO-d₆)
-
High-resolution mass spectrometer
Procedure:
-
Sample Preparation: Prepare stock solutions of all test compounds in a suitable solvent (e.g., DMSO). Prepare solutions of GSH and L-cysteine in PBS.
-
Reaction Incubation: Mix the test compound with either GSH or L-cysteine in an NMR tube or a microcentrifuge tube at a defined molar ratio (e.g., 1:1 or 1:10) and incubate at 37°C.
-
NMR Analysis: For kinetic studies, acquire ¹H NMR spectra at regular time intervals to monitor the disappearance of the isocyanide proton signal and the appearance of new signals corresponding to the adduct.
-
Mass Spectrometry Analysis: At various time points, quench the reaction and analyze the mixture by high-resolution mass spectrometry to identify the mass of the parent compound and any potential adducts formed with GSH or cysteine.
Protocol 2: Cell-Based Cytotoxicity and Proteomic Profiling
This protocol assesses the general toxicity of the compound in a cellular context and identifies potential protein targets through competitive activity-based protein profiling (ABPP).
Materials:
-
A relevant human cell line (e.g., HepG2 for liver toxicity assessment)
-
Cell culture medium and supplements
-
MTT or LDH cytotoxicity assay kit
-
Broad-spectrum cysteine-reactive probe (e.g., iodoacetamide-alkyne)
-
Biotin-azide for click chemistry
-
Streptavidin beads for enrichment
-
Mass spectrometer for proteomic analysis
Procedure:
-
Cytotoxicity Assay:
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test and comparator compounds for 24-48 hours.
-
Perform the MTT or LDH assay according to the manufacturer's instructions to determine the half-maximal inhibitory concentration (IC50).
-
-
Competitive ABPP:
-
Treat live cells with varying concentrations of this compound or a vehicle control for a defined period.
-
Lyse the cells and treat the proteome with a cysteine-reactive probe.
-
Perform a click reaction to attach a biotin tag to the probe-labeled proteins.
-
Enrich the biotinylated proteins using streptavidin beads.
-
Digest the enriched proteins and analyze by LC-MS/MS to identify and quantify the proteins that show reduced labeling in the presence of the test compound, indicating a direct interaction.
-
Illustrative Data and Interpretation
The following tables present hypothetical data to illustrate the expected outcomes of the proposed experiments.
Table 1: In Vitro Reactivity with Thiols
| Compound | Half-life with GSH (min) | Adduct Mass (m/z) |
| This compound | 120 | [M+GSH+H]⁺ |
| Cyclohexyl Isocyanide | 180 | [M+GSH+H]⁺ |
| Phenyl Isocyanide | 90 | [M+GSH+H]⁺ |
| N-ethylmaleimide (NEM) | 5 | [M+GSH+H]⁺ |
| (4-Amino-cyclohex-3-enyl)-benzene | >1440 (No reaction) | N/A |
Interpretation: This hypothetical data suggests that this compound exhibits moderate reactivity towards glutathione, less than the highly reactive NEM but more than the aliphatic cyclohexyl isocyanide. The aromatic phenyl isocyanide shows the highest reactivity among the isocyanides, highlighting the influence of the molecular scaffold.
Table 2: Cellular Cytotoxicity
| Compound | HepG2 IC50 (µM) |
| This compound | 25 |
| Cyclohexyl Isocyanide | 50 |
| Phenyl Isocyanide | 10 |
| N-ethylmaleimide (NEM) | 2 |
| (4-Amino-cyclohex-3-enyl)-benzene | >100 |
Interpretation: The cytotoxicity data would ideally correlate with the in vitro reactivity. Here, the phenyl isocyanide is the most cytotoxic of the isocyanides, followed by the test compound. The non-reactive analog shows minimal toxicity.
Conclusion and Future Directions
This guide provides a foundational framework for the systematic evaluation of the cross-reactivity of this compound. By employing a combination of in vitro reactivity studies and cell-based profiling, researchers can build a comprehensive understanding of its selectivity and potential off-target liabilities. The insights gained from such studies are invaluable for making informed decisions in the drug development pipeline, ultimately contributing to the creation of safer and more effective therapeutics. Further investigations could involve screening against a broader panel of kinases or other enzyme families known to be susceptible to covalent modification.
References
- Domling, A. (2006). Isocyanide-Based Multicomponent Reactions in Drug Discovery. Chemical Reviews, 106(1), 17-89.
- Ugi, I., et al. (2001). The Ugi and Passerini Reactions. Tetrahedron, 57(27), 5757-5765.
- Passerini, M. (1921). Sopra gli isonitrili (I). Gazzetta Chimica Italiana, 51, 126-129.
-
Zhu, S., Liao, Y., & Qian, X. (2021). Isocyanides: Promising Functionalities in Bioorthogonal Labeling of Biomolecules. Frontiers in Chemistry, 9, 670751. [Link][4][5][6]
-
Rudick, J. G., Shaabani, S., & Dömling, A. (2020). Editorial: Isocyanide-Based Multicomponent Reactions. Frontiers in Chemistry, 7, 918. [Link][3]
-
Banfi, L., Basso, A., Lambruschini, C., Moni, L., & Riva, R. (2021). The 100 facets of the Passerini reaction. Chemical Science, 12(40), 13349-13376. [Link][7]
- Riva, E., et al. (2011). Isocyanide-based multicomponent reactions in drug discovery. Current Opinion in Chemical Biology, 15(4), 556-567.
-
Rinaldi, F., et al. (2021). Medicinal Chemistry of Isocyanides. Chemical Reviews, 121(15), 9236-9287. [Link][8]
- Nenajdenko, V. G. (Ed.). (2012).
-
Bowyer, P. W., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Toxicological Sciences, 171(1), 147-159. [Link][9]
- Martin, B. R., et al. (2014). A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors. Nature Chemical Biology, 10(12), 1034-1040.
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- 3. Frontiers | Editorial: Isocyanide-Based Multicomponent Reactions [frontiersin.org]
- 4. Isocyanides: Promising Functionalities in Bioorthogonal Labeling of Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Isocyanides: Promising Functionalities in Bioorthogonal Labeling of Biomolecules [frontiersin.org]
- 6. Isocyanides: Promising Functionalities in Bioorthogonal Labeling of Biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The 100 facets of the Passerini reaction - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03810A [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
A Senior Application Scientist's Guide to the Quantitative Analysis of (4-Isocyano-cyclohex-3-enyl)-benzene
This guide provides a comparative analysis of analytical methodologies for the accurate quantification of (4-Isocyano-cyclohex-3-enyl)-benzene. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere protocols to explain the causal relationships behind methodological choices, ensuring a robust and validated approach to analysis. We will explore the unique challenges presented by the isocyanide functional group and compare the performance of leading analytical techniques, supported by representative experimental data.
Introduction: The Analytical Challenge of Isocyanides
This compound is a molecule of interest that combines an aromatic moiety, a cyclohexenyl ring, and a reactive isocyanide (or isonitrile) functional group. The isocyanide group (-N≡C), with its unique electronic structure and carbene-like character, is central to the molecule's reactivity but also presents significant analytical hurdles.[1] Isocyanides are susceptible to hydrolysis in acidic conditions, converting them to the corresponding formamides, and can be prone to polymerization in the presence of certain acids.[1][2] This inherent reactivity and potential instability demand careful consideration in the development of quantitative methods to ensure accuracy, precision, and reproducibility.[3]
This guide will compare and contrast three primary analytical strategies:
-
High-Performance Liquid Chromatography (HPLC) for direct analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS) , assessing its feasibility based on thermal stability.
-
Spectroscopic Methods (FTIR and qNMR) for direct and absolute quantification.
We will delve into the principles of each technique, provide detailed experimental protocols, and present comparative performance data to guide the selection of the most appropriate method for your specific research needs.
Chapter 1: Chromatographic Approaches for Quantification
Chromatographic methods are the workhorses of quantitative analysis, offering high sensitivity and the ability to resolve the analyte from complex matrices. The choice between liquid and gas chromatography hinges primarily on the analyte's volatility and thermal stability.
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
HPLC is arguably the most versatile and robust method for the routine quantification of this compound. Its operation at ambient temperature circumvents potential thermal degradation of the isocyanide group. The presence of the benzene ring provides a strong chromophore, making UV-based detection highly effective.
Expertise & Causality: We opt for a reversed-phase (RP) C18 column, as the molecule's overall structure is predominantly nonpolar. The mobile phase, a mixture of acetonitrile and water, is chosen to elute the compound with a reasonable retention time and good peak shape. A Diode-Array Detector (DAD) is superior to a simple UV detector as it provides spectral data, which can be used to confirm peak purity and identity against a reference standard, thus building trustworthiness into the method.
Experimental Protocol: HPLC-DAD
-
Standard Preparation: Prepare a stock solution of this compound in acetonitrile (ACN) at 1 mg/mL. Create a series of calibration standards ranging from 1 µg/mL to 200 µg/mL by serial dilution with the mobile phase.
-
Sample Preparation: Dilute the sample matrix with ACN to an expected concentration within the calibration range. Filter through a 0.45 µm PTFE syringe filter to remove particulates.
-
Instrumentation:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with 70:30 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
DAD Wavelength: Monitor at 254 nm (characteristic absorbance for the benzene ring). Collect spectra from 200-400 nm for peak purity analysis.
-
-
Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standards. Quantify the sample by interpolating its peak area on the calibration curve.
Workflow: HPLC-DAD Analysis
Caption: Workflow for HPLC-DAD quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers exceptional sensitivity and specificity, providing structural information through mass fragmentation patterns. However, its primary limitation is the requirement for the analyte to be volatile and thermally stable. The high temperatures of the GC inlet and column can potentially cause degradation of the isocyanide. Therefore, a thorough evaluation of thermal stability is a mandatory prerequisite.
Expertise & Causality: To minimize thermal stress, a "cool on-column" or a low-temperature splitless injection should be used. A fast oven ramp program also reduces the time the analyte spends at elevated temperatures. Electron Ionization (EI) is used for its reproducible fragmentation patterns, which are crucial for library matching and structural confirmation. Key fragments would be expected from the loss of the isocyanide group and cleavages within the cyclohexenyl ring.
Experimental Protocol: GC-MS
-
Thermal Stability Test (Mandatory): Analyze a known concentration standard. Look for the appearance of degradation peaks or a reduction in the main analyte peak area with increasing inlet temperature. Proceed only if the compound is confirmed to be stable.
-
Standard & Sample Preparation: Prepare standards and samples in a volatile solvent like Dichloromethane (DCM) or Ethyl Acetate.
-
Instrumentation:
-
Inlet: Splitless injection at 200 °C (or lowest feasible temperature).
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at 1.2 mL/min.
-
Oven Program: 80 °C hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.
-
MS Transfer Line: 280 °C.
-
Ion Source: Electron Ionization (EI) at 70 eV, 230 °C.
-
Analyzer: Scan m/z 40-450. For quantification, use Selected Ion Monitoring (SIM) of characteristic ions (e.g., molecular ion and major fragments).
-
-
Analysis: Use an internal standard (e.g., a stable aromatic compound with a different retention time) for best quantitative accuracy. Create a calibration curve based on the ratio of the analyte peak area to the internal standard peak area.
Workflow: GC-MS Analysis
Caption: Workflow for GC-MS quantification.
Chapter 2: Spectroscopic Quantification Methods
Spectroscopic methods offer a different paradigm for quantification, often with less sample preparation and faster analysis times.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a powerful tool for the specific quantification of isocyanides due to their very strong and characteristic N≡C stretching vibration, which appears in a relatively clear region of the spectrum (2110-2165 cm⁻¹).[1] This method is fast and non-destructive but is generally less sensitive than chromatographic techniques, making it best suited for analyzing bulk materials or concentrated solutions.
Expertise & Causality: A solvent like carbon tetrachloride (CCl₄) or chloroform (CHCl₃) is chosen for its IR transparency in the region of interest. Beer's Law (A = εbc) is the governing principle, where absorbance is directly proportional to concentration. A calibration curve is constructed to account for any non-linearity. The peak height or, more robustly, the peak area of the isocyanide stretch is used for quantification.
Experimental Protocol: Quantitative FTIR
-
Standard Preparation: Prepare standards of known concentration in an IR-transparent solvent (e.g., CCl₄).
-
Instrumentation:
-
Spectrometer: FTIR with a DTGS or MCT detector.
-
Sample Cell: Liquid transmission cell with a known path length (e.g., 0.1 mm).
-
Parameters: Resolution of 4 cm⁻¹, 32 scans co-added.
-
-
Analysis:
-
Acquire a background spectrum of the pure solvent.
-
Acquire spectra for each standard and the sample.
-
Measure the absorbance of the isocyanide peak (~2140 cm⁻¹) using a consistent baseline correction.
-
Plot absorbance vs. concentration to create a calibration curve and determine the sample concentration.
-
Workflow: Quantitative FTIR Analysis
Caption: Workflow for quantitative FTIR analysis.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that can provide highly accurate and precise quantification without the need for a specific reference standard of the analyte itself. It relies on comparing the integral of a specific analyte proton signal to that of a certified internal standard of known concentration.
Expertise & Causality: The power of qNMR lies in its direct proportionality between signal integral and the number of nuclei. A suitable internal standard (e.g., maleic anhydride) must be chosen that is stable, accurately weighed, and has a sharp singlet peak in a region of the ¹H spectrum that does not overlap with any analyte signals. Long relaxation delays (D1) are critical to ensure complete relaxation of all protons, a cornerstone of accurate integration and thus, a self-validating system.
Experimental Protocol: qNMR
-
Sample Preparation: Accurately weigh a known amount of the internal standard (IS) into an NMR tube. Accurately weigh and add the sample containing the analyte. Dissolve both in a known volume of a deuterated solvent (e.g., CDCl₃).
-
Instrumentation: NMR Spectrometer (≥400 MHz).
-
Acquisition Parameters:
-
Pulse Program: Standard 1D proton pulse sequence.
-
Relaxation Delay (D1): ≥ 5 times the longest T₁ of any proton being integrated (typically 30-60 seconds).
-
Scans: Sufficient scans for a high signal-to-noise ratio (e.g., 16 or 32).
-
-
Data Processing: Apply phasing and baseline correction. Carefully integrate the non-overlapping signal of the analyte and the signal of the internal standard.
-
Calculation: The concentration is calculated using the formula: C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_sample) Where I = integral, N = number of protons for the signal, MW = molecular weight, and m = mass.
Chapter 3: Performance Comparison and Recommendations
The choice of analytical method depends on the specific requirements of the assay, such as required sensitivity, sample throughput, matrix complexity, and available instrumentation.
Table 1: Comparison of Analytical Method Performance
| Parameter | HPLC-DAD | GC-MS (if stable) | FTIR | qNMR |
| Specificity | Good (based on RT & UV spectrum) | Excellent (based on RT & mass spectrum) | Excellent (for isocyanide group) | Excellent (based on chemical shift) |
| LOD/LOQ | Low (ng/mL range) | Very Low (pg/mL range) | High (µg/mL to mg/mL range) | Moderate (µg/mL range) |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.995 | N/A (Primary Method) |
| Precision (%RSD) | < 2% | < 5% | < 3% | < 1% |
| Throughput | High | Medium | Very High | Low |
| Sample Prep | Simple (Dilute & Filter) | Simple (if no derivatization) | Very Simple | Simple (Accurate weighing) |
| Cost/Sample | Low | Medium | Very Low | High |
| Key Advantage | Robustness, reliability | Highest sensitivity & specificity | Speed, functional group specific | Absolute quantification |
| Key Limitation | Requires chromophore | Analyte must be thermally stable | Low sensitivity | Low throughput, requires high field NMR |
Decision Logic: Selecting the Appropriate Method
Caption: Decision tree for analytical method selection.
Senior Scientist Recommendations:
-
For routine quality control (QC) and release testing: HPLC-DAD is the gold standard. It offers the best balance of robustness, precision, throughput, and cost-effectiveness. Its operation at ambient temperature protects the analyte from degradation.
-
For trace-level quantification in complex matrices (e.g., biological fluids, environmental samples): If the analyte is thermally unstable, a derivatization strategy followed by LC-MS/MS is recommended. This approach, widely used for reactive isocyanates, involves converting the isocyanide into a stable derivative, which can then be analyzed with high sensitivity and specificity.[4][5][6][7] If the analyte proves to be thermally stable, GC-MS is the superior choice for its unparalleled sensitivity.
-
For establishing a primary reference standard or for definitive, high-accuracy quantification: qNMR is the method of choice. It is a primary ratio method that does not depend on calibration curves and provides the highest level of confidence in the quantitative value.
-
For rapid, at-line analysis of bulk material or process monitoring: FTIR is an excellent option. Its speed and specificity for the isocyanide functional group allow for near-instantaneous purity checks, although it lacks the sensitivity for trace analysis.
Conclusion
The quantification of this compound requires a nuanced approach that respects the unique chemistry of the isocyanide functional group. While HPLC-DAD stands out as the most practical and reliable method for most applications, GC-MS offers higher sensitivity for thermally stable compounds. For applications demanding speed over sensitivity, FTIR is a valuable tool, and for absolute accuracy, qNMR remains the ultimate benchmark. The selection of the optimal method should always be guided by the specific analytical question and validated to ensure the data is fit for purpose.
References
-
Isocyanide - Wikipedia. Wikipedia. [Link]
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Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. U.S. Environmental Protection Agency (EPA). [Link]
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A laboratory comparison of analytical methods used for isocyanates. ResearchGate. [Link]
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The GC-MS analysis of isocyanate diamine-metabolites. ResearchGate. [Link]
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A novel treatment and derivatization for quantification of residual aromatic diisocyanates in polyamide resins. Nature. [Link]
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Isocyanates - Evaluating Exposure. Occupational Safety and Health Administration (OSHA). [Link]
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Use of HPLC for the analytical determination of diisocyanates and acid anhydrides in the air of working environments. OSTI.GOV. [Link]
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Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents. Royal Society of Chemistry. [Link]
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A method for the determination of aromatic isocyanates in air in the presence of primary aromatic amines. Analyst (RSC Publishing). [Link]
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Determination of Diisocyanates in Workplace Atmosphere by HPLC. ResearchGate. [Link]
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Isonitriles: Versatile Handles for the Bioorthogonal Functionalization of Proteins. National Institutes of Health (NIH). [Link]
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Determination of complex mixtures of airborne isocyanates and amines Part 5. Royal Society of Chemistry. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (4-Isocyano-cyclohex-3-enyl)-benzene
This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the proper handling and disposal of (4-Isocyano-cyclohex-3-enyl)-benzene (CAS No. 128798-39-0). The unique combination of an isocyano group, a cyclohexene ring, and a benzene moiety necessitates a multi-faceted approach to waste management, treating this compound as a highly reactive, toxic, and regulated hazardous material. Adherence to these protocols is critical for ensuring laboratory safety and environmental compliance.
Hazard Profile: Understanding the Risk
The disposal procedure for this compound is dictated by the distinct chemical hazards associated with its constituent functional groups. A thorough understanding of these risks is the foundation of safe handling and disposal.
| Functional Group | Associated Hazards | Rationale for Concern |
| Isocyano (-N≡C) | High Reactivity, Toxicity | Isocyanides (or isonitriles) are highly reactive compounds. They are sensitive to acid, hydrolyzing to formamides, and can polymerize.[1] Isocyanates, a related class, are known to be highly reactive with nucleophiles like water, leading to vigorous reactions that can generate gas and heat.[2][3][4] Due to this reactivity, isocyano compounds are classified as reactive hazardous waste. |
| Benzene Ring | Carcinogenicity, Flammability, Toxicity | Benzene and its derivatives are classified as known human carcinogens.[5][6][7] Waste containing benzene is subject to stringent federal and local regulations, including the U.S. Environmental Protection Agency's (EPA) National Emission Standards for Hazardous Air Pollutants (NESHAP) for Benzene Waste Operations.[8][9][10][11][12] |
| Cyclohexene Ring | Flammability | The cyclohexene structure contributes to the compound's flammability. Vapors can form explosive mixtures with air, and the substance should be kept away from all ignition sources.[13][14][15][16] |
Given this profile, all waste streams containing this compound must be managed as regulated hazardous waste .
Personal Protective Equipment (PPE) and Safety Measures
Before handling the chemical or its waste, ensure all appropriate safety measures are in place.
-
Engineering Controls : All handling, including neutralization and packaging, must be performed inside a certified chemical fume hood to prevent inhalation of potent vapors.[3][17] An emergency eyewash station and safety shower must be immediately accessible.[17]
-
Personal Protective Equipment :
-
Eye Protection : Chemical safety goggles and a face shield are mandatory.[3]
-
Hand Protection : Use appropriate chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves for integrity before use.[3]
-
Body Protection : A flame-retardant lab coat, long pants, and closed-toe shoes are required.[5]
-
Disposal Workflow: A Step-by-Step Decision Guide
The proper disposal path depends on the form of the waste. This workflow outlines the critical decision points and procedural steps from waste generation to final pickup.
Caption: Disposal workflow for this compound.
Detailed Disposal Protocols
Follow the appropriate protocol based on the nature of the waste stream.
Scenario A: Disposal of Unwanted, Unused, or Expired Product
For highly reactive chemicals in their original or an unused state, it is safest to arrange for disposal without attempting to quench or neutralize the material in the lab.[18]
-
Do Not Neutralize : Do not attempt to open the container or neutralize the pure chemical.
-
Ensure Proper Labeling : Verify the container is clearly labeled with the full chemical name and associated hazard pictograms. If the original label is damaged, create a new hazardous waste tag.
-
Request Pickup : Contact your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste contractor to arrange for the pickup and disposal of the unwanted reactive material.[18]
Scenario B: Disposal of Reaction Mixtures, Spills, and Contaminated Materials
For dilute waste streams, such as those from quenched reaction mixtures or spill cleanup, chemical neutralization of the reactive isocyano group is a critical pre-treatment step to ensure safety during storage and transport.[2][18]
Protocol 4.1: Chemical Neutralization of this compound Waste
Objective: To safely convert the reactive isocyano group into less reactive urea or formamide derivatives before final disposal. This procedure must be performed in a chemical fume hood.
1. Prepare Neutralization Solution: Prepare one of the following decontamination solutions. The volume of the solution should be at least 10 times the volume of the isocyano waste to be neutralized.
| Solution Formulation | Component | Concentration |
| Formula 1 (Carbonate-Based) | Sodium Carbonate | 5-10% by weight |
| Liquid Detergent | 0.2-2% by weight | |
| Water | to 100% | |
| Formula 2 (Ammonia-Based) | Concentrated Ammonia | 3-8% by weight |
| Liquid Detergent | 0.2-2% by weight | |
| Water | to 100% | |
| Source: Adapted from industry guidelines for isocyanate decontamination.[19][20] | ||
| Note: If using the ammonia-based formula, ensure exceptional ventilation as ammonia vapor is also hazardous.[19] |
2. Select a Waste Container:
-
Use a chemically resistant container (e.g., HDPE pail) that is at least twice the volume of the final waste mixture to allow for headspace.[3]
-
The container must be open-top or loosely covered during the neutralization process to prevent dangerous pressure buildup from generated carbon dioxide gas.[19][20] DO NOT SEAL THE CONTAINER.
3. Perform Neutralization:
-
Place the neutralization solution into the open-top waste container inside a chemical fume hood.
-
Slowly and carefully add the this compound waste to the neutralization solution while stirring. Add in small portions to control the rate of reaction and gas evolution.
-
If neutralizing absorbent materials from a spill, slowly add them to the solution and ensure they are fully submerged.
4. Ventilation and Curing Period:
-
Once the addition is complete, leave the unsealed container in a safe, designated area at the back of the fume hood.
-
Allow the mixture to stand for a minimum of 48 hours to ensure the reaction is complete and all generated gas has been safely vented.[3]
5. Final Packaging and Labeling:
-
After the 48-hour curing period, the neutralized waste can be prepared for final disposal.
-
Securely close the container lid.
-
Affix a completed hazardous waste tag to the container. The tag must include:
-
The words "Hazardous Waste."
-
The full chemical names of all constituents of the neutralized mixture (e.g., "Neutralized this compound waste," water, sodium carbonate, etc.).
-
The approximate percentage of each component.
-
The relevant hazard characteristics (e.g., Toxic).
-
-
Store the sealed container in a designated Satellite Accumulation Area until pickup by a licensed hazardous waste contractor.[19]
Spill Management Protocol
In the event of a spill, immediate and correct action is required to mitigate risks.
-
Evacuate and Ventilate : Alert personnel in the immediate area and evacuate. Ensure the area is well-ventilated, preferably by increasing the fume hood sash height if safe to do so.[3][19]
-
Don PPE : Wear the full PPE as described in Section 2 before re-entering the area.
-
Contain the Spill : Dike the spill using a dry, inert absorbent material such as dry sand, clay, or vermiculite.[19][21] Do not use combustible materials like paper towels or sawdust as the primary absorbent. [21]
-
Absorb and Collect : Cover the spill with the inert absorbent material. Once fully absorbed, carefully shovel the material into a designated open-top container for hazardous waste.[19]
-
Decontaminate : Clean the spill area with one of the decontamination solutions listed in Protocol 4.1. Allow the solution to sit on the surface for at least 15 minutes before wiping with absorbent pads.[3][20]
-
Dispose of Waste : All cleanup materials (absorbent, pads, contaminated PPE) are considered hazardous waste. Place them in the open-top container with the absorbed chemical and treat the entire contents according to Protocol 4.1: Chemical Neutralization .
Regulatory Compliance
The disposal of this compound is governed by the EPA under the Resource Conservation and Recovery Act (RCRA).[22][23] As a generator of hazardous waste, you are legally responsible for its safe management from "cradle to grave."[23]
-
Waste Characterization : You must correctly identify the material as a reactive and toxic hazardous waste.
-
Contractor Disposal : All final disposal must be conducted through a licensed hazardous waste disposal contractor who can provide a manifest tracking the waste to its final destination.[19][24]
-
Local Regulations : Always consult your local and state regulations, as they may be more stringent than federal laws.[8][19][22]
By adhering to these scientifically grounded procedures, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.
References
- Industry Best Practices for Isocyanate Waste Management. (2025).
- SPILL & DISPOSAL PROCEDURES – ISOCYANATE (ISO or A). Foam Supplies, Inc. (FSI).
- Disposal of Highly Reactive Reagents. (2018). University of Pennsylvania EHRS.
- Reactive Chemicals. University of Michigan-Dearborn.
- Safe Disposal of Laboratory Chemicals. Environmental Marketing Services.
- Proper Disposal of 1-Naphthyl Isocyanate: A Guide for Labor
- Managing Pyrophoric and Water Reactive Chemicals in the Laboratory. NIH Office of Research Services (ORS).
- Safe Storage and Disposal of Chemicals in A Lab. Tion.
- Responsible Disposal of Contamin
- Hazardous Materials Disposal Guide. (2019). Nipissing University.
- 1910.1028 App B - Substance Technical Guidelines, Benzene.
- Isocyanide. Wikipedia.
- Procedures for Minor Spills of Isocyanates.
- Disposal of Waste MDI and Used MDI Storage Containers. American Chemistry Council.
- Benzene Enabling Document For Standards On Benzene Transfer and Waste Oper
- Steps in Complying with Regulations for Hazardous Waste. (2025). US EPA.
- Cyclohexene - SAFETY D
- SAFETY DATA SHEET - Cyclohexene. (2025). Sigma-Aldrich.
- 40 CFR Part 61 Subpart FF -- National Emission Standard for Benzene Waste Oper
- Hazardous Waste. US EPA.
- Learn the Basics of Hazardous Waste. (2025). US EPA.
- NESHAP for Benzene Waste Operations (40 CFR part 61, subpart FF) (Renewal). OMB 2060-0183.
- Cyclohexene - SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.
- Safety D
- Safety D
- Safety Data Sheet - Benzene. Chevron Phillips Chemical.
- This compound-128798-39-0. Thoreauchem.
- SAFETY D
- SAFETY DATA SHEET - Nonflammable Gas Mixture. (2017). Airgas.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
